Methyl 4-Bromophenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOWSXZDCTNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311762 | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41841-16-1 | |
| Record name | Methyl (4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 245163 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41841-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-Bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (4-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-Bromophenylacetate (CAS No: 41841-16-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromophenylacetate, with the Chemical Abstracts Service (CAS) number 41841-16-1 , is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] Its structure, featuring a bromine-substituted benzene ring attached to a methyl acetate moiety, offers a versatile scaffold for the construction of more complex molecular architectures. This guide, designed for the discerning researcher, provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications, particularly its role as a versatile building block in the development of pharmaceuticals and agrochemicals. The strategic placement of the bromine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[3][4][5][6]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is paramount for its effective and safe use in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 41841-16-1 | [1][2][7] |
| Molecular Formula | C₉H₉BrO₂ | [1][2][7] |
| Molecular Weight | 229.07 g/mol | [1][2][7][8] |
| Appearance | Colorless to pale yellow oil/liquid | [1][2] |
| Melting Point | 113-114 °C | [1][2] |
| Boiling Point | 138-140 °C @ 13 Torr | [1] |
| Density | ~1.445 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |
| Refractive Index | ~1.543 | [2] |
Safety and Handling:
This compound is classified as an irritant.[2] It is harmful if swallowed or in contact with skin and causes serious eye irritation.[8] It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[8]
Synthesis of this compound and its Precursor
The synthesis of this compound is a well-established process, typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-bromophenylacetic acid. For a comprehensive understanding, the synthesis of this key precursor is also detailed below.
Part 1: Synthesis of 4-Bromophenylacetic Acid from 4-Bromotoluene
A common and cost-effective route to 4-bromophenylacetic acid begins with the readily available starting material, 4-bromotoluene. The process involves a two-step sequence: radical bromination followed by cyanation and subsequent hydrolysis.
Synthesis of 4-Bromophenylacetic Acid.
Experimental Protocol: Synthesis of 4-Bromophenylacetic Acid
-
Step 1: Synthesis of 4-Bromobenzyl Bromide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield crude 4-bromobenzyl bromide, which can be purified by crystallization or used directly in the next step.
-
Step 2: Synthesis of 4-Bromophenylacetonitrile: Dissolve the crude 4-bromobenzyl bromide in a suitable solvent like ethanol. In a separate flask, prepare a solution of sodium cyanide in water. Add the sodium cyanide solution to the solution of 4-bromobenzyl bromide and heat the mixture to reflux.[9] Monitor the reaction by TLC. After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromophenylacetonitrile.
-
Step 3: Hydrolysis to 4-Bromophenylacetic Acid: To the crude 4-bromophenylacetonitrile, add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[10] Heat the mixture to reflux for several hours until the hydrolysis is complete (ammonia evolution ceases).[10] Cool the reaction mixture to room temperature and wash with a non-polar organic solvent to remove any unreacted starting material. Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) until a precipitate forms.[10][11] Collect the solid by filtration, wash with cold water, and dry to afford 4-bromophenylacetic acid.[10][11]
Part 2: Fischer Esterification to this compound
The final step in the synthesis is the acid-catalyzed esterification of 4-bromophenylacetic acid with methanol.
Fischer Esterification Reaction.
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromophenylacetic acid in an excess of methanol.[1]
-
Acid Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A significant portion of the excess methanol can be removed by distillation.[1] Transfer the remaining mixture to a separatory funnel and partition it between water and an organic solvent like dichloromethane.[1]
-
Purification: Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.[1] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.[1]
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected signals are: a singlet for the methyl ester protons (O-CH₃) typically around 3.70 ppm, a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl group at approximately 3.59 ppm, and two doublets in the aromatic region (around 7.16 and 7.45 ppm) corresponding to the protons on the para-substituted benzene ring.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the ester group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will correspond to C-O stretching and C-H stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).
Applications in Drug Discovery and Organic Synthesis
The utility of this compound in organic synthesis stems from the reactivity of its bromine substituent, which serves as a handle for introducing further molecular complexity. It is a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[2]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern drug discovery for the construction of biaryl systems and substituted alkenes, respectively.
Suzuki Coupling:
The Suzuki reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4][6] this compound can be coupled with various aryl or heteroaryl boronic acids or esters to generate a wide range of biaryl compounds, which are common motifs in many drug molecules.[3][4]
Suzuki Cross-Coupling Reaction.
Heck Reaction:
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, catalyzed by a palladium species.[5][6] This reaction allows for the extension of the carbon framework of this compound by introducing alkenyl substituents, which can then be further functionalized.[5]
Heck Cross-Coupling Reaction.
Conclusion
This compound (CAS No: 41841-16-1) is a fundamentally important and versatile building block in organic synthesis. Its straightforward preparation, well-defined physicochemical properties, and, most importantly, the reactivity of its aryl bromide moiety make it an invaluable tool for researchers in drug discovery and development. A comprehensive understanding of its synthesis, handling, and reactivity, particularly in powerful transformations like palladium-catalyzed cross-coupling reactions, is essential for leveraging its full potential in the creation of novel and complex molecules.
References
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- Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate.
- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- SynZeal. This compound | CAS No. 41841-16-1.
- LookChem. Cas 1878-68-8, 4-Bromophenylacetic acid.
- Wikipedia. 4-Bromophenylacetic acid.
- LookChem. Cas 41841-16-1, this compound.
- ResearchGate. Figure S2: 4-Bromophenylacetic acid conversion and isolated mass.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Wikipedia. Heck reaction.
- National Institutes of Health. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions.
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An In-Depth Technical Guide to Methyl 4-Bromophenylacetate: Properties, Synthesis, and Applications
Abstract: This guide provides a comprehensive technical overview of Methyl 4-Bromophenylacetate, a key chemical intermediate in organic synthesis. It details the compound's fundamental molecular and physicochemical properties, including its precise molecular weight. Furthermore, it offers an in-depth exploration of its analytical characterization, a validated synthesis protocol with mechanistic insights, and its significant applications in the fields of pharmaceutical and agrochemical development. This document serves as an essential resource for researchers, chemists, and professionals in drug discovery and materials science, emphasizing practical, field-proven methodologies and safety considerations.
Section 1: Molecular and Physicochemical Profile
This compound is an aromatic ester that serves as a versatile building block in organic chemistry. Its structure, incorporating a bromine atom at the para position of the phenyl ring, makes it a valuable precursor for a wide range of more complex molecules through various coupling reactions and functional group transformations.
Molecular Identity and Weight
The fundamental identity of a chemical compound begins with its molecular formula and corresponding weight. These values are critical for stoichiometric calculations in synthesis, as well as for analytical characterization.
-
IUPAC Name: methyl 2-(4-bromophenyl)acetate[1]
Physicochemical Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a colorless to pale yellow liquid or oil at room temperature.[5][6]
| Property | Value | Source |
| Appearance | Pale yellow oil | [5] |
| Density | 1.445 g/cm³ | [5] |
| Boiling Point | 268.6 °C at 760 mmHg | [5] |
| Melting Point | 113-114 °C | [5] |
| Flash Point | 116.3 °C | [5] |
| Refractive Index | 1.542 | [5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |
Section 2: Spectroscopic and Analytical Characterization
To ensure the identity and purity of this compound, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for confirming the structure of this compound. The expected signals are:
-
A singlet for the methyl protons (-OCH₃) at approximately 3.70 ppm.[2]
-
A singlet for the methylene protons (-CH₂-) at around 3.59 ppm.[2]
-
Two doublets in the aromatic region, corresponding to the protons on the phenyl ring, typically around 7.16 and 7.45 ppm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions include:
-
A strong C=O stretch from the ester group, typically around 1740 cm⁻¹.
-
C-O stretching vibrations from the ester.
-
C-H stretching from the aromatic and aliphatic portions of the molecule.
-
A C-Br stretch, usually found in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its identity. The exact mass of this compound is 227.97859 Da.[1]
Section 3: Synthesis and Mechanistic Insights
This compound is commonly synthesized from its corresponding carboxylic acid, 4-Bromophenylacetic acid, through a process known as Fischer esterification.[7]
Fischer Esterification: A Validated Protocol
This acid-catalyzed esterification is a reliable and widely used method for producing esters.
Reaction: 4-Bromophenylacetic acid + Methanol ⇌ this compound + Water
3.1.1 Step-by-Step Methodology
-
Dissolution: Dissolve 4-bromophenylacetic acid in an excess of methanol.[2] The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the solution.[2][7] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux for several hours.[2][7] The elevated temperature increases the reaction rate.
-
Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent (like dichloromethane) and water. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.[2]
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2] Further purification can be achieved through distillation or column chromatography if necessary.
3.1.2 Mechanistic Rationale
Caption: Fischer Esterification Workflow.
Section 4: Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide array of chemical compounds.[5] Its utility stems from the presence of the bromine atom, which can be readily displaced or used in cross-coupling reactions, and the ester functionality, which can be hydrolyzed or otherwise modified.
Pharmaceutical Synthesis
This compound is a key building block in the development of new drugs.[5] It is used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as bromfenac.[6] Furthermore, it serves as a precursor for compounds with potential antimicrobial and anti-tumor properties.[6]
Agrochemical Industry
In the agrochemical sector, this compound is employed in the synthesis of herbicides and fungicides.[5][6] Its incorporation into these products can enhance their efficacy.
Specialty Chemicals
The unique properties of this compound also make it a valuable component in the production of specialty chemicals, including dyes and fragrances.[5]
Caption: Applications of this compound.
Section 5: Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage of this compound are crucial for safety and to maintain its integrity.
-
Safety: This compound may cause skin, eye, and respiratory irritation.[1][6] It may also be harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
References
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- LookChem. (n.d.). Cas 41841-16-1, this compound.
- Wikipedia. (2023). 4-Bromophenylacetic acid.
- Hebei Yanxi Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory - Quotation.
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Introduction: Contextualizing Methyl 4-Bromophenylacetate in Modern Synthesis
An In-depth Technical Guide to the Physical Properties of Methyl 4-Bromophenylacetate
This compound is more than a mere catalog chemical; it is a versatile and pivotal intermediate in the landscape of pharmaceutical and agrochemical development.[1] Its structure, featuring a reactive bromine atom on a phenyl ring and an ester functional group, presents a unique scaffold for synthetic chemists. This guide provides an in-depth exploration of its core physical and chemical properties, offering not just data, but the practical, field-proven insights necessary for its effective handling, characterization, and application in research and development. Understanding these fundamental properties is the bedrock upon which reliable and reproducible synthetic protocols are built.
Section 1: Core Chemical Identity and Physicochemical Properties
Precise identification and knowledge of fundamental physical constants are non-negotiable prerequisites for any experimental work. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference baseline.
Identification and Molecular Characteristics
-
IUPAC Name: methyl 2-(4-bromophenyl)acetate[2]
-
Synonyms: 4-Bromophenylacetic Acid Methyl Ester, Methyl 2-(4-bromophenyl)ethanoate[1][3]
Summary of Physical Properties
The following table summarizes the key quantitative physical properties of this compound. Discrepancies in reported values, often arising from differing experimental conditions or purity levels, are noted where applicable.
| Property | Value | Source(s) |
| Molecular Weight | 229.07 g/mol | [1][2][5] |
| Appearance | Clear colorless to pale yellow oil/liquid | [1][4] |
| Melting Point | 113-114 °C (Note: This appears anomalous for an oil; may refer to the parent acid) | [1][4][6] |
| Boiling Point | 268.6 °C at 760 mmHg138-140 °C at 13 Torr | [1][4][6] |
| Density | ~1.445 g/cm³ (Predicted) | [1][4] |
| Refractive Index (n20/D) | 1.542 | [1] |
| Flash Point | 116.3 °C | [1] |
| Vapor Pressure | 0.0076 mmHg at 25°C | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1][4] |
Expert Insight: The reported melting point of 113-114°C is highly inconsistent with the described appearance as an oil or liquid at room temperature.[1][4][6] This value likely corresponds to the parent carboxylic acid, 4-Bromophenylacetic acid, which is a white solid with a melting point of 118°C.[7] This highlights the critical importance of cross-verifying data and performing in-house characterization. The boiling point under reduced pressure (138-140 °C at 13 Torr) is a more practical value for purification by vacuum distillation, minimizing the risk of thermal decomposition.[4][6]
Section 2: Spectroscopic Profile for Structural Verification
Structural confirmation is the cornerstone of chemical synthesis. The following spectroscopic data are characteristic of this compound and serve as a reliable fingerprint for its identification.
-
¹H NMR (Proton NMR): In a CDCl₃ solvent, the spectrum is expected to show three distinct signals:
-
A singlet around 3.70 ppm corresponding to the three protons of the methyl ester group (-OCH₃).[4]
-
A singlet around 3.59 ppm for the two protons of the methylene group (-CH₂-).[4]
-
Two doublets in the aromatic region, typically around 7.16 ppm and 7.45 ppm , representing the four protons on the para-substituted benzene ring.[4]
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides further confirmation of the molecular backbone. Key expected shifts include signals for the ester carbonyl, the methoxy carbon, the methylene carbon, and the distinct carbons of the brominated aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. Look for:
-
A strong carbonyl (C=O) stretch for the ester group, typically appearing around 1735-1750 cm⁻¹ .
-
C-O stretching vibrations for the ester linkage.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which is a definitive indicator for brominated compounds.
Section 3: Safety, Handling, and Storage Protocols
A thorough understanding of a compound's hazards is essential for safe laboratory practice. This compound is an irritant and carries acute toxicity warnings.
GHS Hazard Identification
Aggregated GHS data indicates the following potential hazards:
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
Handling: Avoid breathing vapors or mist.[8][9] Prevent contact with skin and eyes.[8][9] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place.[1][4][6] The recommended storage condition is room temperature.[1][4]
-
Spill Management: In case of a spill, absorb with an inert material such as sand or vermiculite.[8] Avoid breathing vapors and ensure adequate ventilation.[8][9]
Section 4: Experimental Protocols for Physical Property Verification
As a self-validating system, experimental verification of key physical properties is crucial for confirming the identity and purity of a substance. The following protocols are standard methodologies in a drug development setting.
Protocol: Boiling Point Determination (Micro-scale)
This method is ideal for determining the boiling point of small sample volumes under atmospheric or reduced pressure.
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Impurities will typically broaden the boiling point range.
Methodology:
-
Preparation: Place a small amount (0.5-1.0 mL) of this compound into a clean, dry test tube.
-
Capillary Setup: Invert a small capillary tube (sealed at one end) and place it, open-end down, into the liquid.
-
Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).
-
Observation: Heat the bath slowly (1-2 °C per minute) as you approach the expected boiling point. A fine stream of bubbles will emerge from the capillary tube.
-
Equilibrium: When the heat is removed, the bubbling will slow down. The boiling point is the temperature at which the last bubble exits and the liquid just begins to enter the capillary tube. This signifies the point of equilibrium between the vapor pressure of the compound and the external pressure.
Caption: Workflow for micro-scale boiling point determination.
Protocol: Refractive Index Measurement
Causality: The refractive index is a fundamental physical constant related to the speed of light through the substance. It is highly sensitive to purity and temperature.
Methodology:
-
Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the instrument's prisms are at a constant, recorded temperature, typically 20°C (hence n20/D).
-
Sample Application: Place 1-2 drops of this compound onto the lower prism.
-
Measurement: Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale. Perform the measurement in triplicate and average the results for accuracy.
Caption: Standard protocol for refractive index measurement.
Conclusion
This compound is a crucial building block whose effective use is predicated on a comprehensive understanding of its physical properties. This guide has provided a detailed overview of its identity, physicochemical characteristics, spectroscopic profile, and safety considerations. By employing the outlined experimental protocols, researchers and drug development professionals can ensure the identity and purity of their materials, leading to more reliable, reproducible, and successful scientific outcomes.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316783, Methyl 2-(4-bromophenyl)
- LookChem (2023).
- Wikipedia (2023). 4-Bromophenylacetic acid. Wikipedia. [Link]
- SynZeal.
- BioOrganics.
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Methyl 4-Bromophenylacetate
In the intricate world of synthetic chemistry and pharmaceutical development, the success of a reaction or the formulation of a drug product often hinges on a fundamental, yet complex, property: solubility. This guide provides an in-depth exploration of the solubility of methyl 4-bromophenylacetate, a key building block in organic synthesis.[1][2] Rather than merely presenting data, we will delve into the underlying principles that govern its behavior in various organic solvents, offer predictive insights, and provide a robust experimental protocol for researchers to determine solubility in their own laboratory settings.
Molecular Profile and Physicochemical Properties of this compound
Understanding the solubility of a compound begins with a thorough examination of its molecular structure and physical characteristics. This compound (CAS No: 41841-16-1) is an aromatic ester with a molecular formula of C₉H₉BrO₂.[1][3] Its structure, featuring a polar ester group, a nonpolar benzene ring, and a halogen substituent, dictates its interactions with solvent molecules.
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for both theoretical solubility predictions and practical handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Weight | 229.07 g/mol | [1][3] |
| Appearance | Pale yellow oil or clear colorless to pale yellow liquid | [1][2][4][5] |
| Melting Point | 113-114 °C | [1][2][5][6] |
| Boiling Point | 268.6 °C at 760 mmHg; 138-140 °C at 13 Torr | [1][2][5][6] |
| Density | Approximately 1.445 g/cm³ | [1][2] |
| Flash Point | 116.3 °C | [1][6] |
| Refractive Index | ~1.542 | [1][6] |
| XLogP3 | 2.5 | [6] |
The Science of Dissolution: Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This is achieved through a favorable interplay of enthalpy (ΔH), related to the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions, and entropy (ΔS), the change in disorder of the system.
For this compound, its solubility in a given organic solvent is determined by the balance of intermolecular forces:
-
Dipole-Dipole Interactions: The ester group (-COOCH₃) possesses a significant dipole moment, allowing for favorable interactions with polar solvents such as acetone and ethyl acetate.
-
London Dispersion Forces: The benzene ring is a large, polarizable electron system, leading to significant London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents like hexane and toluene.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on solvent molecules.
The interplay of these forces explains the observed qualitative solubility of this compound.
Qualitative Solubility Profile
| Solvent Class | Example Solvents | Qualitative Solubility | Rationale for Interaction |
| Halogenated | Chloroform, Dichloromethane | Soluble[1][2][4][7] | Favorable dipole-dipole and dispersion forces. |
| Esters | Ethyl Acetate | Soluble[1][2] | "Like dissolves like"; strong dipole-dipole interactions. |
| Alcohols | Ethanol | Soluble[4] | The polar hydroxyl group of ethanol can interact with the ester group of the solute. |
| Ketones | Acetone | Likely Soluble | Strong dipole-dipole interactions are expected. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | Moderate polarity allows for interaction with the ester group. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | Dispersion forces and π-π stacking interactions between the aromatic rings. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble | Interactions are limited to weak London dispersion forces. |
| Protic Polar Solvents | Water | Insoluble | The large nonpolar aromatic ring dominates, leading to poor miscibility with water. |
A Priori Insights: Predicting Solubility Through Thermodynamic Models
In the absence of extensive experimental data, predictive models offer a powerful tool for solvent screening and process optimization.[8] Thermodynamic models can provide valuable estimations of solubility, saving significant time and resources in the lab.[8][9]
For a compound like this compound, several models can be employed:
-
Regular Solution Theory: This model uses the Hildebrand solubility parameter (δ) to predict solubility based on the cohesive energy density of the solute and solvent. It is most effective for nonpolar systems but can provide a first approximation.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[9][10] The modified Dortmund UNIFAC model has shown good performance in predicting the temperature dependence of solubility for aromatic compounds.[9][10]
-
NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient): This model has demonstrated effectiveness in the pharmaceutical industry for solvent screening and can provide accurate predictions for complex molecules.[8]
-
Machine Learning Models: Emerging methods utilize machine learning algorithms trained on large datasets of experimental solubility data to predict the solubility of new compounds.[11]
Researchers can leverage these computational tools to rank potential solvents and prioritize experimental work.
From Theory to Practice: Experimental Determination of Solubility
The most reliable way to determine the solubility of this compound is through experimentation. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.
Experimental Protocol: Isothermal Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (>98% purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Equipment:
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution using the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask solubility determination method.
Safety Precautions
When working with this compound and organic solvents, adherence to safety protocols is paramount.
-
This compound: This compound is classified as an irritant.[1][2][6] It may cause skin, eye, and respiratory irritation.[6] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Organic Solvents: The flammability, volatility, and toxicity of the chosen solvents must be considered. Consult the Safety Data Sheet (SDS) for each solvent before use.
Conclusion
While a comprehensive, publicly available database of quantitative solubility for this compound in a wide range of organic solvents is lacking, a deep understanding of its physicochemical properties and the theoretical principles of solubility allows for reasoned predictions and efficient experimental design. By combining qualitative assessments, predictive thermodynamic models, and robust experimental techniques like the isothermal shake-flask method, researchers can effectively navigate the solvent landscape for this versatile synthetic intermediate. This integrated approach not only ensures the selection of an optimal solvent system but also upholds the principles of scientific rigor and safety in the laboratory.
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A Comprehensive Spectroscopic Guide to Methyl 4-Bromophenylacetate (CAS: 41841-16-1)
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 4-bromophenylacetate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility as a versatile building block necessitates a thorough and unambiguous structural characterization to ensure quality control and predict reactivity. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, we present a holistic spectroscopic signature of the molecule, offering researchers and drug development professionals a definitive reference for its identification and verification.
Molecular Structure and Spectroscopic Assignment
The structural integrity of a synthetic intermediate is the foundation of any successful drug development campaign. Before delving into the spectral data, it is crucial to visualize the molecule's framework to understand the distinct chemical environments that will be reported by various spectroscopic methods.
The molecular formula of this compound is C₉H₉BrO₂[2], and its molecular weight is 229.07 g/mol .[2] The structure contains a para-substituted benzene ring, a methylene (-CH₂-) group, and a methyl ester (-COOCH₃) functional group.
Figure 3: Correlation of key IR frequencies with molecular functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or ethyl acetate) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for purification and controlled introduction.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, which is excellent for structural analysis and library matching.
-
Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Data Summary & Interpretation
A GC-MS spectrum is available in the SpectraBase database. T[3]he spectrum is expected to show characteristic features confirming the molecular formula and structure.
Key Features of the Mass Spectrum:
-
Molecular Ion (M⁺) Peak: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 228 (for C₉H₉⁷⁹BrO₂) and m/z 230 (for C₉H₉⁸¹BrO₂). This "M/M+2" pattern is a definitive signature for a monobrominated compound.
-
Major Fragment Ions:
-
m/z 170/172: Corresponds to the loss of the carbomethoxy radical (•COOCH₃, 59 Da), resulting in the stable 4-bromobenzyl cation. This is often a prominent peak.
-
m/z 169/171: Loss of the methoxy group (•OCH₃, 31 Da) followed by loss of CO.
-
m/z 90: Loss of bromine from the 4-bromobenzyl cation, giving the benzyl cation.
-
Figure 4: Predicted major fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Validation
No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of data from all four spectroscopic methods, creating a self-validating system for structural confirmation.
Figure 5: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
The spectroscopic data presented provides an unambiguous and robust characterization of this compound. The ¹H NMR spectrum confirms the specific arrangement and ratio of protons. The expected ¹³C NMR data aligns with the seven unique carbon environments. IR spectroscopy definitively identifies the key ester and para-substituted aromatic functional groups, while mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern. This comprehensive guide serves as an authoritative reference for researchers, ensuring high confidence in the identity and quality of this critical synthetic intermediate.
References
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Synthesis of Methyl 4-Bromophenylacetate: A Comprehensive Technical Guide
Introduction
Methyl 4-bromophenylacetate is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive bromine atom and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides an in-depth exploration of the synthesis of this compound from 4-bromophenylacetic acid, focusing on the widely utilized Fischer esterification method. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the characterization and safety considerations associated with this process.
Reaction Overview: The Fischer Esterification
The synthesis of this compound from 4-bromophenylacetic acid is typically achieved through Fischer esterification.[3] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[4][5][6] In this specific case, 4-bromophenylacetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound and water.[3]
The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the formation of the ester product, certain strategies are employed.[4][5][6][7] These include using a large excess of one of the reactants, typically the alcohol (methanol in this case), or removing water as it is formed.[4][5][8] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[4][8][9][10][11]
The Underlying Mechanism
The mechanism of the Fischer esterification is a multi-step process that is in equilibrium at every stage.[7] It can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-bromophenylacetic acid by the acid catalyst.[4][5][8] This step activates the carbonyl group, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[9] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[4]
-
Deprotonation: The protonated ester is then deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final product, this compound, and regenerate the acid catalyst.[9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 4-Bromophenylacetic acid | Starting material |
| Methanol (anhydrous) | Reactant and solvent |
| Concentrated Sulfuric Acid | Catalyst |
| Dichloromethane | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | Neutralizing agent |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent loss of volatile reactants and solvent |
| Heating mantle or oil bath | For controlled heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromophenylacetic acid in an excess of methanol.[12][13]
-
Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[12][13] This addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[3][12] The reaction is typically refluxed for several hours to ensure completion.
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol can be partially removed by distillation.[12] Transfer the cooled reaction mixture to a separatory funnel containing dichloromethane and water.[12]
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[12][13][14] Be cautious as this will produce carbon dioxide gas, and the separatory funnel should be vented frequently.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[12][13] Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[12][13]
-
Purification (Optional): The crude this compound, which is often obtained as a colorless to pale yellow oil, can be further purified by distillation if necessary.[1][12]
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~3.6 (s, 2H, -CH₂-), δ ~3.7 (s, 3H, -OCH₃), δ ~7.1-7.5 (m, 4H, Ar-H)[12] |
| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Br stretch |
Note: The exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉BrO₂[15][16] |
| Molecular Weight | 229.07 g/mol [15][16] |
| Appearance | Colorless to pale yellow oil[1][12] |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
4-Bromophenylacetic acid: Causes skin irritation and serious eye irritation.[17] May cause respiratory irritation.[17][18] It is harmful if swallowed.[19][20]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][20] All manipulations should be carried out in a well-ventilated fume hood.[20]
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure an adequate excess of methanol is used. |
| Loss of product during workup. | Be careful during extractions to avoid losing the organic layer. Ensure complete solvent removal. | |
| Reaction equilibrium not shifted sufficiently. | Use a Dean-Stark trap to remove water as it is formed.[4] | |
| Product is not pure | Incomplete neutralization of acid. | Ensure thorough washing with sodium bicarbonate solution. |
| Presence of starting material. | Consider purification by column chromatography or distillation. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[21] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
Conclusion
The Fischer esterification of 4-bromophenylacetic acid with methanol provides a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism, adhering to a well-defined experimental protocol, and implementing appropriate safety measures, researchers can successfully prepare this valuable synthetic intermediate. Careful characterization of the final product is crucial to ensure its purity and suitability for subsequent applications in drug development and other areas of chemical synthesis.
References
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- Cas 41841-16-1,this compound - LookChem. (n.d.).
- Use of concentrated sulfuric acid in Fischer esterification - Chemistry Stack Exchange. (2017, June 29).
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
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- or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S. (n.d.).
- Sulphuric acid in esterification : r/chemistry - Reddit. (2023, January 29).
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- Fischer Esterification. (n.d.).
- Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview - JoVE. (2025, May 22).
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A-Z Guide to Fischer Esterification of 4-Bromophenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the Fischer esterification of 4-bromophenylacetic acid, a critical transformation for synthesizing valuable ester derivatives used in pharmaceutical and materials science research. We will delve into the core mechanistic principles, provide a field-proven experimental protocol, discuss process optimization and key reaction parameters, and detail the analytical techniques required for product validation. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this fundamental organic reaction.
Introduction: Significance and Application
4-bromophenylacetic acid and its ester derivatives are important intermediates in organic synthesis. The ester moiety can act as a protecting group for the carboxylic acid or be a key structural feature in biologically active molecules. Fischer esterification is a classic, acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[1][2] It remains one of the most cost-effective and scalable methods for ester synthesis, particularly on an industrial scale.[3] This guide will focus on the synthesis of methyl 4-bromophenylacetate and ethyl 4-bromophenylacetate as representative examples.[4]
The Core Principle: Reaction Mechanism and Equilibrium
The Fischer esterification is a reversible nucleophilic acyl substitution reaction.[5] Understanding its mechanism is paramount to optimizing reaction conditions for maximum yield. The entire process is an equilibrium, and strategic choices must be made to drive the reaction toward the desired ester product.[3][6]
The reaction proceeds through several key, reversible steps:
-
Protonation of the Carbonyl: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the 4-bromophenylacetic acid.[1][5] This crucial first step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[6][7]
-
Nucleophilic Attack: An alcohol molecule (e.g., methanol or ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[5][7] This forms a tetrahedral oxonium ion intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer creates a good leaving group: water.[1][5]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[1][5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5]
To achieve a high yield, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[1][8] This is typically accomplished in two ways:
-
Using Excess Alcohol: Employing the alcohol as the reaction solvent ensures a large excess, driving the equilibrium towards the products.[6][8][9]
-
Removing Water: As water is a product, its removal from the reaction mixture will also shift the equilibrium to favor ester formation.[5][6] In a laboratory setting, using concentrated sulfuric acid assists in this, as it acts as a powerful dehydrating agent, sequestering the water as it is formed.[10][11][12]
Caption: Figure 2: Experimental Workflow.
Product Characterization
Validation of the final product's identity and purity is essential. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): For this compound, expect a singlet around 3.70 ppm (3H, -OCH₃), a singlet around 3.59 ppm (2H, -CH₂-), and two doublets in the aromatic region, around 7.16 ppm (2H) and 7.45 ppm (2H), characteristic of a para-substituted benzene ring. [13][14] * ¹³C NMR: Will confirm the number of unique carbon environments.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
-
The disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) provides strong evidence of reaction completion. [15]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of the sample and provide the molecular weight of the product, which should correspond to C₉H₉BrO₂ (228.07 g/mol ).
Conclusion
The Fischer esterification of 4-bromophenylacetic acid is a robust and highly effective method for synthesizing its corresponding esters. By understanding the reversible nature of the reaction mechanism, chemists can manipulate the conditions—specifically by using an excess of the alcohol and ensuring an anhydrous environment with a strong acid catalyst—to achieve high yields of the desired product. The protocol described herein provides a reliable pathway for this synthesis, and the analytical methods outlined are crucial for ensuring the integrity of the final compound.
References
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An In-depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 4-Bromophenylacetate
Abstract
Methyl 4-bromophenylacetate is a pivotal building block in the synthesis of complex organic molecules, finding extensive application in pharmaceutical discovery and materials science. Its value is derived from the versatile reactivity of the bromine atom attached to the phenyl ring. This guide provides an in-depth exploration of the chemical transformations centered on this C(sp²)–Br bond. We will dissect the mechanisms, experimental considerations, and strategic applications of key reactions, including palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig), copper-catalyzed Ullmann condensations, nucleophilic aromatic substitution, and metal-halogen exchange. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to effectively leverage this versatile reagent.
Introduction: The Structural and Electronic Landscape
This compound (CAS 41841-16-1) possesses a simple yet synthetically powerful structure.[1][2] The molecule consists of a benzene ring substituted at the 1- and 4-positions with a bromine atom and a methyl acetate group, respectively. The reactivity of the C-Br bond is the central focus of its synthetic utility.
-
The C(sp²)–Br Bond: This bond is stronger and less reactive towards classical nucleophilic substitution (SN1/SN2) than an alkyl C-Br bond. Its reactivity is unlocked primarily through organometallic catalysis.
-
Electronic Influence of the Ester Group: The para-substituted methyl acetate moiety exerts a mild electron-withdrawing effect on the phenyl ring. This influences the rate and efficiency of certain catalytic cycles, particularly the initial oxidative addition step in palladium-catalyzed reactions, making the C-Br bond more susceptible to insertion by a low-valent metal center.[3]
This unique combination of a reactive handle (the bromine atom) and a modifiable functional group (the ester) makes it an ideal scaffold for building molecular complexity.
The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The most significant applications of this compound involve palladium-catalyzed cross-coupling reactions. These transformations offer mild, efficient, and functional-group-tolerant methods for forming new carbon-carbon and carbon-nitrogen bonds.[4]
Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures.[5] It involves the reaction of an aryl halide with an organoboron species, such as a boronic acid or ester.[6]
Causality and Mechanism: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. Aryl bromides are excellent substrates for this step.[3]
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate salt) is transferred to the palladium center, displacing the bromide. This step requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid.[5][6]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Field-Proven Protocol: Synthesis of Methyl 4'-methyl-[1,1'-biphenyl]-4-acetate This protocol is adapted from established procedures for Suzuki couplings of aryl bromides.[7][8][9]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Using some water is common as it aids in dissolving the inorganic base.[9]
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
| Parameter | Condition | Rationale / E-E-A-T Insight |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ | Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Ligand combinations like PCy₃ are effective for less reactive aryl bromides.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential for activating the boronic acid to form the more nucleophilic boronate species. K₃PO₄ is often milder and effective.[10] |
| Solvent | Toluene, Dioxane, DMF, often with H₂O | A polar aprotic solvent is standard. The addition of water or a co-solvent like ethanol helps dissolve the base and facilitate the reaction.[8][9] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Heck Reaction: Forging C-C (sp²-sp²) Vinyl Bonds
The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[11][12]
Causality and Mechanism: The mechanism shares similarities with the Suzuki coupling but differs in the second half of the cycle.[13]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. This step dictates the regioselectivity and typically favors the trans isomer.[12]
-
Base-Promoted Regeneration: A base (e.g., triethylamine) neutralizes the HBr generated and regenerates the Pd(0) catalyst from the Pd-hydride intermediate.
Field-Proven Protocol: Synthesis of Methyl (E)-3-(4-(2-methoxy-2-oxoethyl)phenyl)acrylate
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), methyl acrylate (1.5 eq.), palladium(II) acetate [Pd(OAc)₂] (2 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃) (4 mol%).
-
Solvent and Base: Add a polar aprotic solvent like DMF or acetonitrile, followed by a base such as triethylamine (Et₃N) (2.0 eq.).
-
Reaction Execution: Seal the tube and heat to 100-120 °C for 12-24 hours. The reaction is typically conducted under pressure due to the volatility of the alkene and solvent at high temperatures.
-
Workup and Purification: After cooling, filter the reaction mixture to remove the triethylammonium bromide salt. Dilute the filtrate with a suitable organic solvent, wash with water, and purify by column chromatography as described for the Suzuki coupling.
Sonogashira Coupling: Forging C-C (sp²-sp) Bonds
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating arylalkyne structures that are valuable in materials science and as precursors for further synthesis.[14]
Causality and Mechanism: This reaction uniquely employs a dual-catalyst system.[15][16]
-
Palladium Cycle: Follows the familiar path of oxidative addition of the aryl bromide to Pd(0), forming the Ar-Pd(II)-Br complex.
-
Copper Cycle: The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base (an amine) to form a highly reactive copper(I) acetylide species.
-
Transmetalation: The acetylide group is transferred from copper to the palladium complex.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from palladium to form the product, regenerating the Pd(0) catalyst.
Field-Proven Protocol: Synthesis of Methyl 4-((trimethylsilyl)ethynyl)phenylacetate
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%), and copper(I) iodide (CuI) (4 mol%).
-
Solvent and Reagents: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. The amine serves as both the solvent and the base.[17]
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 1-4 hours. Monitor by TLC.
-
Workup and Purification: Filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a cornerstone of medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[18][19] It has largely replaced harsher classical methods like the Ullmann condensation for this purpose.[20]
Causality and Mechanism: The choice of ligand is critical for success and dictates the scope of the reaction. Sterically hindered, electron-rich phosphine ligands are often required.[21]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium, which is regenerated in its Pd(0) state.
Field-Proven Protocol: Synthesis of Methyl 4-(phenylamino)phenylacetate
-
Reaction Setup: In a glovebox, charge a vial with Pd₂(dba)₃ (1-2 mol%), a specialized ligand such as XPhos or RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and aniline (1.2 eq.).
-
Solvent and Execution: Add anhydrous, degassed toluene or dioxane. Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.
Other Key Transformations
While palladium catalysis dominates, other reactions are also crucial for understanding the full reactivity profile of this compound.
Ullmann Condensation
The Ullmann reaction is a classical, copper-catalyzed method for forming C-C, C-N, and C-O bonds.[22] While often requiring harsher conditions (high temperatures, stoichiometric copper) than palladium-catalyzed methods, modern ligand-accelerated protocols have improved its utility.[23] It remains a viable alternative, especially for large-scale synthesis where palladium cost can be a factor.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require the aromatic ring to be highly electron-deficient, typically needing strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[24] The methyl acetate group is only moderately electron-withdrawing, making SNAr on this compound extremely difficult under standard conditions. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate. For this substrate, SNAr is not a synthetically viable pathway without further ring activation.
Metal-Halogen Exchange and Grignard Reagent Formation
Treatment of an aryl bromide with magnesium metal in an ether solvent can form a Grignard reagent (Ar-MgBr).[25] This process, known as metal-halogen exchange, inverts the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile and strong base.[26]
A Critical Incompatibility: A crucial field-proven insight is the incompatibility of the ester functional group with Grignard reagents . If one attempts to form the Grignard reagent from this compound, the newly formed nucleophilic Grignard species will immediately attack the electrophilic carbonyl carbon of the ester on another molecule, leading to a complex mixture of oligomeric side products.[27] Therefore, direct Grignard formation is not a viable strategy unless the ester is first protected or converted to a non-reactive functional group.
General Experimental Workflow
The execution of these transformations follows a logical and standardized workflow, ensuring reproducibility and safety.
Conclusion
This compound is a testament to the power of a strategically functionalized aromatic scaffold. The reactivity of its bromine atom, primarily unlocked through palladium catalysis, provides a reliable and versatile entry point to a vast array of complex molecular architectures. A thorough understanding of the underlying mechanisms of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, coupled with an awareness of the limitations imposed by the ester group in other transformations like Grignard formation, empowers the modern chemist to use this building block with precision and efficacy. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes pivotal to advancing research in medicine and materials.
References
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A Technical Guide to the Strategic Application of Methyl 4-Bromophenylacetate in Agrochemical Synthesis
Abstract: Methyl 4-bromophenylacetate (M4BPA) is a pivotal intermediate in the synthesis of complex organic molecules, valued for its dual reactivity that enables strategic molecular construction.[1] This technical guide provides an in-depth analysis of M4BPA's role in agrochemical synthesis, moving beyond simple procedural outlines to explore the chemical logic and expert rationale behind its application. We will dissect its core functionalities—the reactive aryl bromide handle and the modifiable methyl ester group—and demonstrate their utility in constructing advanced molecular scaffolds relevant to the agrochemical industry. The primary focus will be on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating novel active ingredients. This document is intended for researchers and development scientists dedicated to advancing crop protection technologies.
The Molecular Architecture and Strategic Value of M4BPA
This compound, with the chemical formula C₉H₉BrO₂, is a colorless to pale yellow liquid at room temperature.[1][2] Its strategic importance in organic synthesis stems from two key features of its molecular structure:
-
The Aryl Bromide Moiety: The bromine atom on the phenyl ring is an excellent leaving group, making this position a prime site for carbon-carbon and carbon-heteroatom bond formation. This functionality is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3] These reactions are fundamental in building the complex biaryl or arylamine structures often found in modern pesticides.
-
The Methyl Phenylacetate Moiety: The ester group provides a secondary site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide. This versatility allows for the introduction of different functional groups that can modulate a target molecule's solubility, binding affinity, and overall biological activity.
This dual functionality allows M4BPA to serve as a versatile scaffold, enabling chemists to build out molecular complexity in a controlled, stepwise manner.
Core Synthetic Application: Palladium-Catalyzed C-C Bond Formation
The most powerful application of M4BPA in constructing agrochemical precursors is through the Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction forges a new carbon-carbon bond between the brominated phenyl ring of M4BPA and a variety of organoboron compounds (boronic acids or esters), catalyzed by a palladium complex.[3] This methodology is highly valued for its functional group tolerance, mild reaction conditions, and high yields, making it ideal for industrial-scale synthesis.
The ability to create biaryl structures is critical. Many successful fungicides and herbicides rely on a biaryl core to achieve the correct three-dimensional conformation for binding to their target protein. While M4BPA is not a direct precursor to strobilurin fungicides like Pyraclostrobin, which are typically synthesized from o-nitrotoluene, it serves as an exemplary building block for constructing the phenyl-containing substructures that are hallmarks of many active ingredients.[6][7][8]
Visualization of Synthetic Potential
The following workflow illustrates how M4BPA acts as a central hub for generating diverse agrochemical scaffolds through various synthetic transformations.
Caption: Synthetic pathways originating from this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura reaction using M4BPA. The causality behind each step is explained to provide a deeper understanding of the process.
Objective
To synthesize Methyl 4-phenylphenylacetate by coupling this compound with phenylboronic acid. This transformation is a model for creating the biaryl core structure common in many agrochemicals.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| This compound (M4BPA) | C₉H₉BrO₂ | 229.07 | 2.29 g | 10.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12.0 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 347 mg | 0.3 (3 mol%) |
| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 20.0 |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - |
| Water (Degassed) | H₂O | 18.02 | 10 mL | - |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Rationale (Expertise): Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation.[3] Maintaining an inert atmosphere is critical for catalytic activity and achieving high yields.
-
-
Reagent Addition: To the flask, add this compound (10.0 mmol), Phenylboronic Acid (12.0 mmol), Potassium Carbonate (20.0 mmol), and the Pd(PPh₃)₄ catalyst (3 mol%).
-
Rationale (Causality): A slight excess of the boronic acid (1.2 equivalents) ensures complete consumption of the limiting M4BPA. Potassium carbonate is the base required to activate the boronic acid for transmetalation to the palladium center.[9]
-
-
Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane and 10 mL of degassed water via syringe.
-
Rationale (Trustworthiness): The dioxane/water solvent system is effective for dissolving both the organic reagents and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.[9] Degassing the water removes dissolved oxygen.
-
-
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Rationale (Validation): Heating provides the necessary activation energy for the catalytic cycle. Reaction monitoring is a crucial self-validating step to confirm the consumption of starting material and formation of the product, preventing over- or under-running the reaction.
-
-
Work-up and Isolation: Cool the reaction to room temperature. Dilute with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale (Purity): The aqueous washes remove the inorganic base and boron-containing byproducts. The brine wash removes residual water from the organic phase.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 4-phenylphenylacetate as a white solid.
-
Rationale (Characterization): Chromatography removes unreacted starting materials and catalytic residues, ensuring the final product meets purity specifications for subsequent synthetic steps or biological testing.
-
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a quintessential example of a strategic building block in modern agrochemical synthesis. Its value lies not in being a direct precursor to a single, specific active ingredient, but in its versatility as a scaffold. The ability to perform robust and high-yielding C-C bond formations via its aryl bromide handle, coupled with the latent reactivity of its ester group, provides chemists with a reliable platform for innovation. As the demand for more complex, effective, and environmentally benign agrochemicals grows, the strategic use of versatile intermediates like M4BPA will continue to be a cornerstone of discovery and development, enabling the rapid generation of diverse molecular libraries for high-throughput screening and lead optimization.
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An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 4-Bromophenylacetate
Introduction: The Role of Methyl 4-Bromophenylacetate in Modern Synthesis
This compound is a versatile intermediate compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive ester functional group and a brominated aromatic ring, makes it a valuable building block for creating more complex molecules.[2][3] In the pharmaceutical industry, its derivatives are explored for novel therapeutic agents, while in agrochemical research, it contributes to the development of effective pesticides and herbicides.[1] The reliability of this starting material is paramount; its chemical stability directly impacts the yield, purity, and safety profile of the final products. This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.
I. Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and designing appropriate storage solutions. The compound is typically a pale yellow oil or liquid at room temperature.[1][4]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [5][6] |
| Molecular Weight | 229.07 g/mol | [5][6] |
| Appearance | Pale yellow oil/liquid | [1][4] |
| Boiling Point | 268.6 °C at 760 mmHg | [1][7] |
| Melting Point | 113-114 °C | [1] |
| Density | 1.445 g/cm³ | [1][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1] |
| Storage Temp. | Room Temperature, Sealed in Dry | [1][8] |
II. Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by three factors: moisture, light, and temperature. Each of these can initiate distinct degradation pathways, leading to the formation of impurities that can compromise subsequent synthetic steps.
A. Hydrolytic Instability: The Ester's Achilles' Heel
As with most esters, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[9][10] This process can be catalyzed by both acids and bases, making the control of pH and exclusion of moisture critical for long-term stability.
Mechanism of Hydrolysis:
The reaction proceeds via nucleophilic acyl substitution. In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. In basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the formation of 4-bromophenylacetic acid and methanol.[11][12] The alkaline-catalyzed reaction is generally irreversible and faster than the acid-catalyzed, reversible reaction.[10]
Causality: The presence of residual acidic or basic impurities from the synthesis process can significantly accelerate hydrolysis. Therefore, ensuring the compound is stored in a neutral, anhydrous environment is the most critical step in preventing this degradation pathway.
B. Photochemical Degradation: The Impact of Light
Brominated aromatic compounds are known to be sensitive to ultraviolet (UV) light.[13] The energy from photons can be sufficient to induce homolytic cleavage of the carbon-bromine (C-Br) bond, a process known as photolysis.
Mechanism of Photodegradation:
Upon absorption of UV radiation, the C-Br bond can break, generating a 4-carboxymethylphenyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction from solvent or other molecules, or dimerization, leading to a complex mixture of impurities. The primary photodegradation pathway involves reductive debromination.[14][15]
Causality: The C-Br bond is weaker than the C-H or C-C bonds within the molecule, making it the most likely point of photochemical attack. Storing the material in amber or opaque containers is a mandatory, non-negotiable protocol to prevent this degradation route.
C. Thermal Decomposition
While generally stable at room temperature, elevated temperatures can induce thermal decomposition. Studies on the related phenylacetic acid show decomposition occurs at very high temperatures (587 to 722 °C), proceeding through radical mechanisms to produce carbon dioxide, dibenzyl, and other products.[16][17] While this compound will decompose at lower temperatures than the parent acid, significant degradation is not expected under standard laboratory conditions. However, localized overheating, such as on a hot plate stirrer, should be avoided. Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and hydrogen bromide.[7][18]
III. Recommended Storage and Handling Protocols
A multi-tiered approach to storage ensures the long-term integrity of this compound, balancing accessibility with stability.
| Storage Condition | Duration | Container | Atmosphere | Temperature | Rationale |
| Short-Term (Working Stock) | < 1 month | Tightly sealed clear glass vial with Teflon-lined cap.[19] | Air | Room Temperature (20-25°C) | For frequent use where long-term stability is not the primary concern. Tight seal minimizes moisture ingress. |
| Medium-Term | 1-12 months | Amber glass bottle with Teflon-lined cap.[19] | Air or Inert Gas (Argon/Nitrogen) | Room Temperature (20-25°C)[1][5] | Amber glass protects from light to prevent photodegradation. Inert gas is recommended if the container will be opened multiple times. |
| Long-Term (Archival) | > 12 months | Flame-sealed amber glass ampoule. | Inert Gas (Argon/Nitrogen) | 2-8°C[7] | Provides the ultimate protection against moisture and atmospheric oxygen. Refrigeration slows any potential slow degradation reactions. |
Handling Best Practices:
-
Avoid Moisture: Always handle in a dry environment. Avoid contact with incompatible materials like strong oxidizing agents.[7][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. The compound is classified as harmful if swallowed or in contact with skin, and causes skin and eye irritation.[6][20][21]
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[20][21]
-
Transfers: When transferring from a long-term storage container, allow the vessel to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
IV. Experimental Protocol: Purity Assessment by HPLC
Regularly assessing the purity of this compound is a self-validating system to ensure its quality. High-Performance Liquid Chromatography (HPLC) is the preferred method for detecting non-volatile degradation products like 4-bromophenylacetic acid.
Objective: To quantify the purity of this compound and detect the presence of the primary hydrolytic degradant, 4-bromophenylacetic acid.
Methodology:
-
Standard Preparation:
-
Accurately weigh ~20 mg of this compound reference standard and transfer to a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the primary standard solution.
-
Prepare a separate standard of 4-bromophenylacetic acid in the same manner.
-
-
Sample Preparation:
-
Prepare the sample to be tested at the same concentration as the reference standard using the same diluent.
-
-
HPLC Conditions:
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, linear gradient to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
-
Analysis and Interpretation:
-
Inject the standards to determine their retention times. 4-bromophenylacetic acid, being more polar, will elute earlier than the parent ester.
-
Inject the sample and integrate all peaks.
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The presence of a peak matching the retention time of the 4-bromophenylacetic acid standard indicates hydrolytic degradation.
-
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Methyl 4-Bromophenylacetate as a versatile building block in synthesis
Methyl 4-Bromophenylacetate: A Linchpin in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Characteristics and Strategic Importance
This compound, with the chemical formula C9H9BrO2, is a derivative of phenylacetic acid.[1] Its structure, featuring a bromine atom at the para position of the benzene ring and a methyl ester functional group, makes it an exceptionally versatile reagent.[2][3] The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, while the ester moiety can be readily hydrolyzed or otherwise modified, providing a secondary point for molecular elaboration.[1][2]
This dual functionality allows for a programmed, stepwise approach to the synthesis of complex target molecules. Its utility is particularly pronounced in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), where the phenylacetic acid scaffold is a common motif.[4][5][6][7][8] Furthermore, it is a precursor for compounds exhibiting antimicrobial and anti-tumor properties, as well as being an important intermediate in the production of herbicides and fungicides.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 41841-16-1 |
| Molecular Formula | C9H9BrO2 |
| Molecular Weight | 229.07 g/mol [4][9] |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 108-110 °C / 0.5 mmHg |
| Density | 1.423 g/mL at 25 °C |
The Cornerstone of Cross-Coupling Reactions
The bromine substituent on the aromatic ring of this compound is the key to its extensive application in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.[10][11]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[12][13] In this reaction, the aryl bromide of this compound is coupled with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[12][14]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, palladium(II) acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly used catalyst precursors.[15] Phosphine ligands, such as triphenylphosphine (PPh3) or more sterically demanding biaryl phosphines, stabilize the palladium catalyst and modulate its reactivity. The base, often an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.[14]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Objective: To synthesize methyl 4'-methyl-[1,1'-biphenyl]-4-acetate.
Materials:
-
This compound
-
p-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.08 eq).
-
Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Protocol Design: The use of a biphasic toluene/water solvent system with an inorganic base like K2CO3 is a common and effective condition for Suzuki couplings. The water helps to dissolve the inorganic base, while the toluene solubilizes the organic reactants and catalyst. Degassing is crucial to remove oxygen, which can oxidize and deactivate the palladium(0) active catalyst. The excess of boronic acid is used to drive the reaction to completion.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction: Alkenylation of the Aryl Ring
The Heck-Mizoroki reaction provides a means to form a new carbon-carbon bond between this compound and an alkene, leading to the synthesis of substituted styrenes and cinnamates.[16][17] This palladium-catalyzed reaction typically employs a base, such as triethylamine, to neutralize the hydrobromic acid generated during the catalytic cycle.[18]
The regioselectivity and stereoselectivity of the Heck reaction are important considerations. With terminal alkenes, the aryl group typically adds to the less substituted carbon, and the reaction generally yields the E-isomer of the resulting alkene with high selectivity.[17]
Sonogashira Coupling: Introduction of an Alkyne Moiety
For the synthesis of arylalkynes, the Sonogashira coupling is the reaction of choice.[19] It involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base.[20][21] The resulting products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.[20]
Careful control of reaction conditions is necessary to avoid the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[22]
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the formation of carbon-nitrogen bonds.[23][24] This palladium-catalyzed reaction couples this compound with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.[25][26][27]
The development of increasingly active and versatile catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides.[23] The choice of ligand is particularly critical, with bulky, electron-rich phosphines often providing the best results.
Diagram 2: Key Cross-Coupling Reactions of this compound
Caption: Overview of major cross-coupling reactions utilizing this compound.
Beyond Cross-Coupling: α-Arylation Reactions
In addition to reactions at the aryl bromide, the α-carbon of the ester in this compound can also be functionalized. The α-arylation of esters is a powerful method for the formation of a C-C bond at the α-position of a carbonyl group.[28][29] This reaction, also typically catalyzed by palladium, involves the coupling of an enolate, or its equivalent, with an aryl halide. While this compound itself would act as the aryl halide in such a reaction, its ester functionality can be the target of α-arylation after the initial cross-coupling step. This two-step sequence allows for the synthesis of highly substituted phenylacetate derivatives.
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound has led to its widespread use in the synthesis of a diverse array of functional molecules.
-
Pharmaceuticals: As previously mentioned, it is a key intermediate in the synthesis of numerous NSAIDs.[4] The phenylacetic acid core is a common pharmacophore in this class of drugs, and the ability to easily introduce various substituents onto the aromatic ring via cross-coupling reactions makes this compound an invaluable starting material.[5][30]
-
Agrochemicals: It serves as a precursor for the synthesis of various herbicides and fungicides.[4][31] The introduction of specific aryl or heteroaryl groups through cross-coupling can be used to fine-tune the biological activity and selectivity of these compounds.
-
Materials Science: The rigid, planar structures that can be synthesized from this compound, such as oligo(phenylene vinylene)s and other conjugated systems, are of great interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
Conclusion
This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its dual reactivity, allowing for selective functionalization at both the aryl bromide and the ester group, provides a powerful platform for the construction of complex molecular architectures. The continued development of novel and more efficient catalytic systems for cross-coupling reactions will undoubtedly further expand the synthetic utility of this remarkable compound, paving the way for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.
References
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- Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogen
- A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
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A Senior Application Scientist's Guide to Key Reactions of Methyl 4-Bromophenylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. Methyl 4-bromophenylacetate stands out as a deceptively simple yet remarkably versatile scaffold. Its structure is a confluence of three key reactive sites: an activated aromatic ring primed for cross-coupling, an ester moiety amenable to hydrolysis and amidation, and an α-carbon that can potentially be functionalized. This guide provides an in-depth exploration of the core reactions involving this intermediate, moving beyond mere procedural descriptions to elucidate the mechanistic underpinnings and strategic considerations that guide its application in complex molecule synthesis.
Chapter 1: Characterization and Synthesis of this compound
This compound is a key organic intermediate, appearing as a clear colorless to pale yellow oil, utilized extensively in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from its bifunctional nature, allowing for sequential or orthogonal modifications at the aryl bromide and ester positions.
Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is critical for experimental design, particularly for reaction setup and purification.
| Property | Value | Reference |
| CAS Number | 41841-16-1 | [1][4] |
| Molecular Formula | C₉H₉BrO₂ | [1][5] |
| Molecular Weight | 229.07 g/mol | [1][6] |
| Appearance | Pale yellow oil / Clear colorless to pale yellow liquid | [1][7] |
| Melting Point | 113-114 °C | [1][6] |
| Boiling Point | 268.6 °C at 760 mmHg; 138-140 °C at 13 Torr | [1][6] |
| Density | ~1.445 g/cm³ | [1][6] |
| Solubility | Chloroform, Ethyl Acetate | [1][2] |
Synthesis via Fischer Esterification
The most direct and common synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-bromophenylacetic acid.[8] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic equilibrium process.[9][10] To ensure a high yield, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol in this case), which is cost-effective, and/or by removing the water formed during the reaction. Concentrated sulfuric acid is the catalyst of choice, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenylacetic acid (1.0 eq.) in methanol (approx. 4 mL per gram of acid).[11]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approx. 0.3 mL per gram of acid) to the stirring solution. The addition is exothermic and should be controlled.[11]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: Cool the mixture to room temperature. A significant portion of the excess methanol can be removed via rotary evaporation.[11]
-
Extraction: Transfer the residue to a separatory funnel and partition between dichloromethane (or ethyl acetate) and water.[11]
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[11]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil, typically in high yield (>95%).[11]
Chapter 2: The Cornerstone of Complexity: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a highly reliable electrophilic handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are foundational transformations in pharmaceutical synthesis.[12][13] These reactions generally proceed through a common catalytic cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably one of the most robust and widely used cross-coupling methods, coupling an organoboron species with an organic halide.[14] For this compound, this reaction allows for the introduction of a new aryl or vinyl substituent at the 4-position, a key step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The base is crucial for activating the organoboron species to facilitate the transmetalation step.[15]
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).[16]
-
Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand.
-
Solvent: Add a degassed solvent system, commonly a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 2-12 hours until TLC or GC-MS indicates completion.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Heck Reaction: Arylation of Alkenes
The Heck reaction forms a new C-C bond between an aryl halide and an alkene, creating a substituted alkene.[13][17] This reaction is instrumental in synthesizing stilbene and cinnamate derivatives. With this compound, the reaction typically proceeds with an electron-deficient alkene like an acrylate or styrene in the presence of a palladium catalyst and a base (often an amine like triethylamine).[18]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] This reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[20] The resulting arylalkynes are valuable intermediates for pharmaceuticals and organic materials. Recent advancements have led to the development of highly efficient copper-free conditions, which are often preferred to avoid issues with copper contamination in the final product.[21]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[22] This reaction couples an aryl halide with a primary or secondary amine.[12] The choice of ligand is critical and has evolved through several "generations," with modern sterically hindered phosphine ligands enabling the coupling of a vast range of amines under milder conditions. A strong, non-nucleophilic base like sodium tert-butoxide is essential for the catalytic cycle.[23]
Chapter 3: Transformations of the Ester Moiety
While cross-coupling reactions functionalize the aromatic ring, the methyl ester group provides an independent reactive handle for further molecular elaboration.
Hydrolysis to 4-Bromophenylacetic Acid
Base-mediated hydrolysis (saponification) of the methyl ester readily yields the corresponding carboxylic acid, 4-bromophenylacetic acid.[24] This acid is itself a valuable intermediate for synthesizing NSAIDs like Bromfenac and is a precursor for compounds with antimicrobial properties.[3][25] The reaction is typically carried out with an aqueous base like sodium hydroxide, followed by acidic work-up to protonate the carboxylate salt.
-
Reaction: Dissolve this compound (1.0 eq.) in a solvent like 1,4-dioxane or a THF/water mixture.[24]
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 6 N, 1.5-2.0 eq.).[24]
-
Heating: Heat the mixture to 60-80 °C and stir for 2-4 hours.[24]
-
Acidification: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., 2 N HCl) to a pH of ~1.[24] The product will often precipitate as a solid.
-
Isolation: Isolate the solid product by filtration or extract the aqueous phase with ethyl acetate.
-
Purification: Wash the organic extract, dry, and concentrate. The resulting 4-bromophenylacetic acid is often pure enough for subsequent steps or can be recrystallized. A yield of 93% has been reported for the hydrolysis of the corresponding ethyl ester under similar conditions.[24]
Direct Amidation
While less common than the hydrolysis-then-amidation sequence, direct conversion of the ester to an amide (aminolysis) is possible, particularly with more nucleophilic amines at elevated temperatures. However, this transformation can be sluggish. More efficient modern methods often employ catalysts, such as those based on boron or zirconium, to facilitate the reaction under milder conditions.
Chapter 4: Applications in Drug Development and Advanced Synthesis
The true value of this compound is demonstrated by its application as a key starting material or intermediate in the synthesis of a wide range of biologically active molecules.[1]
-
Anti-Inflammatory Drugs: As previously mentioned, it is a direct precursor to the phenylacetic acid core of many NSAIDs. Suzuki coupling followed by hydrolysis can lead to drugs like Felbinac.[8]
-
Antihistamines: The parent acid, derived from the ester, is a key material for drugs like Bilastine and Brompheniramine.[26]
-
Agrochemicals: The scaffold is also used in the synthesis of herbicides and fungicides, where the substituted phenylacetate moiety is a common pharmacophore.[1][3]
-
Specialty Chemicals: Beyond life sciences, it is used to produce dyes, fragrances, and other additives.[1]
The reactions detailed in this guide represent a toolbox for medicinal chemists. By strategically combining cross-coupling reactions with ester transformations, complex molecular architectures can be assembled efficiently, enabling the exploration of new chemical space in drug discovery programs.
References
- Bedson, P. Philips (1880). "VIII.—On some derivatives of phenylacetic acid". Journal of the Chemical Society, Transactions. 37: 90–101. [Link]
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- ChemBK.
- Mitchell, A. J., et al. (2024). "Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides". Journal of the American Chemical Society. [Link]
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- PharmaCompass. "The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development". [Link]
- Wikipedia. "4-Bromophenylacetic acid". [Link]
- Wikipedia.
- Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). "The Buchwald-Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Chemistry LibreTexts.
- Allen. "(iii) - H 2 O / H + - 4-Bromophenyl acetic acid. In the above reaction 'A' is". [Link]
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- University of Missouri–St. Louis.
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- The Chemists' Cookbook. (2025). "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up". YouTube. [Link]
- Organic Chemistry Portal. "Suzuki Coupling". [Link]
- Taylor & Francis Online. "Heck reaction – Knowledge and References". [Link]
- Kwantlen Polytechnic University.
- Chemistry LibreTexts.
- Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". [Link]
- ResearchGate.
- DiVA portal. "Group (IV)
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An In-depth Technical Guide to Methyl 4-Bromophenylacetate for Researchers and Drug Development Professionals
Introduction: Understanding the Core Utility of Methyl 4-Bromophenylacetate
This compound (CAS No. 41841-16-1) is a vital chemical intermediate characterized by a methyl ester of 4-bromophenylacetic acid.[1][2] Its strategic importance in the realms of organic synthesis and pharmaceutical development cannot be overstated. The molecule's architecture, featuring a reactive ester group and a versatile brominated phenyl ring, makes it a valuable precursor for constructing more complex molecular frameworks.[3] This dual functionality allows for a wide range of chemical transformations, positioning it as a key building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1]
In the pharmaceutical industry, this compound serves as a crucial starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably used in the production of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as bromfenac, and as a precursor for compounds with potential antimicrobial and anti-tumor properties.[4] For researchers and drug development professionals, a thorough understanding of its properties, commercial availability, and quality assessment is paramount to ensuring the integrity and success of their scientific endeavors.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,1.29!"]; C4 [label="C", pos="1.5,2.58!"]; C5 [label="C", pos="0,2.58!"]; C6 [label="C", pos="-0.75,1.29!"]; C7 [label="C", pos="-2.25,1.29!"]; O1 [label="O", pos="-3,2.1!"]; O2 [label="O", pos="-2.8,-0.3!"]; C8 [label="C", pos="-4.2,-0.3!"]; Br [label="Br", pos="3,0!"];
// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O1 [style=filled, penwidth=3]; C7 -- O2; O2 -- C8; C2 -- Br;
Commercial Availability and Supplier Evaluation
This compound is readily available from a multitude of chemical suppliers, ranging from large global distributors to specialized synthesis labs. The key to successful procurement lies in a systematic evaluation of these suppliers based on criteria that extend beyond mere price and availability.
Major Suppliers: A survey of the market indicates that this compound can be sourced from a variety of manufacturers and distributors. Many suppliers are based in China, with others in the United States and the United Kingdom.[5]
| Supplier Category | Examples | Typical Purity | Scale |
| Large Global Distributors | Sigma-Aldrich (MilliporeSigma), Fisher Scientific (Acros Organics), TCI | >97% to >99% | Lab (g) to Bulk (kg) |
| Specialty Chemical Suppliers | Apollo Scientific, ChemScene, Santa Cruz Biotechnology | ≥95% to ≥98% | Research (mg, g) |
| Manufacturers & Traders | Conier Chem&Pharma, Jinan Finer Chemical, Henan Tianfu Chemical | 98% to 99% | Bulk (kg to tons) |
Supplier Qualification Workflow: As a senior scientist, the onus is on ensuring the starting material's quality to prevent costly downstream failures. A robust supplier qualification process is non-negotiable.
-
Request a Certificate of Analysis (CoA): Do not rely solely on the catalog description. Request a lot-specific CoA. This document should detail the purity (typically determined by HPLC or GC), identity confirmation (¹H NMR, MS), and levels of any significant impurities.
-
Inquire About Analytical Data Availability: Some suppliers, particularly those catering to early discovery research, may not routinely collect extensive analytical data.[6] It is crucial to clarify this upfront. For cGMP or late-stage development, comprehensive data is mandatory.
-
Evaluate Packaging and Lead Times: Assess if the supplier can provide the required packaging (e.g., amber glass bottles, drums) to maintain product integrity.[4] Inquire about average lead times to ensure your project timelines are met.
-
Request a Sample for In-House Verification: For critical applications, always request a sample for in-house quality control analysis before committing to a large-scale purchase.
dot graph "supplier_qualification_workflow" { graph [fontname="helvetica", fontsize=10, rankdir=TB, splines=ortho]; node [shape=box, style="filled,rounded", fontname="helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="helvetica", fontsize=9, color="#5F6368"];
start [label="Identify Potential Suppliers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; req_coa [label="Request Lot-Specific\nCertificate of Analysis (CoA)"]; eval_coa [label="Evaluate Purity, Identity,\nand Impurity Profile"]; req_sample [label="Request Sample for\nIn-House QC"]; inhouse_qc [label="Perform In-House\nAnalytical Verification\n(NMR, HPLC, etc.)"]; pass_qc [label="Does it Meet Specs?", shape=diamond, fillcolor="#FBBC05"]; approve [label="Approve Supplier &\nPlace Bulk Order", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reject [label="Reject Supplier or\nRequest New Lot", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> req_coa; req_coa -> eval_coa; eval_coa -> req_sample; req_sample -> inhouse_qc; inhouse_qc -> pass_qc; pass_qc -> approve [label="Yes"]; pass_qc -> reject [label="No"]; } Caption: A workflow for qualifying suppliers of critical chemical intermediates.
Synthesis and Quality Control
Synthesis Pathway: The most common and industrially scalable method for producing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-Bromophenylacetic acid.[7]
-
Reaction: 4-Bromophenylacetic acid is refluxed with an excess of methanol, using a strong acid catalyst, typically sulfuric acid.[7][8]
-
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The excess methanol drives the equilibrium towards the formation of the ester product.
dot graph "fischer_esterification" { graph [fontname="helvetica", fontsize=10, rankdir=LR]; node [shape=none, fontname="helvetica", fontsize=10]; edge [fontname="helvetica", fontsize=10, color="#202124"];
} Caption: Fischer esterification synthesis of this compound.
In-House Quality Verification Protocols: Upon receipt of a new batch, it is imperative to perform in-house QC to verify the supplier's CoA and ensure the material is fit for its intended use.
Protocol 1: Identity and Purity via ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: The spectrum should be consistent with the expected structure. Look for the following characteristic signals:
-
A singlet around 3.70 ppm, integrating to 3 protons (the methyl ester group, -OCH₃).[8]
-
A singlet around 3.59 ppm, integrating to 2 protons (the methylene group, -CH₂-).[8]
-
Two doublets in the aromatic region, typically around 7.16 ppm and 7.45 ppm, each integrating to 2 protons, indicative of a para-substituted benzene ring.[8]
-
The absence of a broad singlet corresponding to the carboxylic acid proton (usually >10 ppm) confirms complete esterification.
-
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~7.15 - 7.45 | d, d | 4H |
| -CH₂- | ~3.59 | s | 2H |
| -OCH₃ | ~3.70 | s | 3H |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Column: A C18 reverse-phase column is standard.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL and dilute as necessary.
-
Analysis: Inject the sample. The resulting chromatogram should show a single major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of >98% is common for high-quality material.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
Safety Precautions:
-
Hazards: The compound may be harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Use the material in a well-ventilated area or under a chemical fume hood.[9][11] Avoid creating dust or aerosols.[10] Wash hands thoroughly after handling.[9]
Storage Conditions:
-
Temperature: Store in a cool, dry, and well-ventilated place.[4][11] Some suppliers recommend refrigerated storage (2-8°C).[12]
-
Container: Keep the container tightly closed to prevent moisture ingress and potential hydrolysis back to the carboxylic acid.[11]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
Conclusion: A Versatile and Indispensable Reagent
This compound is more than just a chemical on a shelf; it is a foundational tool for innovation in drug discovery and organic synthesis. Its commercial availability is robust, but this accessibility necessitates a rigorous approach to supplier qualification and in-house quality control. By understanding its synthesis, implementing stringent analytical verification, and adhering to proper safety and handling protocols, researchers can confidently leverage the synthetic potential of this versatile intermediate. This diligence at the procurement stage is a direct investment in the reliability and success of subsequent research and development efforts.
References
- 4-Bromophenylacetic acid. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
- China this compound Manufacturers Suppliers Factory - Quotation. (n.d.). sf-chem.com. Retrieved January 8, 2026. [Link]
- Methyl 2-(4-bromophenyl)acetate | CAS#:41841-16-1. (n.d.). Chemsrc. Retrieved January 8, 2026. [Link]
- Cas 41841-16-1,this compound. (n.d.). LookChem. Retrieved January 8, 2026. [Link]
- The Role of 4-Bromophenylacetic Acid in Modern Pharmaceutical Development. (n.d.). sf-chem.com. Retrieved January 8, 2026. [Link]
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An In-Depth Technical Guide to the Safe Handling of Methyl 4-Bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Hazard Identification
Methyl 4-Bromophenylacetate (CAS No. 41841-16-1) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility, however, is matched by a distinct hazard profile that necessitates rigorous safety protocols.
1.1: Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is paramount for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3][4] |
| Molecular Weight | 229.07 g/mol | [3][4] |
| Appearance | Clear colorless to pale yellow oil | [2][5] |
| Melting Point | 113-114 °C | [2][5] |
| Boiling Point | 268.6 ± 15.0 °C at 760 mmHg | [2][3] |
| Flash Point | 116.3 ± 20.4 °C | [2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [2][3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [2][5] |
1.2: GHS Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[4][6]
-
Acute Toxicity (Dermal), Category 4: Harmful in contact with skin.[4][6]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[4][6][7]
-
Serious Eye Damage/Eye Irritation, Category 2/2A: Causes serious eye irritation.[4][6][7]
-
Specific Target Organ Toxicity — Single Exposure, Category 3: May cause respiratory irritation.[4][6][7]
The signal word for this compound is Warning .[4][7]
Hazard Statements: H302, H312, H315, H319, H335.[4][6]
The causality behind these classifications lies in the compound's chemical reactivity. The presence of the bromine atom and the ester functional group can lead to adverse interactions with biological tissues upon exposure.
Section 2: Risk Assessment and Exposure Control
A proactive approach to risk assessment is critical for minimizing potential exposure and ensuring a safe laboratory environment.
2.1: Routes of Exposure and Health Effects
-
Inhalation: May cause respiratory tract irritation.[3][6][8] Symptoms can include coughing, shortness of breath, and irritation of the nose and throat.
-
Skin Contact: Harmful if absorbed through the skin and causes skin irritation.[3][6][8] Prolonged contact can lead to redness, itching, and inflammation.
-
Eye Contact: Causes serious eye irritation.[3][6][8] Direct contact can result in pain, redness, and potential damage to the cornea.
-
Ingestion: Harmful if swallowed.[3][6][8] May cause irritation of the digestive tract.[3]
2.2: Engineering Controls
The primary line of defense against exposure is robust engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9] This is crucial to keep airborne concentrations low and prevent inhalation of vapors or mists.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
2.3: Personal Protective Equipment (PPE)
The selection of appropriate PPE is a non-negotiable aspect of safe handling. The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for handling this compound.
2.4: Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[6][10]
-
Contaminated work clothing should be laundered separately before reuse.[6]
Section 3: Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for preventing accidental releases and maintaining compound integrity.
3.1: Safe Handling
-
Avoid all personal contact, including inhalation of vapor, mist, or gas.[3][6]
-
Avoid contact with skin and eyes.[3]
-
Use in a well-ventilated area.[6]
-
Keep containers securely sealed when not in use.[6]
3.2: Storage Conditions
-
Store in a cool, dry place.[3]
-
Store in a tightly closed container.[3]
-
The recommended storage temperature is room temperature or between 2-8°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Section 4: Emergency Procedures
A well-defined and practiced emergency response plan is crucial for mitigating the consequences of an accidental exposure or spill.
4.1: First-Aid Measures
The following table outlines the immediate first-aid steps to be taken in case of exposure.
| Exposure Route | First-Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention without delay.[3][6][10] | |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6][10] | |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][6][8] | |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Get medical aid.[3][8] |
4.2: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3][9][10]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][8][10]
-
Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[8]
4.3: Accidental Release Measures
The following diagram outlines the logical flow for responding to a spill.
Caption: Step-by-step workflow for responding to a spill.
Section 5: Disposal Considerations
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Waste Disposal: Dispose of this material in a manner consistent with federal, state, and local regulations.[3] It is recommended to consult with a licensed professional waste disposal service.[6][9]
-
Contaminated Packaging: Dispose of as unused product.[9]
Section 6: Toxicological and Regulatory Information
6.1: Toxicological Information
-
The chemical, physical, and toxicological properties have not been thoroughly investigated.[9]
6.2: Regulatory Status
-
TSCA Inventory: Not listed. For research and development use only.[3]
-
It is crucial to consult local, regional, and national regulations for complete and accurate classification and compliance.[10]
References
- Methyl 2-(4-bromophenyl)acetate | CAS#:41841-16-1 | Chemsrc. (2025).
- Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem. (n.d.).
- MSDS of Methyl alpha-broMophenylacetate - Capot Chemical. (2025).
- Safety Data Sheet - SynZeal. (n.d.).
- Material Safety Data Sheet - Methyl 2-bromophenylacetate - Cole-Parmer. (n.d.).
- Methyl alpha-Bromophenylacetate, 25 grams - CP Lab Safety. (n.d.).
- Cas 41841-16-1,this compound - LookChem. (n.d.).
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- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Heck reaction conditions for Methyl 4-Bromophenylacetate
Beginning Reactions Research
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Outlining the Application Note
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Application Notes & Protocols: Sonogashira Coupling of Terminal Alkynes with Methyl 4-Bromophenylacetate
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, Cassar, and Heck in 1975, the reaction's most effective variant employs a dual catalytic system of palladium and copper(I), which facilitates the reaction under remarkably mild conditions.[1] This versatility has established the Sonogashira coupling as an indispensable tool in the synthesis of pharmaceuticals, natural products, complex biologically active molecules, and advanced organic materials.[1][3][4][5]
This guide provides a detailed technical overview and a robust protocol for the Sonogashira coupling of various terminal alkynes with Methyl 4-Bromophenylacetate. This specific transformation is of significant interest to researchers in drug discovery and development, as the resulting substituted phenylacetate derivatives are valuable scaffolds and intermediates for a wide range of biologically active compounds. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a self-validating, step-by-step protocol designed for reproducibility and success.
Mechanistic Rationale: The Dual Catalytic Cycle
The efficacy of the Sonogashira coupling under mild conditions is attributed to the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for specific substrates.
-
The Palladium Cycle: The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (this compound). This step forms a Pd(II) intermediate. The key transmetalation step occurs when this intermediate reacts with a copper(I) acetylide species (generated in the copper cycle), transferring the alkynyl group to the palladium center. The resulting complex then undergoes reductive elimination to yield the final coupled product and regenerate the catalytically active Pd(0) species.
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species is significantly more nucleophilic than the parent alkyne, enabling the efficient transmetalation to the palladium center, which is often the rate-determining step of the overall reaction.[6]
A significant side reaction to be aware of is the copper-mediated oxidative homocoupling of the alkyne, known as Glaser coupling, which forms undesired diynes.[1] This is often suppressed by maintaining strictly anaerobic (oxygen-free) conditions. For sensitive substrates, a "copper-free" Sonogashira protocol may be employed, though it often requires stronger bases or higher temperatures.[1][4]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Core Components: A Scientist's Guide to Reagent Selection
The success of the Sonogashira coupling hinges on the appropriate selection of each component. The choices outlined below are based on established principles and extensive field application.
| Component | Selection & Rationale |
| Aryl Halide | This compound: Aryl bromides offer a good balance of reactivity and stability, being more reactive than chlorides but less expensive than iodides. The ester functionality is well-tolerated under standard Sonogashira conditions.[1] |
| Terminal Alkyne | Variable: The reaction is broadly tolerant of various functional groups on the alkyne, including aryl, alkyl, and silyl groups. Trimethylsilylacetylene is a common choice for introducing a terminal alkyne, as the TMS group can be easily removed post-coupling.[1][6] |
| Palladium Catalyst | [Pd(PPh₃)₂Cl₂] or [Pd(PPh₃)₄]: Dichlorobis(triphenylphosphine)palladium(II) is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] Tetrakis(triphenylphosphine)palladium(0) can be used directly but is more air-sensitive. Typical loading is 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI): CuI is the most common and effective co-catalyst. It is crucial for activating the alkyne at room temperature.[1] Typical loading is 1-10 mol%. Lowering the copper loading can sometimes mitigate alkyne homocoupling.[7] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA): An amine base is essential. It serves two purposes: (1) to neutralize the hydrogen halide (HBr) byproduct and (2) to facilitate the deprotonation of the terminal alkyne, leading to the copper acetylide.[1][2] Often, the amine can be used in excess and also serve as a solvent or co-solvent.[1][7] |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF): The choice of solvent depends on the solubility of the substrates. THF is an excellent general-purpose solvent. DMF can be used for less soluble substrates.[3] Degassing the solvent is critical to remove oxygen. |
| Atmosphere | Inert (Nitrogen or Argon): An oxygen-free atmosphere is formally required to prevent the oxidation and deactivation of the Pd(0) catalyst and to suppress the oxidative homocoupling (Glaser coupling) of the alkyne.[1] |
Experimental Protocol: Coupling of Phenylacetylene with this compound
This protocol provides a reliable method for the synthesis of Methyl 4-(phenylethynyl)phenylacetate. It is designed as a self-validating system; adherence to the steps, particularly regarding the inert atmosphere, is critical for achieving high yields.
Materials & Reagents
| Reagent | Formula | MW | Amount | Moles (mmol) | Purity |
| This compound | C₉H₉BrO₂ | 229.07 | 229 mg | 1.0 | >98% |
| Phenylacetylene | C₈H₆ | 102.14 | 123 mg (135 µL) | 1.2 | >98% |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35.1 mg | 0.05 (5 mol%) | >98% |
| Copper(I) Iodide | CuI | 190.45 | 9.5 mg | 0.05 (5 mol%) | >99% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5 mL | - | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL | - | Anhydrous, >99.9% |
Reaction Workflow
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Flask Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol), [Pd(PPh₃)₂Cl₂] (35.1 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate under high vacuum for 5 minutes, then backfill with dry nitrogen gas. Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent/Base Addition: Under a positive pressure of nitrogen, add anhydrous THF (5 mL) followed by anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
Alkyne Addition: Add phenylacetylene (135 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-6 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of Celite® to remove insoluble salts. Wash the Celite® pad with additional diethyl ether (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, Methyl 4-(phenylethynyl)phenylacetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Impure reagents. | 1. Ensure a robust inert atmosphere; use fresh catalyst.2. Use properly dried glassware and anhydrous solvents/reagents.3. Purify starting materials if necessary. |
| Formation of Diynes (Glaser Coupling) | 1. Presence of oxygen in the reaction.2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and maintain a strict N₂/Ar atmosphere.2. Reduce the amount of CuI (e.g., to 1-2 mol%). Consider a copper-free protocol. |
| Recovery of Starting Alkyne | Aryl bromide is unreactive. | For aryl bromides, gentle heating (e.g., 40-60 °C) may be required. If still unreactive, consider switching to the corresponding aryl iodide, which is more reactive.[1] |
| Complex Mixture of Products | Side reactions due to prolonged heating or reactive functional groups. | Reduce reaction time and temperature. If the substrate has sensitive functional groups, consider using protecting groups. |
References
- Wikipedia. (n.d.). Sonogashira coupling.
- Ansari, A. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Girase, P. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
- Chutia, R., et al. (2025). An efficient magnetically separable Pd/CuFe2O4 nanocatalyst for Sonogashira coupling reaction. International Journal of New Chemistry.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ACS Publications. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes.
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of Methyl 4-Bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical and materials science. This document provides an in-depth guide to the application of this reaction to Methyl 4-Bromophenylacetate, a common substrate in drug development. We will explore the reaction mechanism, detail a practical experimental protocol, discuss key parameters for optimization, and offer troubleshooting advice to navigate common challenges. This guide is intended to equip researchers with the necessary knowledge to effectively and reliably implement this powerful synthetic tool.
Introduction: The Significance of C-N Bond Formation
The synthesis of aryl amines is a fundamental endeavor in organic chemistry, as this structural motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Historically, the construction of aryl C-N bonds was often hampered by harsh reaction conditions and limited substrate scope. The advent of the Buchwald-Hartwig amination revolutionized this field by providing a mild and general method for the coupling of amines with aryl halides.[1] This reaction's broad functional group tolerance and high efficiency have cemented its status as an indispensable tool in modern synthetic chemistry.[1][2]
The Catalytic Cycle: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[1][3]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][3]
Experimental Protocol: Amination of this compound
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| This compound | Aryl Halide Substrate | Sigma-Aldrich, Alfa Aesar |
| Amine (Primary or Secondary) | Nucleophile | Commercially Available |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst Source | Sigma-Aldrich, Strem |
| Phosphine Ligand (e.g., XPhos, RuPhos, SPhos) | Ligand for Catalyst | Sigma-Aldrich, Strem |
| Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) | Activates the Amine | Sigma-Aldrich, Acros |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction Medium | Fisher Scientific, VWR |
Step-by-Step Procedure
Caption: A detailed workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound to the flask, followed by the anhydrous solvent.
-
Initiation: Add the amine to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Optimization of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
| Parameter | Options | Considerations and Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are common and effective. Pd(OAc)₂ is a Pd(II) source that is reduced in situ, while Pd₂(dba)₃ is a stable Pd(0) source.[3] |
| Ligand | XPhos, RuPhos, SPhos, JohnPhos, BrettPhos | The choice of ligand is critical and substrate-dependent.[4] Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required.[3] The choice of base can be critical, with stronger bases like NaOtBu often being more effective, but potentially leading to side reactions with sensitive substrates.[5] Weaker bases like carbonates can be advantageous for substrates with base-sensitive functional groups.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential.[3] Toluene is a common choice, but the solubility of the reagents should be considered.[4][5] |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | - Inactive catalyst- Insufficiently strong base- Reaction temperature too low | - Use fresh catalyst and ligand- Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu)- Increase the reaction temperature |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Competing β-hydride elimination[1]- Catalyst decomposition | - Screen different ligands- Lower the reaction temperature- Ensure strict anaerobic conditions |
| Poor Reproducibility | - Contamination with oxygen or water | - Use properly dried solvents and reagents- Ensure a robust inert atmosphere throughout the reaction |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aryl amines. By understanding the mechanistic underpinnings and carefully selecting the reaction parameters, researchers can successfully apply this methodology to complex molecules like this compound. The protocol and guidelines presented here provide a solid foundation for the successful implementation and optimization of this important transformation in the pursuit of novel therapeutics and functional materials.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Norrby, P.-O., & Hacksell, U. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Norrby, P.-O., & Hacksell, U. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- ACS GCI Pharmaceutical Roundtable. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
Sources
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-Bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Methyl 4-Bromophenylacetate in Synthesis
This compound is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure incorporates a readily transformable methyl ester and a synthetically powerful aryl bromide handle. The phenylacetic acid moiety is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. The bromine atom at the para-position provides a strategic site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This guide provides in-depth technical protocols and expert insights into three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to this valuable substrate.
PART 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forging carbon-carbon bonds, typically between an organohalide and an organoboron compound.[1] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] For this compound, this reaction opens a direct pathway to a diverse range of biarylpropionic acid derivatives, which are prevalent structures in numerous pharmaceutical agents.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex toggling between the Pd(0) and Pd(II) oxidation states.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[4]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]
Figure 1: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of Methyl 4-Phenylphenylacetate
This protocol details the coupling of this compound with phenylboronic acid.
Reaction Scheme: (Self-generated image, not from search)
| Reagent | CAS Number | MW ( g/mol ) | Amount (mg) | Equivalents |
| This compound | 41841-16-1 | 229.07 | 229 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 146 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 4.5 | 0.02 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 16.4 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use by sparging with argon for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expertise & Causality: Rationale for Experimental Choices
-
Catalyst System (Pd(OAc)₂ and SPhos): While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.[6] SPhos is a member of the dialkylbiaryl phosphine ligand class, which is known to promote the crucial oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and efficiency, especially for less reactive aryl bromides.[6][7]
-
Base (K₂CO₃): A base is essential to activate the boronic acid for transmetalation.[5] Potassium carbonate is a moderately strong inorganic base that is effective for this purpose. For substrates with base-sensitive functional groups, such as our methyl ester, milder bases like K₂CO₃ or even potassium fluoride (KF) are preferred over stronger bases like sodium tert-butoxide (NaOtBu) to minimize the risk of ester hydrolysis.[5]
-
Solvent System (Dioxane/Water): The mixture of an organic solvent like 1,4-dioxane and water is common for Suzuki couplings. Dioxane solubilizes the organic starting materials and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1]
PART 2: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This transformation has become a cornerstone of modern medicinal chemistry, as the arylamine motif is a key structural component in a vast number of pharmaceuticals.[9]
Mechanistic Overview: The Amination Cycle
The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with the Suzuki coupling.[9]
-
Oxidative Addition: An active L-Pd(0) species undergoes oxidative addition with the aryl bromide to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and often dictates the reaction's success.[10]
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[11]
Figure 2: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Synthesis of Methyl 4-(Morpholino)phenylacetate
This protocol describes the coupling of this compound with morpholine, a common secondary amine.
Reaction Scheme: (Self-generated image, not from search)
| Reagent | CAS Number | MW ( g/mol ) | Amount (mg) | Equivalents |
| This compound | 41841-16-1 | 229.07 | 229 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 105 µL (1.2 mmol) | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 9.2 | 0.01 |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 161265-03-8 | 578.68 | 17.4 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
-
Vessel Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (229 mg, 1.0 mmol) and toluene (5 mL).
-
Nucleophile Addition: Add morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-18 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expertise & Causality: Rationale for Experimental Choices
-
Catalyst System (Pd₂(dba)₃ and Xantphos): Pd₂(dba)₃ is a stable, air-tolerant source of Pd(0). Xantphos is a wide bite-angle bidentate phosphine ligand. Its specific geometry is known to promote the reductive elimination step, which is often challenging, and it helps to prevent β-hydride elimination side reactions.[12]
-
Base (NaOtBu): The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine-palladium complex.[11] Sodium tert-butoxide is a common and effective choice. However, its high basicity poses a risk of hydrolyzing the methyl ester in our substrate. Therefore, careful control of reaction time and temperature is crucial. If ester hydrolysis becomes a significant issue, switching to a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, though this often requires higher temperatures or longer reaction times.[10]
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for this reaction as they effectively dissolve the reagents and do not interfere with the catalytic cycle.
PART 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is invaluable for synthesizing internal alkynes, which are key intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.[14]
Mechanistic Overview: Dual Catalytic Cycles
The classical Sonogashira reaction employs a dual catalytic system involving both palladium and copper.[13]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex.
In recent years, copper-free Sonogashira protocols have gained popularity to avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. In copper-free systems, the base assists in the formation of a palladium-acetylide complex directly.[14]
Figure 3: Sonogashira Dual Catalytic Cycles.
Experimental Protocol: Synthesis of Methyl 4-(Phenylethynyl)phenylacetate (Copper-Free)
This protocol outlines a copper-free Sonogashira coupling between this compound and phenylacetylene.
Reaction Scheme: (Self-generated image, not from search)
| Reagent | CAS Number | MW ( g/mol ) | Amount (mg) | Equivalents |
| This compound | 41841-16-1 | 229.07 | 229 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 123 µL (1.1 mmol) | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 2.2 | 0.01 |
| Tri(tert-butyl)phosphine (P(tBu)₃), 50% in hexanes | 13716-12-6 | 202.25 | 8 µL (0.02 mmol) | 0.02 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 652 | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 4 mL | - |
-
Vessel Preparation: To an oven-dried Schlenk tube with a stir bar, add this compound (229 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile (4 mL), phenylacetylene (123 µL, 1.1 mmol), and finally the tri(tert-butyl)phosphine solution (8 µL, 0.02 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Gentle heating (e.g., to 40-50 °C) may be required if the reaction is slow.
-
Monitoring: Check for completion using TLC or GC-MS.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.
Expertise & Causality: Rationale for Experimental Choices
-
Copper-Free Conditions: This protocol avoids copper to prevent the formation of diacetylene homocoupling products and simplify purification. Copper-free methods are often considered "greener" and more reliable for complex molecule synthesis.[15]
-
Catalyst System (Pd(OAc)₂ and P(tBu)₃): The combination of a palladium source with a bulky, electron-rich phosphine ligand like P(tBu)₃ is highly effective for Sonogashira couplings of aryl bromides.[13] The ligand facilitates the oxidative addition step, which can be sluggish for electron-neutral or electron-rich aryl bromides.
-
Base (Cs₂CO₃): A base is required to deprotonate the terminal alkyne.[14] Cesium carbonate is a strong enough base for this purpose under these conditions and generally shows good functional group compatibility. An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, often serving as both the base and part of the solvent system.
General Experimental Workflow & Troubleshooting
A systematic approach is key to success in palladium-catalyzed cross-coupling reactions.
Figure 4: General Experimental Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently inert atmosphere (O₂ present).3. Impure reagents or wet solvents. | 1. Use a different Pd source/ligand combination. Try a pre-catalyst.2. Ensure proper degassing of solvents and rigorous inert atmosphere technique.3. Use freshly purified/distilled solvents and high-purity reagents. |
| Ester Hydrolysis | Base is too strong or reaction time/temperature is excessive. | 1. Switch to a milder base (e.g., NaOtBu → K₂CO₃ or Cs₂CO₃).2. Reduce reaction temperature and/or time.3. Consider protecting the ester if hydrolysis is unavoidable. |
| Homocoupling of Nucleophile | (Suzuki) Presence of O₂ leading to oxidative homocoupling.(Sonogashira) Often mediated by copper co-catalyst. | 1. (Suzuki) Improve degassing procedures.2. (Sonogashira) Switch to a copper-free protocol or reduce the amount of copper co-catalyst. |
| Protodeborylation (Suzuki) | The boronic acid is unstable under the reaction conditions. | 1. Use the boronic acid pinacol ester instead.2. Use milder conditions (lower temperature, different base). |
| Dark/Black Precipitate | Formation of palladium black (catalyst decomposition). | 1. Increase ligand to palladium ratio.2. Ensure a strictly inert atmosphere.3. Choose a more robust ligand that better stabilizes the Pd(0) species. |
References
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Singh, U. P., & Singh, R. P. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020).
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline... [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
- Nolan, S. P., & Viciu, M. S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Sunesson, Y., Limé, E., Lill, S. O. N., Meadows, R. E., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Yao, Q., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
- Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Chemistry LibreTexts. (2023).
- Václavíková, A., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Shrestha, B., et al. (2017).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
- Farrell, B. D., et al. (2023). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... [Link]
- Václavíková, A., et al. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. MDPI. [Link]
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Application Note: A Robust and Scalable Suzuki-Miyaura Coupling Protocol for the Synthesis of Methyl 4-Arylphenylacetates
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven experimental protocol for the palladium-catalyzed Suzuki coupling of Methyl 4-Bromophenylacetate with a representative arylboronic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a comprehensive troubleshooting guide, safety protocols, and a mechanistic overview to empower users to adapt and optimize the reaction for their specific needs, ensuring both high yield and scientific rigor.
Introduction and Scientific Context
The construction of biaryl and substituted aryl scaffolds is of paramount importance in medicinal chemistry and materials science. The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, offers a powerful method for creating these structures by coupling organoboron compounds with organic halides.[2] Its advantages, including the use of mild reaction conditions and the low toxicity of boron reagents, have led to its widespread adoption.[3][4]
This protocol focuses on this compound as the electrophilic partner. The ester functionality within this molecule is a common feature in pharmaceutical intermediates, making this a relevant and practical transformation. However, the presence of the ester group also necessitates careful selection of reaction conditions, particularly the base, to prevent unwanted hydrolysis.[3] This guide details a robust procedure that balances high coupling efficiency with the preservation of the ester moiety.
Mechanism and Key Principles of the Suzuki-Miyaura Coupling
A thorough understanding of the catalytic cycle is crucial for effective troubleshooting and optimization. The generally accepted mechanism proceeds through three primary stages involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][4][5]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a Pd(II) complex.[2][6]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid (e.g., [ArB(OH)3]⁻), facilitating the exchange of the halide or other ligand on the palladium complex.[2][3]
-
Reductive Elimination: The two organic partners (the phenylacetate moiety and the aryl group from the boronic acid) are expelled from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol describes the coupling of this compound with Phenylboronic Acid on a 1.0 mmol scale. Reagent quantities can be adjusted proportionally for different scales.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (mg) | Amount (mmol) | Role |
| This compound | C₉H₉BrO₂ | 229.07 | 1.0 | 229 | 1.0 | Electrophile |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 146 | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 35 | 0.03 | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 346 | 2.5 | Base |
| Toluene | C₇H₈ | - | - | 8 mL | - | Solvent |
| Ethanol | C₂H₅OH | - | - | 2 mL | - | Co-solvent |
| Deionized Water | H₂O | - | - | 2 mL | - | Co-solvent |
Causality Behind Reagent Choices:
-
Aryl Boronic Acid (1.2 eq): A slight excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[1]
-
Pd(PPh₃)₄ (3 mol %): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) precatalyst suitable for coupling aryl bromides.[7] While more advanced catalysts exist, Pd(PPh₃)₄ provides a robust baseline.[8]
-
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base is chosen to facilitate transmetalation effectively without causing significant hydrolysis of the methyl ester, a risk with stronger bases like NaOH or KOH.[8][9]
-
Toluene/Ethanol/Water Solvent System: Toluene is the primary organic solvent. The addition of water is crucial for dissolving the inorganic base and activating the boronic acid for transmetalation.[1] Ethanol acts as a co-solvent to improve the mutual solubility of the organic and aqueous phases, creating a more effective reaction medium.
Step-by-Step Procedure
Caption: Experimental workflow from setup to purified product.
-
Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (229 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and anhydrous Potassium Carbonate (346 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle a total of three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.[1]
-
Catalyst and Solvent Addition: After the final backfill, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the flask against a positive flow of inert gas. Note: The catalyst is air-sensitive and should be handled quickly. Via syringe, add the degassed solvents: Toluene (8 mL), Ethanol (2 mL), and Deionized Water (2 mL). The solvents should be degassed beforehand by bubbling with N₂/Ar for 15-20 minutes.
-
Reaction: Lower the flask into a pre-heated oil bath at 85-90 °C. Stir the biphasic mixture vigorously to ensure effective mixing and mass transfer between the phases.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (disappearance of the starting bromide by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Deionized Water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).
-
Washing and Drying: Combine all organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 5% and gradually increasing to 20% Ethyl Acetate in Hexanes) to yield the pure product, Methyl 4-phenylphenylacetate.
Characterization and Expected Results
The final product, Methyl 4-phenylphenylacetate, should be a white to off-white solid. A typical isolated yield for this reaction under the described conditions is 80-95%. The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.60-7.55 (m, 4H), 7.45-7.30 (m, 5H), 3.70 (s, 3H), 3.65 (s, 2H).
-
Expected Mass Spec (ESI+): [M+Na]⁺ calculated for C₁₅H₁₄O₂Na: 249.09.
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide addresses common issues.[1]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Catalyst was exposed to air/moisture. 2. Insufficient Degassing: Oxygen present in the reaction. 3. Poor Quality Reagents: Wet solvents or decomposed boronic acid. | 1. Use fresh catalyst from a reliable source; handle quickly under inert gas. 2. Ensure the evacuate/backfill cycle is performed properly and solvents are thoroughly degassed. 3. Use anhydrous solvents. Check the quality of the boronic acid; they can degrade on storage. |
| Significant Side Products | 1. Protodeboronation: Boronic acid decomposes to the corresponding arene. 2. Homocoupling: Two boronic acid molecules couple together. 3. Dehalogenation: The starting aryl bromide is reduced. | 1. This can be base or temperature-mediated. Ensure the reaction is not overheated. Consider using a milder base like K₃PO₄ or KF.[9] 2. Often caused by oxygen. Improve degassing procedures.[1] 3. Can occur if a source of hydride is present. Ensure solvents are pure. |
| Ester Hydrolysis | The base is too strong or the reaction temperature is too high for an extended period. | Use a milder base (KF is known to be effective for base-sensitive substrates).[3][9] Reduce reaction time if possible by using a more active catalyst system (e.g., one with Buchwald ligands).[10] |
| Difficult Purification | Residual palladium catalyst or tin reagents (if Stille coupling was previously run in the same glassware). | Filter the crude product solution through a small plug of Celite® or silica to remove baseline impurities and some palladium residues before chromatography. Ensure glassware is scrupulously clean. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, nitrile gloves) must be worn at all times.
-
Reagents:
-
Palladium Catalysts: Palladium compounds are toxic and flammable.[11][12] Avoid inhalation of dust and skin contact.[13] Used palladium catalysts, especially when dry, can be pyrophoric.[13] Quench and dispose of waste according to institutional guidelines.
-
Boronic Acids: Can be irritants. Avoid inhalation and skin contact.
-
Solvents: Toluene and ethanol are flammable. Keep away from ignition sources.
-
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Molander, G. A., & Brown, A. R. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- The Organic Chemistry Tutor. (2020). Suzuki Coupling / Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- ResearchGate.
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Grinding-mill.org.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
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Application Note: A Step-by-Step Guide to the Synthesis of Biaryl Compounds from Methyl 4-Bromophenylacetate
Abstract
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry, with applications ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to complex anti-cancer agents.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the synthesis of biaryl compounds, using the readily available starting material, Methyl 4-Bromophenylacetate. We will focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction, offering expert insights into catalyst selection, reaction optimization, and troubleshooting. Alternative methods such as the Stille and Heck couplings will also be discussed to provide a comprehensive overview of available synthetic strategies.
Introduction: The Importance of Biaryl Synthesis
The carbon-carbon bond connecting two aromatic rings defines the biaryl structure. This linkage provides a unique conformational flexibility and steric profile that is often crucial for biological activity. A prime example is the class of NSAIDs, where the biaryl core allows for precise positioning of functional groups to inhibit cyclooxygenase (COX) enzymes.[3]
The challenge for synthetic chemists lies in creating this C(sp²)-C(sp²) bond efficiently, selectively, and with broad functional group tolerance. Transition metal-catalyzed cross-coupling reactions have become the definitive solution.[5] Among these, the Suzuki-Miyaura reaction, developed by Akira Suzuki who was a co-recipient of the 2010 Nobel Prize in Chemistry, stands out for its mild conditions, the low toxicity of its boron-based reagents, and its exceptional reliability.[6][7][8]
This document will guide you through the practical application of this powerful reaction, starting with this compound, a versatile building block containing an ester functional group that is well-tolerated in modern cross-coupling protocols.
Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[7][9] Its success is rooted in a well-understood catalytic cycle that reliably forms the desired C-C bond.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through three key steps, continuously regenerating the active Pd(0) catalyst.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5][9] This is often the rate-limiting step, especially for less reactive aryl chlorides.[10]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base, typically a carbonate or phosphate, forms a boronate species, which enhances the nucleophilicity of the aryl group, facilitating this transfer.[7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic Arylboronic Acid.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvents (e.g., 1,4-Dioxane and Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Add 1,4-Dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv, 3 mol%).
-
Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl compound.[11]
Component Selection and Rationale
The success of a Suzuki coupling often depends on the judicious choice of catalyst, ligand, base, and solvent.
| Component | Example(s) | Role & Rationale |
| Aryl Halide | This compound | The electrophilic partner. Reactivity order: I > Br > Cl. Bromides offer a good balance of reactivity and stability.[12] |
| Organoboron Reagent | Arylboronic Acids, Arylboronate Esters (Pinacol, MIDA) | The nucleophilic partner. Boronic acids are common, but esters (e.g., pinacol esters) offer enhanced stability and can be better for sensitive substrates.[8] |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The catalyst. Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) sources like Pd(OAc)₂ require in situ reduction to Pd(0) to enter the catalytic cycle.[5][12] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the Pd center, prevents precipitation of palladium black, and modulates its reactivity. Bulky, electron-rich phosphine ligands often improve reaction efficiency, especially for challenging substrates.[13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield; stronger bases are sometimes needed for less reactive partners.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | Solubilizes reactants and facilitates the reaction. A small amount of water is often necessary to help dissolve the base and facilitate the formation of the active boronate species.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient degassing; Poor choice of base/solvent. | Use a fresh bottle of catalyst. Ensure thorough degassing. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃) and solvent systems. |
| Starting Material Recovery | Reaction temperature too low; Catalyst/ligand combination not active enough. | Increase reaction temperature. Switch to a more active ligand system (e.g., a Buchwald biarylphosphine ligand like SPhos).[13] |
| Boronic Acid Homocoupling | Presence of oxygen; Use of a Pd(II) precatalyst. | Improve degassing procedure. Use a Pd(0) source directly or ensure conditions are suitable for rapid reduction of the Pd(II) source.[8] |
| Protodeborylation | Unstable boronic acid; Prolonged reaction time at high temperature. | Use the corresponding boronate ester (pinacol or MIDA) for increased stability.[10] Try to run the reaction at a lower temperature if possible. |
Alternative Cross-Coupling Strategies
While Suzuki coupling is often the method of choice, other reactions can be valuable for synthesizing biaryls or related structures from this compound.
Stille Coupling
The Stille reaction couples the aryl bromide with an organostannane (organotin) reagent, also catalyzed by palladium.[15][16]
-
Advantage: It exhibits excellent tolerance for a wide variety of functional groups and does not typically require a base.[15][17]
-
Disadvantage: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[16]
General Reaction Scheme: Ar-Br + R-Sn(Alkyl)₃ --[Pd(0) Catalyst]--> Ar-R
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[6][18]
-
Application: Reacting this compound with an alkene like styrene would yield a stilbene derivative, not a biaryl. This method is ideal for synthesizing vinyl-bridged aromatic systems.
-
Mechanism: It follows a similar Pd(0)/Pd(II) catalytic cycle but involves migratory insertion of the alkene followed by β-hydride elimination.[6][19]
General Reaction Scheme: Ar-Br + Alkene --[Pd(0) Catalyst, Base]--> Ar-Alkene
Conclusion
The synthesis of biaryl compounds from this compound is most effectively achieved using the Suzuki-Miyaura cross-coupling reaction. This method provides a reliable and high-yielding pathway with excellent functional group tolerance, making it a workhorse in both academic and industrial laboratories. By carefully selecting the catalyst, ligand, base, and solvent, researchers can optimize the reaction for a wide range of coupling partners. Understanding the underlying mechanism and potential pitfalls, as outlined in this guide, empowers scientists to troubleshoot effectively and push the boundaries of molecular design in drug discovery and materials science.
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- Biaryl synthesis by C-C coupling.Organic Chemistry Portal.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrog
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.PMC - NIH.
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes.Organic Chemistry Portal.
- Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water.
- Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules.
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- Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in W
- Process for preparing biaryl compounds.
- Cross-Coupling C
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
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Application Notes & Protocols: Leveraging Methyl 4-Bromophenylacetate in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 4-bromophenylacetate has emerged as a highly versatile and strategic starting material in modern organic synthesis, particularly for the construction of diverse heterocyclic compounds. Its bifunctional nature, featuring a readily activated bromo-substituent for metal-catalyzed cross-coupling and a reactive ester/methylene group for cyclization, provides a powerful platform for accessing complex molecular architectures. This guide provides an in-depth exploration of its application in key synthetic transformations, offering detailed mechanistic insights and field-proven laboratory protocols for researchers in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
This compound is a commercially available compound that serves as an exemplary building block in synthetic chemistry.[1][2] Its utility stems from two primary reactive centers:
-
The Aryl Bromide Moiety: The carbon-bromine bond is a prime handle for a suite of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in building complex scaffolds.[3][4]
-
The Phenylacetate Moiety: The ester and its adjacent α-methylene group can participate in various condensation and cyclization reactions. The methylene protons are acidic and can be deprotonated to form an enolate, a key intermediate for intramolecular bond formation.
This dual reactivity enables its use in sequential or one-pot reactions to rapidly construct heterocyclic cores that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[5][6]
Physicochemical Properties
| Property | Value |
| CAS Number | 41841-16-1 |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| Appearance | Pale Yellow Oil |
| Boiling Point | 108-110 °C (0.5 mmHg) |
Core Synthetic Strategies & Applications
The following sections detail the primary palladium-catalyzed cross-coupling reactions that leverage the aryl bromide of this compound for heterocycle synthesis. Each section provides mechanistic context, a representative protocol, and visualization of the workflow.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic routes using this compound.
Application I: Synthesis of Benzofurans via Heck Reaction
The Heck reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and an alkene.[7] When this compound is coupled with an appropriate olefin, the resulting intermediate can undergo intramolecular cyclization to yield a benzofuran scaffold, a core structure in many bioactive molecules.[8][9]
Mechanistic Rationale
The process begins with the palladium(0)-catalyzed reaction between this compound and an alkene. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) center, followed by alkene insertion and β-hydride elimination to form a styrenyl intermediate. This intermediate, upon hydrolysis of the ester and subsequent acid-catalyzed intramolecular cyclization (an oxa-Michael addition), yields the benzofuran ring. The choice of a phosphine-free catalyst system can sometimes enhance efficiency and simplify purification.[7]
Protocol: Synthesis of Methyl (E)-3-(4-(2-methoxy-2-oxoethyl)phenyl)acrylate
This protocol details the initial Heck coupling step, which generates the key precursor for benzofuran synthesis.
Materials:
-
This compound (1.0 eq)
-
Methyl acrylate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, argon-purged Schlenk flask, add this compound (e.g., 2.29 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mmol), and P(o-tol)₃ (122 mg, 0.4 mmol).
-
Add anhydrous DMF (20 mL) via syringe, followed by triethylamine (2.78 mL, 20 mmol).
-
Add methyl acrylate (1.35 mL, 15 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Trustworthiness Note: The use of triethylamine is crucial as it acts as a base to neutralize the HBr generated during the catalytic cycle, preventing catalyst deactivation.[7] The phosphine ligand stabilizes the palladium catalyst.
Application II: Synthesis of Quinolines via Sonogashira Coupling
The Sonogashira coupling reaction forges a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[10] This reaction transforms this compound into an ortho-alkynylphenylacetate derivative, a versatile precursor for constructing quinoline rings through annulation cascades.[11][12]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation between these species, followed by reductive elimination, yields the coupled product.[13] The resulting aryl alkyne can then undergo cyclization, often promoted by acid or other electrophiles, to form the quinoline core.[12][14]
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Protocol: Synthesis of Methyl 4-((trimethylsilyl)ethynyl)phenylacetate
Materials:
-
This compound (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N), degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry, argon-purged Schlenk flask, add this compound (2.29 g, 10 mmol), PdCl₂(PPh₃)₂ (210 mg, 0.3 mmol), and CuI (114 mg, 0.6 mmol).
-
Add degassed THF (30 mL) and degassed triethylamine (15 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
-
Add ethynyltrimethylsilane (1.68 mL, 12 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL), wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography (hexane/ethyl acetate) to afford the desired alkynyl product.
Expert Insight: The reaction must be performed under inert and anhydrous conditions, as the presence of oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[13]
Application III: Synthesis of Oxindoles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of aryl halides with a wide range of amines.[4][15][16] Applying this reaction to this compound, followed by an intramolecular cyclization, provides an elegant and direct route to substituted oxindoles—a privileged scaffold in medicinal chemistry.[17][18]
Mechanistic Rationale
The synthesis is typically a two-step process that can sometimes be performed in one pot.
-
C-N Coupling: A palladium catalyst, activated by a specialized bulky phosphine ligand (e.g., XPhos, RuPhos), facilitates the cross-coupling of this compound with a primary or secondary amine.[15] A strong base (e.g., sodium tert-butoxide) is required to deprotonate the amine and regenerate the catalyst.
-
Intramolecular Amidation: The resulting N-aryl-phenylacetate intermediate is then induced to cyclize. This is often achieved by treating the ester with a strong base (e.g., LDA, NaHMDS) to form the enolate, which then attacks the amide nitrogen's carbonyl group (if the amine was an amide) or undergoes direct lactamization to form the five-membered oxindole ring.
Protocol: Two-Step Synthesis of 1-Phenyl-1,3-dihydro-2H-indol-2-one
Step A: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried flask with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add this compound (229 mg, 1.0 mmol) followed by aniline (101 µL, 1.1 mmol).
-
Seal the flask and heat the mixture at 100 °C for 12-18 hours.
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, methyl 2-(4-anilinophenyl)acetate, can be purified or used directly in the next step.
Step B: Intramolecular Cyclization (Dieckmann-type Condensation)
Materials:
-
Crude methyl 2-(4-anilinophenyl)acetate (from Step A)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Ethanol, anhydrous
Procedure:
-
Dissolve the crude intermediate in anhydrous ethanol (10 mL) under an argon atmosphere.
-
Add sodium ethoxide (102 mg, 1.5 mmol) in one portion.
-
Heat the mixture to reflux (approx. 78 °C) for 4 hours.
-
Cool the reaction to 0 °C and carefully acidify with 1 M HCl to pH ~5-6.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the oxindole product.
Conclusion
This compound stands out as a cost-effective and strategically valuable precursor for the synthesis of medicinally relevant heterocyclic compounds. Its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclizations, offers chemists a reliable and modular approach to building molecular complexity. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit this versatile building block in their synthetic endeavors.
References
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- T. J. J. Müller. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
- Baryshnikov, A. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- White Rose eTheses Online. (n.d.). Synthesis and Reactions of Novel Oxindoles.
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- Kanai, M., & Matsunaga, S. (2018). Copper‐Catalyzed Aza‐Sonogashira Cross‐Coupling To Form Ynimines: Development and Application to the Synthesis of Heterocycles. National Institutes of Health (NIH).
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- Maimone, T. J., et al. (2016). Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. National Institutes of Health (NIH).
- Semantic Scholar. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
- Semantic Scholar. (n.d.). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds.
- Reddy, V. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications.
- Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
- Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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- MDPI. (2018). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- National Institutes of Health (NIH). (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
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- Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
- The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. (n.d.).
- Royal Society of Chemistry. (2018). Synthesis of spiropyrazoline oxindoles by a formal [4 + 1] annulation reaction between 3-bromooxindoles and in situ-derived 1,2-diaza-1,3-dienes.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- ChemRxiv. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- National Institutes of Health (NIH). (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
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Application Note: Quantitative Analysis of Methyl 4-Bromophenylacetate and Its Primary Hydrolysis Product by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Methyl 4-Bromophenylacetate, a key intermediate in organic and pharmaceutical synthesis.[1][2] The protocol is designed for researchers, quality control analysts, and drug development professionals to monitor reaction progress, assess purity, and quantify impurities. A primary focus is placed on distinguishing this compound from its principal reaction product and potential process impurity, 4-Bromophenylacetic acid, formed via hydrolysis. The methodology outlines optimized sample preparation, instrument parameters, and data analysis techniques. Furthermore, this document provides a comprehensive discussion on the characteristic electron ionization (EI) fragmentation patterns of both the ester and its corresponding carboxylic acid, crucial for unambiguous peak identification. All protocols are designed to be self-validating, incorporating principles outlined in international regulatory guidelines to ensure data integrity and trustworthiness.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[2] Its purity is paramount, as undesired side products or unreacted starting materials can impact the yield, safety, and efficacy of the final product. One of the most common reactions and potential degradation pathways for this compound is the hydrolysis of the ester functional group to yield 4-Bromophenylacetic acid.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this application, offering high-resolution separation and definitive molecular identification.[4] However, the direct analysis of the more polar and less volatile 4-Bromophenylacetic acid can be challenging. This note addresses this by providing a robust GC-MS method capable of analyzing the primary analyte, this compound, and outlines the necessary derivatization steps for the reliable analysis of its potential carboxylic acid impurity.
The principles of method validation, including specificity, linearity, accuracy, and precision, are integrated into the protocol to ensure that the analytical procedure is reliable and fit for its intended purpose in a regulated or research environment.[4][5][6]
Experimental Workflow & Methodology
The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to final data analysis.
Figure 1: High-level workflow for the GC-MS analysis of a reaction mixture.
Materials and Reagents
-
Solvents: Ethyl acetate (HPLC grade), Methanol (Anhydrous, HPLC grade), Pyridine (Anhydrous)
-
Standards: this compound (≥98% purity), 4-Bromophenylacetic acid (≥98% purity)
-
Derivatization Reagents: Boron trifluoride-methanol solution (BF3-Methanol, 14% w/v), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Gases: Helium (99.999% purity)
Protocol 1: Direct Analysis of this compound
This protocol is optimized for the direct quantification of the ester product.
-
Standard Preparation:
-
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Dissolve in 10 mL of ethyl acetate to achieve a nominal concentration of 1 mg/mL.
-
Vortex thoroughly and filter through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 350 |
Protocol 2: Analysis of 4-Bromophenylacetic Acid via Derivatization
To ensure volatility and prevent poor peak shape, 4-Bromophenylacetic acid must be derivatized prior to GC-MS analysis. Esterification to its methyl ester (the primary analyte) is a common method.[8]
-
Sample Preparation & Derivatization:
-
Take a 1 mL aliquot of the dissolved reaction mixture from Protocol 1 (Step 2).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 500 µL of 14% BF3-Methanol solution.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature. Add 1 mL of saturated sodium bicarbonate solution and 1 mL of ethyl acetate.
-
Vortex and allow the layers to separate.
-
Transfer the upper organic layer to a clean GC vial for analysis using the same GC-MS conditions as in Protocol 1.
-
Results and Discussion
Chromatographic Separation
Under the specified GC conditions, a baseline separation of this compound and the derivatized 4-Bromophenylacetic acid (which is now also this compound) is expected. The primary goal of the chromatography is to separate the analyte of interest from other potential reaction by-products or starting materials. The retention time for this compound is expected to be consistent across runs, serving as the primary identifier in the time domain.
Mass Spectral Fragmentation Analysis
Unambiguous identification is achieved by analyzing the mass spectrum of the eluting peak and comparing it to a reference spectrum, such as those found in the NIST database.[9]
The mass spectrum of this compound is characterized by several key fragments. The presence of bromine is immediately evident from the isotopic pattern of bromine-containing ions (79Br and 81Br in approximately a 1:1 ratio), which appear as a pair of peaks 2 m/z units apart.
Figure 2: Proposed fragmentation pathway for this compound.
-
Molecular Ion (M⁺˙): The molecular ion peaks are observed at m/z 228 and 230 , corresponding to the 79Br and 81Br isotopes, respectively.[10][11]
-
Loss of Methoxyl Radical (-•OCH₃): Cleavage of the C-O single bond in the ester group results in the loss of a methoxyl radical (31 Da), leading to a prominent acylium ion at m/z 197/199 .
-
Loss of Carbomethoxy Radical (-•COOCH₃): A significant fragmentation pathway involves the cleavage of the bond alpha to the aromatic ring, resulting in the loss of the carbomethoxy group (59 Da). This leads to the formation of the very stable bromotropylium ion at m/z 169/171 . This is often the base peak.
The underivatized acid has a different fragmentation pattern. Its mass spectrum is available in the NIST database.[9]
-
Molecular Ion (M⁺˙): The molecular ion is observed at m/z 214/216 .[9]
-
Loss of Hydroxyl Radical (-•OH): Similar to the ester, loss of the hydroxyl radical (17 Da) can occur, yielding an ion at m/z 197/199 .
-
Loss of Carboxyl Group (-COOH): A characteristic fragmentation for carboxylic acids is the loss of the entire carboxyl group (45 Da), which would produce an ion at m/z 169/171 , corresponding to the same bromotropylium ion seen in the ester fragmentation.[9]
Table 1: Key Diagnostic Ions for Identification
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) |
| This compound | 228 / 230 | 169 / 171 (Base Peak) | 197 / 199 |
| 4-Bromophenylacetic Acid | 214 / 216 | 169 / 171 | 197 / 199 |
Method Validation and Trustworthiness
To ensure the reliability of quantitative results, the analytical method must be validated.[5] Key validation parameters according to ICH guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and mass spectrum of this compound, which allows it to be distinguished from other potential impurities.
-
Linearity: The calibration curve, generated from the standards in Protocol 1, should exhibit a linear relationship between concentration and peak area. A correlation coefficient (R²) of ≥0.995 is typically required.
-
Accuracy: Assessed by performing recovery studies. A blank matrix is spiked with a known concentration of the analyte and analyzed. The percentage recovery should typically be within 98-102%.
-
Precision: The closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analyzing the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Analyzing the same sample on different days with different analysts or equipment.
-
The relative standard deviation (RSD) for precision studies should typically be less than 2%.[5]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
Conclusion
The GC-MS method detailed in this application note provides a robust, specific, and reliable protocol for the analysis of this compound and its primary hydrolysis product, 4-Bromophenylacetic acid. By employing the detailed instrumental parameters and understanding the characteristic mass spectral fragmentation patterns, researchers and quality control analysts can confidently monitor reaction purity, identify key components, and quantify them with a high degree of accuracy. The integration of established method validation principles ensures that the data generated is trustworthy and suitable for critical decision-making in research and drug development environments.
References
- National Institute of Standards and Technology (NIST). (n.d.). 4-Bromophenylacetic acid. NIST Chemistry WebBook.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate.
- Chemsrc. (2025). 4-Bromophenylacetic acid | CAS#:1878-68-8.
- Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
- SIELC Technologies. (2018). 4-Bromophenylacetic acid.
- European Journal of Pharmaceutical and Medical Research. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- Center for Forensic Science Research & Education. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid.
- Wiley Online Library. (2024). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid.
- MDPI. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
- National Institute of Standards and Technology (NIST). (n.d.). 4-Bromophenylacetic acid IR Spectrum. NIST Chemistry WebBook.
- LookChem. (n.d.). Cas 41841-16-1,this compound.
- SynZeal. (n.d.). This compound | CAS No. 41841-16-1.
- LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.
- National Institute of Standards and Technology (NIST). (n.d.). 4-Bromophenyl ether. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Chromatogram by gas chromatography (GC)-FID of the methyl esters of fatty acids in a coffee sample.
- LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
- MDPI. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections.
- ResearchGate. (2022). (PDF) Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis.
Sources
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- 4. impactfactor.org [impactfactor.org]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromophenylacetic acid [webbook.nist.gov]
- 10. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Methyl 4-Bromophenylacetate
Abstract
This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-Bromophenylacetate. This method is crucial for quality control, stability testing, and research applications in the pharmaceutical and chemical synthesis industries where this compound is a key intermediate.[1] The protocol employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[2][3][4][5][6]
Introduction
This compound is a vital building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] Its chemical structure lends itself to various modifications, making it a versatile intermediate for creating novel therapeutic agents and other specialty chemicals.[1] Accurate quantification of this compound is essential to ensure the quality of starting materials, monitor reaction progress, and determine the purity of final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7][8] This note describes a straightforward and robust RP-HPLC method that separates this compound from potential impurities and allows for its precise quantification. The principles of reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase, are ideal for retaining and separating moderately hydrophobic molecules like this compound.[9][10][11][12]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain this compound.[7][8][13]
-
Chemicals and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving optimal separation. The following conditions have been optimized for the analysis of this compound.
| Parameter | Recommended Condition | Justification |
| Stationary Phase | C18 (Octadecylsilane) | The non-polar nature of the C18 phase provides strong hydrophobic interactions with the analyte, ensuring good retention.[9][10][11] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | This composition offers a good balance of solvent strength to elute the analyte with a reasonable retention time and good peak shape.[12][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening and column overload. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry. |
| Detection | UV at 225 nm | The aromatic ring and carbonyl group in this compound provide strong UV absorbance at this wavelength, leading to high sensitivity. |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Detailed Protocol
The following diagram outlines the general workflow for the quantification of this compound using this HPLC method.
Caption: HPLC quantification workflow.
Step-by-Step Procedure:
-
System Equilibration: Set up the HPLC system with the specified chromatographic conditions and allow the mobile phase to run through the column until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST): Inject the mid-range working standard solution (e.g., 50 µg/mL) five times consecutively. The system is deemed ready for analysis if it meets the criteria outlined in Table 2.
-
Calibration Curve: Inject each of the working standard solutions in ascending order of concentration.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket the sample injections with injections of a working standard to monitor for any drift in instrument performance.
-
Data Processing: Integrate the peak area of this compound in all chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the sample solutions using the calibration curve equation.
Method Validation and System Suitability
To ensure the reliability of the analytical results, the method should be validated according to ICH guidelines.[2][3][4] The following parameters are critical for demonstrating that the method is fit for its intended purpose.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures good peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates the efficiency of the column and the separation. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) | Demonstrates the precision of the injection and the stability of the system. |
Validation Parameters
The following is a summary of the key validation parameters and their typical acceptance criteria as per ICH guidelines.[2][3][4]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak. | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. | To show that the method's response is directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To define the concentration limits within which the method is reliable. |
| Accuracy | % Recovery should be within 98.0% to 102.0% at three different concentration levels. | To assess the closeness of the test results obtained by the method to the true value. |
| Precision (Repeatability & Intermediate Precision) | %RSD should be ≤ 2.0%. | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-Noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. | To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). | To indicate the method's reliability during normal usage. |
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative determination of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The validation parameters discussed provide a clear framework for ensuring the method's performance aligns with the stringent requirements of the pharmaceutical and chemical industries, as outlined by regulatory bodies such as the ICH.[2][3][4][5][6]
References
- LookChem. (n.d.). Cas 41841-16-1, this compound.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- iC-Life. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- SepaChrom. (n.d.). HPLC Column Selection Guide.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Element. (n.d.). HPLC Column Selection.
- GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
Sources
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. labtech.tn [labtech.tn]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. waters.com [waters.com]
- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 14. ionsource.com [ionsource.com]
Application Notes and Protocols for the NMR Characterization of Methyl 4-Bromophenylacetate and Its Derivatives
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1] This guide offers a comprehensive overview and detailed protocols for the NMR characterization of Methyl 4-Bromophenylacetate and its derivatives, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. We will delve into the principles of sample preparation, spectral acquisition, and detailed analysis of both ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and drug development professionals seeking to confidently identify and characterize these molecules, ensuring structural integrity and purity.
Introduction: The Central Role of NMR in Structural Elucidation
In the rigorous landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is paramount.[2] NMR spectroscopy stands as a cornerstone technique for this purpose, offering a non-destructive method to probe the atomic framework of a compound.[3] By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] For entities such as this compound and its analogues, which serve as crucial building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs), precise NMR characterization is not merely a quality control step but a fundamental component of the synthetic workflow. Understanding the nuances of their NMR spectra allows for the confirmation of successful reactions, the identification of impurities, and the assurance of batch-to-batch consistency.
Foundational Principles of NMR Analysis
The power of NMR lies in its ability to differentiate nuclei based on their local electronic surroundings. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.
Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling or J-coupling, leads to the splitting of NMR signals into multiplets.[4] The magnitude of this coupling, expressed as the coupling constant (J) in Hertz (Hz), provides valuable information about the number of adjacent non-equivalent nuclei and their dihedral angles, thereby aiding in the determination of molecular connectivity.[4]
Experimental Protocols: From Sample Preparation to Data Acquisition
A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol for NMR Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[5]
Materials:
-
This compound or its derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the compound directly into a clean, dry vial.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for phenylacetate derivatives due to its ability to dissolve a wide range of organic compounds.[6] Its residual proton signal at approximately 7.26 ppm can serve as a convenient internal reference.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to confirm the absence of any solid particles.
-
Filtration and Transfer: To remove any microscopic particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
dot
Caption: Experimental workflow for NMR analysis.
Standard Data Acquisition Parameters
While optimal parameters may vary depending on the specific instrument and sample concentration, the following provides a robust starting point for acquiring ¹H and ¹³C NMR spectra of this compound derivatives.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Angle | 30-45° | 30-45° | A smaller pulse angle allows for shorter relaxation delays, improving signal-to-noise in a given time, especially for quantitative measurements. |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds | Sufficient to allow the FID to decay, ensuring good digital resolution. |
| Relaxation Delay (D1) | 1-5 seconds | 2-5 seconds | Ensures spins have returned to equilibrium before the next pulse, crucial for accurate integration. |
| Number of Scans (NS) | 8-16 | 128-1024+ | ¹³C has a much lower natural abundance and sensitivity, requiring significantly more scans to achieve adequate signal-to-noise. |
| Spectral Width (SW) | 12-16 ppm | 200-240 ppm | Encompasses the typical chemical shift range for organic molecules. |
Spectral Analysis and Interpretation
A systematic approach to spectral interpretation is key to elucidating the structure of this compound and its derivatives.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule.
dot
Caption: Structure of this compound.
Expected ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| Aromatic (Ha) | ~7.45 | Doublet | 2H | ~8.5 |
| Aromatic (Hb) | ~7.16 | Doublet | 2H | ~8.5 |
| Methylene (-CH₂-) | ~3.59 | Singlet | 2H | N/A |
| Methyl (-OCH₃) | ~3.70 | Singlet | 3H | N/A |
Data sourced from ChemicalBook.[7]
Interpretation:
-
Aromatic Region: The para-substitution pattern of the benzene ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (Ha) are typically deshielded and appear at a higher chemical shift compared to the protons ortho to the acetyl group (Hb). The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in aromatic systems.
-
Aliphatic Region: The methylene protons (-CH₂-) adjacent to the carbonyl group and the aromatic ring appear as a singlet around 3.59 ppm. The methyl protons of the ester group (-OCH₃) also appear as a sharp singlet, slightly downfield at approximately 3.70 ppm due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~171 |
| C-Br | ~121 |
| C-CH₂ | ~134 |
| Aromatic CH (ortho to Br) | ~131.5 |
| Aromatic CH (ortho to CH₂) | ~130.5 |
| Methylene (-CH₂-) | ~41 |
| Methyl (-OCH₃) | ~52 |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 171 ppm.
-
Aromatic Carbons: The aromatic region will show four distinct signals due to the symmetry of the para-substituted ring. The carbon directly attached to the bromine atom (C-Br) will be shielded relative to the other substituted carbon. The two sets of equivalent aromatic CH carbons will have distinct chemical shifts.
-
Aliphatic Carbons: The methylene carbon (-CH₂-) will appear around 41 ppm, and the methyl carbon (-OCH₃) of the ester group will be observed at approximately 52 ppm.
Influence of Substituents on NMR Spectra of Derivatives
The introduction of additional substituents on the phenyl ring of this compound will predictably alter the ¹H and ¹³C NMR spectra.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups will generally cause an upfield shift (to lower ppm values) of the signals for the aromatic protons and carbons, particularly those at the ortho and para positions relative to the EDG.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups will have the opposite effect, causing a downfield shift (to higher ppm values) of the aromatic signals due to their deshielding nature.
These substituent-induced chemical shift changes can be a powerful tool for confirming the regiochemistry of a reaction and for the structural elucidation of novel derivatives.
Conclusion
NMR spectroscopy is a powerful and versatile tool for the structural characterization of this compound and its derivatives. A thorough understanding of sample preparation, data acquisition, and spectral interpretation is essential for obtaining high-quality, reliable data. By carefully analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently determine the structure and purity of these important synthetic intermediates, thereby ensuring the integrity of their drug discovery and development programs.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- MilliporeSigma. (n.d.).
- Chemistry Stack Exchange. (2015).
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- PubChem. (n.d.). Methyl 2-(4-bromophenyl)
- Royal Society of Chemistry. (2013). Supporting Information for a publication in Organic & Biomolecular Chemistry.
- ChemicalBook. (n.d.).
- PubChem. (n.d.).
- ChemicalBook. (n.d.).
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- LGC Standards. (n.d.).
- ChemicalBook. (n.d.).
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 41841-16-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. rsc.org [rsc.org]
- 5. This compound(41841-16-1) 1H NMR [m.chemicalbook.com]
- 6. This compound | 41841-16-1 [chemicalbook.com]
- 7. Methyl 4-bromobenzoate(619-42-1) 13C NMR [m.chemicalbook.com]
Application Notes & Protocols: Green Chemistry Approaches to Reactions with Methyl 4-Bromophenylacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methyl 4-bromophenylacetate is a pivotal building block in the synthesis of pharmaceuticals and fine chemicals. Traditional synthetic routes often rely on stoichiometric reagents, hazardous organic solvents, and energy-intensive conditions, posing significant environmental and safety challenges. This guide provides an in-depth exploration of green chemistry alternatives for the functionalization of this compound. We will delve into field-proven protocols employing aqueous media, alternative energy sources like microwave and ultrasound, and advanced methodologies such as flow chemistry and photoredox catalysis. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles, empowering researchers to adopt safer, more sustainable, and efficient synthetic strategies.
Part 1: The Imperative for Green Synthesis & The Role of this compound
The principles of green chemistry are not merely academic guidelines but a necessary framework for modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and eliminate the use of toxic substances.[1][2] this compound, a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac, serves as an ideal model substrate to illustrate the application of these principles.[3] Its aryl bromide moiety is ripe for a variety of cross-coupling reactions, which are central to modern drug discovery and development. By "greening" these transformations, we can significantly enhance the sustainability of the entire manufacturing process.
This document will focus on several key green strategies:
-
Aqueous Phase Palladium-Catalyzed Cross-Coupling: Replacing volatile organic compounds (VOCs) with water.
-
Energy-Efficient Synthesis: Utilizing microwave and ultrasound irradiation to accelerate reactions and reduce energy input.
-
Advanced Methodologies: Exploring the frontiers of flow chemistry and photoredox catalysis for enhanced control, safety, and efficiency.
Part 2: Aqueous Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction renowned for its power in forming C-C bonds.[4][5] Traditionally performed in organic solvents like toluene or DMF, a significant green advancement is the transition to aqueous media.[6][7][8] Water is non-flammable, non-toxic, and inexpensive, making it an ideal solvent for industrial-scale synthesis.[8]
Causality and Mechanistic Insight
The success of Suzuki couplings in water often relies on the use of water-soluble ligands or phase-transfer catalysts (PTCs) like Tetrabutylammonium Bromide (TBAB) to facilitate interaction between the organic-soluble substrates and the aqueous-soluble base and palladium catalyst.[6] The palladium(0) catalyst initiates the cycle by oxidative addition to the aryl halide (this compound). Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.
Workflow for Aqueous Suzuki-Miyaura Coupling
Sources
- 1. Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. In-flow Pd-catalyzed cross coupling reactions with organolithium [air.unimi.it]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. jeolusa.com [jeolusa.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Methyl 4-Bromophenylacetate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide expert insights and practical troubleshooting for the Suzuki-Miyaura cross-coupling of Methyl 4-Bromophenylacetate. We will move beyond simple protocols to explore the mechanistic underpinnings of common challenges, empowering you to diagnose and resolve issues in your own experiments.
Introduction: The Challenge and Opportunity
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] this compound is a valuable substrate, incorporating a benzylic ester moiety that is a common feature in pharmacologically active molecules. However, the very features that make it useful—the electron-withdrawing ester group and the conditions required for the coupling—can also open pathways to several yield-reducing side reactions. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound. Each answer provides a mechanistic explanation and a clear path to resolution.
Q1: My reaction has a very low yield or has failed completely. Where do I start my investigation?
A low or zero yield is the most common issue, and it typically points to a fundamental problem with the reaction setup or reagents rather than a specific side reaction. A systematic check is the most efficient way to diagnose the problem.
Core Areas for Initial Investigation:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote side reactions.[2] Inadequate degassing or a leak in your inert gas (argon or nitrogen) setup is a frequent cause of failure.
-
Reagent Quality and Purity:
-
Palladium Catalyst/Ligand: Palladium precatalysts can degrade over time, and phosphine ligands are prone to oxidation.[3] Always use fresh, properly stored catalysts and ligands.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, if exposed to air and moisture.[2][4] It is best practice to use fresh or recently purchased boronic acids.
-
Solvents and Base: Ensure solvents are anhydrous and, if ethereal (like THF or dioxane), free of peroxides.[2] The base should be a fine, dry powder, as clumps can lead to poor reproducibility.
-
A logical workflow for initial troubleshooting is outlined below:
Q2: I'm observing a significant amount of Methyl Phenylacetate byproduct. What is causing this dehalogenation?
The formation of Methyl Phenylacetate indicates that the bromine atom on your starting material is being replaced by a hydrogen atom. This side reaction is known as protodehalogenation or hydrodehalogenation.
Mechanistic Cause: After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br complex is formed. If this complex encounters a hydride (H⁻) source before it can undergo transmetalation with the boronic acid, it can reductively eliminate to form the dehalogenated product and H-Pd(II)-Br.[5]
Common Hydride Sources & Solutions:
-
Solvents: Alcohols or residual water can sometimes act as hydride sources.
-
Base: Certain bases or impurities within the base can generate hydrides.
-
Amine Bases: Using amine bases can sometimes lead to dehalogenation.[5]
Troubleshooting Steps:
-
Use Anhydrous Solvents: Thoroughly dry and degas your solvents to minimize water content.
-
Optimize Base Selection: Switch to a non-coordinating inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is of high purity.
-
Solvent Choice: If possible, use aprotic solvents like dioxane or toluene to reduce the availability of proton sources that could facilitate the formation of hydride species.
Q3: My boronic acid coupling partner is being consumed, but I'm just forming the corresponding arene (e.g., benzene from phenylboronic acid). What is this side reaction?
This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[4][6] It is one of the most common failure modes in Suzuki couplings, especially with sensitive boronic acids.
Mechanistic Cause: Protodeboronation is essentially the hydrolysis of the carbon-boron bond.[5] This reaction can be catalyzed by acid, base, or even trace metals and is highly dependent on the reaction conditions and the electronic nature of the boronic acid itself.[6] Electron-deficient arylboronic acids and many heteroarylboronic acids are particularly prone to this side reaction.[7][8]
Troubleshooting Steps:
-
Use More Stable Boron Reagents: This is the most robust solution. Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[3][4] These reagents often provide a slow release of the active boronic acid, keeping its standing concentration low and minimizing decomposition.
-
Modify Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can decrease the extent of protodeboronation.[3]
-
Choose a Milder Base: Strong aqueous bases can accelerate hydrolysis. Using a milder base like potassium fluoride (KF) can sometimes suppress the side reaction, though it may also slow the desired coupling.[9]
-
Use Fresh Reagents: Always use high-purity, fresh boronic acid that has been stored under inert gas and protected from moisture.
Q4: My desired product is forming, but so is a significant amount of a homocoupled dimer of my boronic acid (e.g., biphenyl). How do I prevent this?
The formation of a biaryl derived from the coupling of two boronic acid molecules is known as homocoupling . This side reaction consumes your nucleophile and complicates purification.
Mechanistic Cause: The most well-established mechanism for boronic acid homocoupling involves molecular oxygen.[10] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex. This complex then reacts with two molecules of the boronic acid to generate the homocoupled product, regenerating a palladium species that can re-enter a catalytic cycle.[11] A secondary pathway mediated by Pd(II) species can also occur, though it is often less significant.[12]
Troubleshooting Steps:
-
Rigorous Deoxygenation: This is the most critical step. Ensure your solvents are thoroughly degassed using a method like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes). Maintain a positive pressure of inert gas throughout the entire reaction.[2][12]
-
Use a Mild Reducing Agent: In cases where Pd(II)-mediated homocoupling is suspected, the addition of a mild reducing agent like potassium formate has been shown to suppress the formation of the dimer impurity.[12]
-
Control Catalyst Addition: Add the palladium catalyst only after the reaction mixture has been assembled and thoroughly deoxygenated.
Q5: My ester group is being cleaved, resulting in the carboxylic acid of my starting material and/or product. How can I preserve it?
The methyl ester in your substrate is susceptible to saponification (base-mediated hydrolysis). This is a competitive reaction that can significantly lower the yield of the desired ester product.[9]
Mechanistic Cause: The bases required to activate the boronic acid for transmetalation are often strong enough to attack the electrophilic carbonyl carbon of the ester, leading to hydrolysis, especially in the presence of water.[13]
Troubleshooting Steps:
-
Select a Milder, Less Nucleophilic Base: This is the most effective approach. Avoid strong bases like NaOH, KOH, or LiOH. Instead, use bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF), which are generally sufficient for the coupling but less prone to causing ester cleavage.[9][14] While potassium phosphate (K₃PO₄) is a very effective base for Suzuki couplings, it can be strong enough to cause hydrolysis in some systems.[15]
-
Use Anhydrous Conditions: Performing the reaction in anhydrous solvents (e.g., dry THF, dioxane, or toluene) will eliminate the water required for hydrolysis. Note that for anhydrous conditions to be effective, a base that is soluble in the organic solvent must be chosen (e.g., K₃PO₄).
-
Minimize Reaction Time and Temperature: If hydrolysis is slow compared to the coupling, reducing the overall reaction time and temperature can favor the desired product.
The Suzuki Catalytic Cycle and Common Side Reactions
Understanding where side reactions diverge from the main catalytic cycle is key to effective troubleshooting.
Data Summary Tables
Table 1: Troubleshooting Summary
| Observed Symptom | Potential Cause(s) | Suggested Solutions |
| Low or no yield | Poor inert atmosphere; degraded reagents; incorrect temperature/stirring | Verify inert gas setup; use fresh, pure reagents; optimize physical parameters. |
| Methyl Phenylacetate formed | Protodehalogenation | Use anhydrous solvents; select a non-protic solvent; optimize base.[5] |
| Arene from boronic acid formed | Protodeboronation | Use boronic esters (pinacol, MIDA); lower temperature/time; use fresh boronic acid.[4] |
| Homocoupled boronic acid dimer | Oxygen contamination; Pd(II) mediated coupling | Rigorously degas all solvents and the reaction mixture; add a mild reducing agent.[11][12] |
| Carboxylic acid byproducts | Ester hydrolysis (saponification) | Use milder bases (K₂CO₃, KF); use anhydrous conditions; reduce reaction time/temp.[13] |
Table 2: Common Bases for Suzuki Coupling with Ester-Containing Substrates
| Base | Strength | Typical Solvents | Notes |
| K₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O) | Good first choice. Generally compatible with esters.[14] |
| Cs₂CO₃ | Moderate | Aqueous or anhydrous (THF, Dioxane) | More soluble in organic solvents than K₂CO₃. Effective and ester-compatible. |
| K₃PO₄ | Strong | Aqueous or anhydrous (Toluene, Dioxane) | Very effective, but can cause ester hydrolysis in aqueous media.[15] Better in anhydrous systems. |
| KF | Mild | Aqueous or anhydrous | Mildest option. Can prevent hydrolysis and protodeboronation but may lead to slower reaction rates.[9] |
| NaOH, KOH | Very Strong | Aqueous mixtures | Not recommended. High likelihood of rapid ester saponification.[14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This is a representative protocol and should be optimized for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and finely powdered base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 9:1 Dioxane/Water, 0.1 M concentration relative to the limiting reagent).
-
Final Degassing: Bubble argon or nitrogen gas through the stirred reaction mixture for 15-20 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: While maintaining positive inert gas pressure, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 2: Solvent Degassing by Inert Gas Sparging
-
Add the required solvent(s) to the reaction flask or a separate flask sealed with a septum.
-
Insert a long needle connected to an inert gas line (argon or nitrogen) so that its tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent with gentle stirring for 20-60 minutes (longer for larger volumes).
-
Once degassing is complete, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
References
- C. S. Gill, V. K. G. G. and G. C. L. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
- Molander, G. A., & Brown, A. R. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
- (n.d.).
- Molander, G. A., & Brown, A. R. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- (n.d.). Suzuki reaction. Wikipedia. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Couturier, M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
- (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. [Link]
- (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
- Shields, J. D., et al. (2022).
- (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- (2014). How can I solve my problem with Suzuki coupling?.
- Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction with Methyl 4-Bromophenylacetate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Mizoroki-Heck reaction. Our focus is to provide in-depth, actionable insights into one of the most critical parameters for success: the optimization of palladium catalyst loading, specifically for the coupling of Methyl 4-Bromophenylacetate. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
Here we address the high-level questions that frequently arise when planning a Heck reaction.
Q1: What is a typical starting catalyst loading for a Heck reaction with an aryl bromide like this compound?
For aryl bromides, a common starting point for catalyst loading is between 1-5 mol%. However, highly efficient catalyst systems, particularly those employing specialized ligands or palladacycles, can operate at much lower loadings, sometimes in the range of 0.05-0.1 mol%. For initial screening, starting at 1-2 mol% is a robust choice.
Q2: How does catalyst loading directly impact reaction time and yield?
Catalyst loading is directly proportional to the concentration of active catalytic species in the reaction. Generally, a higher catalyst loading leads to a faster reaction rate. However, this relationship is not always linear. Exceedingly high loadings can sometimes promote side reactions or catalyst decomposition, leading to diminished yields. Conversely, a loading that is too low may result in a stalled or incomplete reaction due to catalyst deactivation over the reaction time.
Q3: My goal is to reduce costs for a large-scale synthesis. How low can I realistically push the catalyst loading?
Reducing catalyst loading is a common goal, especially for process development. Loadings as low as 500 ppm (0.05 mol%) have been successfully demonstrated for Heck reactions, particularly with aryl iodides. For aryl bromides, achieving such low loadings typically requires careful optimization of ligands, base, solvent, and temperature. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the catalyst and improve its turnover number (TON), enabling lower loadings.
Q4: What are the visual or analytical signs of catalyst deactivation during the reaction?
A primary sign of catalyst deactivation is the stalling of the reaction, which can be observed through in-situ monitoring (e.g., HPLC, GC-MS). A common visual indicator is the formation of palladium black, a precipitate of inactive Pd(0) metal. This occurs when the palladium catalyst aggregates and falls out of the catalytic cycle. This deactivation can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
Section 2: Troubleshooting Guide for Common Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the experiment.
Problem: My reaction with this compound has stalled, showing low conversion even after an extended time. Is the catalyst loading the culprit?
Possible Cause & Solution:
While other factors (temperature, base, solvent) are important, low catalyst loading is a primary suspect for stalled reactions. The active Pd(0) species may be deactivating faster than the reaction can proceed to completion.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and free of impurities that could poison the catalyst.
-
Increase Catalyst Loading: As a first diagnostic step, double the catalyst loading in a small-scale test reaction (e.g., from 1 mol% to 2 mol%). If the reaction proceeds to completion, the original loading was insufficient.
-
Evaluate Ligand Choice: If increasing the loading is undesirable or ineffective, consider the ligand. Standard ligands like triphenylphosphine (PPh₃) can be prone to decomposition at high temperatures. Switching to a more robust, electron-rich ligand such as a biarylphosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC) can enhance catalyst stability and lifetime.
-
Consider a Pre-catalyst: If you are generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be inefficient. Using a stable, pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst can provide a more consistent concentration of the active catalyst from the start.
Problem: The reaction is complete, but I'm observing significant side products, such as reduced starting material or isomerized alkene. Is my catalyst loading too high?
Possible Cause & Solution:
Yes, excessive catalyst loading can sometimes lead to undesired side reactions. High concentrations of palladium species can promote pathways other than the desired Heck coupling.
Troubleshooting Steps:
-
Reduce Catalyst Loading: Systematically decrease the catalyst loading in increments (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%) while monitoring the reaction profile. This can often suppress side reactions without significantly compromising the reaction rate.
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium is crucial. A general starting point is a 2:1 ratio of monodentate phosphine ligand to palladium. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by creating overly stable palladium complexes that are reluctant to participate in the catalytic cycle.
-
Control Reaction Temperature: High temperatures can accelerate not only the desired reaction but also catalyst decomposition and side reactions. Determine the minimum temperature required for an efficient reaction rate at your optimized catalyst loading.
Section 3: Experimental Protocol for Optimizing Catalyst Loading
This protocol provides a systematic workflow for determining the optimal catalyst loading for the Heck reaction between this compound and a generic alkene (e.g., methyl acrylate).
Materials and Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
This compound
-
Methyl Acrylate
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as base
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or Dioxane)
-
Reaction vials suitable for parallel synthesis
-
Inert atmosphere glovebox or Schlenk line
-
Analytical instrument (GC-MS or HPLC-MS) for reaction monitoring
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Set up a series of 5 reaction vials. To each vial, add the palladium pre-catalyst and ligand. For this screen, we will vary the Pd(OAc)₂ concentration while keeping the PPh₃:Pd ratio at 2:1.
-
Vial 1: 2.0 mol% Pd(OAc)₂, 4.0 mol% PPh₃
-
Vial 2: 1.0 mol% Pd(OAc)₂, 2.0 mol% PPh₃
-
Vial 3: 0.5 mol% Pd(OAc)₂, 1.0 mol% PPh₃
-
Vial 4: 0.1 mol% Pd(OAc)₂, 0.2 mol% PPh₃
-
Vial 5: 0.05 mol% Pd(OAc)₂, 0.1 mol% PPh₃
-
-
Reagent Addition: To each vial, add this compound (1.0 equiv), the chosen base (e.g., K₂CO₃, 2.0 equiv), and the anhydrous solvent.
-
Initiation: Add the alkene (Methyl Acrylate, 1.2 equiv) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at a constant temperature (e.g., 110 °C).
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC-MS to determine the conversion of starting material and the yield of the desired product.
Data Presentation
Summarize the results in a table to clearly visualize the effect of catalyst loading.
| Vial | Catalyst Loading (mol%) | Yield at 2h (%) | Yield at 8h (%) | Yield at 24h (%) | Turnover Number (TON) at 24h |
| 1 | 2.0 | 95 | >99 | >99 | ~50 |
| 2 | 1.0 | 85 | 98 | >99 | ~100 |
| 3 | 0.5 | 60 | 92 | 97 | ~194 |
| 4 | 0.1 | 25 | 65 | 88 | ~880 |
| 5 | 0.05 | 10 | 40 | 65 | ~1300 |
Turnover Number (TON) = (moles of product) / (moles of catalyst)
Experimental Workflow Diagram
Caption: Workflow for Catalyst Loading Optimization.
Section 4: Understanding the "Why" - Key Mechanistic Concepts
A deeper understanding of the catalytic cycle is essential for effective troubleshooting. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.
The Heck Catalytic Cycle:
-
Pre-catalyst Activation: If starting with a Pd(II) source (like Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) species. This can be facilitated by a phosphine ligand or an amine base.
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and converts Pd(0) to a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, and the aryl group then migrates from the palladium to one of the carbons of the double bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new carbon-carbon double bond in the product. This step regenerates a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: The base in the reaction mixture removes HBr from the palladium-hydride complex, regenerating the active L₂Pd(0) catalyst and allowing the cycle to continue.
Heck Catalytic Cycle Diagram
Caption: The Pd(0)/Pd(II) Catalytic Cycle of the Heck Reaction.
Section 5: Data Interpretation and Decision Making
Based on the results from the optimization protocol, a logical decision-making process can be applied.
Troubleshooting Flowchart
Caption: Decision Tree for Troubleshooting Low Heck Reaction Yield.
Interpreting the Results:
-
High Loading (Vial 1 & 2): These reactions reach completion quickly. This is ideal for small-scale synthesis where time is more critical than cost. However, the TON is low, indicating inefficient catalyst use.
-
Optimal Loading (Vial 3): This represents a good balance. The reaction reaches a high yield within a reasonable timeframe (8-24h), and the catalyst is used more efficiently (higher TON). This is often the target for scale-up operations.
-
Low Loading (Vial 4 & 5): While these show the highest TON, indicating excellent catalyst efficiency, the reactions are slow and may not reach full conversion. This level of loading might be achievable with further optimization (e.g., a more active catalyst system or higher temperatures).
The final choice of catalyst loading depends on the project's specific goals: speed, cost, or overall process efficiency. For drug development, reproducibility and high yield are paramount, often justifying a slightly higher, more robust catalyst loading like that in Vial 3.
References
- Wikipedia. Heck reaction. [Link]
- Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
- BYJU'S. Heck Reaction Mechanism. [Link]
- Testbook. Heck Reaction: Definition, Mechanism, Types, stereoselectivity. [Link] 5
Technical Support Center: Purifying Methyl 4-Bromophenylacetate by Column Chromatography
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Welcome to the technical support center for the purification of methyl 4-bromophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound using column chromatography. My aim is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise before and during the purification process.
Q1: How do I select the optimal stationary and mobile phase for purifying this compound?
Answer: The selection of your chromatographic system is paramount for a successful separation. For a moderately polar compound like this compound, normal-phase chromatography is the most common and effective approach.[1][2][3]
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. Its polar surface interacts with polar functional groups, leading to differential retention of compounds in your mixture.[1][2]
-
Mobile Phase (Eluent): The key is to find a solvent system that provides a good separation on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent and a moderately polar solvent.[4] For this compound, a mixture of hexanes and ethyl acetate is an excellent choice.[5]
The ideal solvent system will give your target compound, this compound, an Rf value between 0.25 and 0.35 on a TLC plate.[6][7] This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent, well-separated from both non-polar and highly polar impurities.[8][9]
Experimental Protocol: Determining the Optimal Eluent System via TLC
-
Prepare a Dilute Solution: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined ratio of your chosen solvent system (e.g., 9:1 hexanes:ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualize the Spots: After the solvent front has moved up the plate, remove it and visualize the spots. Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[10][11][12][13] You can also use an iodine chamber for visualization.[10][14]
-
Calculate the Rf Value: The Rf (Retardation factor) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[15][16][17]
-
Optimize: Adjust the solvent ratio until the Rf of your product is in the target range of 0.25-0.35.
-
If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (increase the proportion of hexanes).
-
If the Rf is too low (compound moves too slowly), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { content: "Workflow for TLC Solvent System Optimization"; font-size: 12px; }
Q2: Should I use isocratic or gradient elution for my column?
Answer: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation.[18] It is simpler to set up and is ideal if your TLC analysis shows good separation between your product and impurities with a single solvent system.[19]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[18][20] This is particularly useful if your crude mixture contains impurities with a wide range of polarities. A gradient can help to elute strongly retained impurities more quickly, saving time and solvent, while still providing good separation for your target compound.[18][20][21]
For a typical purification of this compound, where the main impurities are unreacted starting materials or simple byproducts, isocratic elution is often sufficient. However, if you have a complex mixture, a shallow gradient (e.g., starting with your optimal TLC solvent and slowly increasing the ethyl acetate concentration) can be beneficial.[18]
Q3: What is the best way to load my sample onto the column?
Answer: Proper sample loading is crucial for achieving sharp bands and good separation. There are two primary methods:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the silica gel bed.[22] This is a quick and common method.
-
Dry Loading: The crude sample is dissolved in a volatile solvent, and then silica gel is added to the solution. The solvent is removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the column.[6][7][22]
Dry loading is generally the superior method , especially if your compound has limited solubility in the mobile phase or if you are loading a large amount of material.[22] It prevents the sample from precipitating on the column and ensures a more even application, leading to better separation.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
Problem 1: My compound is not moving off the baseline (Rf ≈ 0).
Causality & Solution: This indicates that the mobile phase is not polar enough to displace your compound from the polar silica gel.
-
Solution: Increase the polarity of your eluent by increasing the proportion of ethyl acetate in your hexanes:ethyl acetate mixture. For example, if you are using a 9:1 ratio, try an 8:2 or 7:3 ratio.[23]
Problem 2: All my spots, including the product, are at the solvent front (Rf ≈ 1).
Causality & Solution: This is the opposite problem; your mobile phase is too polar. It is competing too effectively with your compounds for binding sites on the silica gel, causing everything to be washed through the column without separation.
-
Solution: Decrease the polarity of your eluent by increasing the proportion of hexanes. If you are using a 7:3 hexanes:ethyl acetate mixture, try a 9:1 or even 95:5 ratio.
Problem 3: My product is co-eluting with an impurity.
Causality & Solution: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases, causing them to travel through the column at the same rate.[24][25]
-
Tweak the Solvent System: Sometimes, a small change in the solvent system can resolve co-eluting spots. Try a different solvent combination with similar polarity, for example, dichloromethane and hexanes, or diethyl ether and hexanes.
-
Consider a Different Stationary Phase: If changing the mobile phase doesn't work, the issue may be with the stationary phase. While less common for this type of compound, you could try using alumina instead of silica gel.
-
Recrystallization: If column chromatography fails to separate the impurity, consider recrystallization of the impure fractions as an alternative purification method.[24]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { content: "Decision tree for resolving co-eluting compounds."; font-size: 12px; }
Problem 4: The bands on my column are streaking or tailing.
Causality & Solution: Band spreading can be caused by several factors:
-
Overloading the Column: If you load too much sample, the silica gel becomes saturated, leading to poor separation and band tailing. As a general rule, use about 50-100g of silica gel for every 1g of crude material.[7]
-
Poor Column Packing: An unevenly packed column with air bubbles or channels will lead to a non-uniform flow of the mobile phase, causing bands to become distorted.[26] Ensure your column is packed evenly and that the top surface of the silica is flat.
-
Sample Insolubility: If your sample is not fully dissolved when loaded, it can lead to streaking. Dry loading can help mitigate this issue.[22]
Data Summary Table
| Parameter | Recommended Value/Method | Rationale |
| Chromatography Mode | Normal-Phase | Best for moderately polar organic compounds.[1][2] |
| Stationary Phase | Silica Gel | Polar adsorbent that interacts with the ester and aryl bromide. |
| Mobile Phase | Hexanes:Ethyl Acetate | Provides a good polarity range for elution.[5] |
| Optimal Rf (TLC) | 0.25 - 0.35 | Ensures efficient elution and good separation.[6][7] |
| Sample Loading | Dry Loading | Promotes even sample application and sharper bands.[6][7][22] |
| Elution Mode | Isocratic (usually) | Sufficient for simple mixtures; less complex than gradient.[18][19] |
References
- Visualizing TLC Plates - Chemistry LibreTexts.
- Illuminating the Invisible: Visualization and Detection of Compounds in TLC - Plant Extract.
- 5 Steps to successful flash chromatography - Biotage.
- Chromatography and Rf Values (GCSE Chemistry) - Study Mind.
- What Is The RF Value And Its Importance In Chromatography? - Chemistry For Everyone.
- Visualising plates - Chemistry Teaching Labs - University of York.
- TLC Visualization Methods.
- Column Chromatography - What are Different Types and How to Select Right Method.
- Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc.
- What Is The Importance Of RF Value In Chromatography? - Chemistry For Everyone.
- Why non-polar impurity is co-eluting with target compound in column chromatography ? | ResearchGate.
- Successful flash chromatography - Biotage.
- Chromatography - PubMed.
- Column chromatography - Columbia University.
- Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester.
- How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone.
- Flash Column Chromatography Guide - MIT OpenCourseWare.
- The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. - BYJU'S.
- When is Gradient Elution Better than Isocratic Elution? - Biotage.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.
- Does anyone know how to prevent protein coeluting with other impurities in size exclusion Column | ResearchGate.
- How can I select the solvent system for column chromatography? - ResearchGate.
- coeluting or comigrating impurities - Chromatography Forum.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Isocratic Vs. Gradient Elution in Chromatography - Phenomenex.
- Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences.
- [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials.
- Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? - Mastelf.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews.
- I need help with a good solvent system for the resolution of components on a TLC. - ResearchGate.
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
- This compound | CAS No. 41841-16-1 - SynZeal.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit.
- 5. Thin Layer Chromatography.
- HPLC Troubleshooting.
- Purification of Organic Compounds by Flash Column Chromatography.
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- 26. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting the Sonogashira Coupling of Methyl 4-Bromophenylacetate
Welcome to the technical support guide for the Sonogashira coupling reaction, with a specific focus on challenges encountered when using Methyl 4-Bromophenylacetate as the aryl halide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and seek to optimize their outcomes by effectively mitigating and removing common byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" behind common issues, providing a foundational understanding of the reaction's intricacies.
Q1: What are the primary byproducts I should anticipate when running a Sonogashira coupling with this compound?
When using this compound, you should be prepared for three main classes of impurities:
-
Alkyne Homocoupling (Glaser Byproduct): This is often the most significant byproduct. It is a dimer of your terminal alkyne, resulting in a symmetrical 1,3-diyne. Its formation is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[1][2][3][4]
-
Unreacted Starting Materials: Due to the relatively lower reactivity of aryl bromides compared to aryl iodides, incomplete conversion is a common issue.[1][5] You may therefore need to separate your desired product from residual this compound and the terminal alkyne.
-
Catalyst Decomposition Products: The formation of palladium black, an inactive form of the catalyst, can occur, especially in certain solvents or if the reaction is not properly deoxygenated, leading to stalled reactions.[5]
Q2: On my TLC plate, I see a new, non-polar, UV-active spot running well ahead of my desired product. What is it?
This is the classic signature of the Glaser homocoupling byproduct. The resulting 1,3-diyne is typically a highly symmetric and non-polar molecule, causing it to have a high Rf value on silica gel chromatography. Its formation is a direct consequence of the copper-catalyzed oxidative dimerization of your alkyne starting material.[2][6][7] Minimizing the presence of oxygen in your reaction setup is the most critical factor in suppressing this side reaction.[1][2]
Q3: My reaction has stalled after a few hours, and I'm recovering a large amount of unreacted this compound. What are the likely causes?
Stalled reactions with aryl bromides are frequently traced back to catalyst deactivation or suboptimal reaction conditions. Key factors include:
-
Insufficient Deoxygenation: Oxygen not only promotes Glaser coupling but can also damage the active Pd(0) catalyst.[1]
-
Catalyst and Ligand Choice: The oxidative addition of an aryl bromide to the Pd(0) center is slower than for an aryl iodide.[1][8] Your choice of phosphine ligand can be critical; bulkier, more electron-rich ligands often improve the catalytic activity for less reactive bromides.[9]
-
Inadequate Temperature: Unlike couplings with aryl iodides which can often proceed at room temperature, reactions involving aryl bromides typically require heating to achieve a reasonable reaction rate.[1][5]
-
Impure Reagents: Solvents must be thoroughly deoxygenated and, in some cases, anhydrous. For instance, THF can contain peroxides which are detrimental to the catalyst.[5] The quality of the amine base is also crucial.
Q4: Can the methyl ester functional group on this compound cause any specific problems?
The methyl ester is generally a robust functional group that is compatible with standard Sonogashira conditions. However, under prolonged heating with a strong amine base (which is both the base and often the solvent), there is a minor risk of aminolysis to form the corresponding amide or hydrolysis if significant water is present. This is not typically a major competing pathway but is worth considering if unexpected polar byproducts are observed.
Section 2: Troubleshooting Guide & Purification Protocols
This section provides actionable strategies and step-by-step protocols to diagnose, prevent, and resolve common purification challenges.
Problem: Excessive Alkyne Homocoupling (Glaser Byproduct)
-
Diagnosis: The presence of a high Rf, non-polar spot on TLC. In the 1H NMR of the crude product, you will see signals corresponding to the symmetrical diyne, often obscuring the product signals.
-
Prevention Strategy: The most effective cure is prevention. Oxygen is the primary culprit.
-
Rigorous Deoxygenation: Before adding the catalyst, the reaction mixture (solvent, aryl bromide, alkyne, and base) must be thoroughly deoxygenated. The preferred method is three to five cycles of freeze-pump-thaw. Alternatively, bubbling a stream of argon or nitrogen through the solvent for at least 30-60 minutes can be effective.[5]
-
Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., a nitrogen or argon balloon) for its entire duration.
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][10] These methods rely solely on the palladium catalyst, thereby eliminating the primary pathway for Glaser coupling.
-
-
Removal Protocol: Purification by Column Chromatography The significant polarity difference between the non-polar diyne and the moderately polar desired product makes silica gel chromatography the method of choice for separation.[2][11]
Step-by-Step Protocol:
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate or dichloromethane.
-
Filter Catalysts: Pass the mixture through a short plug of Celite to remove palladium black and other insoluble salts. Wash the Celite pad with additional solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of NH4Cl to remove the amine base, followed by a wash with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude residue using flash column chromatography on silica gel. A gradient elution is often most effective.
-
| Component | Typical Eluent System | Relative Rf | Notes |
| Glaser Byproduct (Diyne) | Hexane / Ethyl Acetate (e.g., 98:2) | High | Elutes first. Often highly crystalline. |
| Desired Product | Hexane / Ethyl Acetate (e.g., 90:10) | Medium | Elutes after the diyne byproduct. |
| This compound | Hexane / Ethyl Acetate (e.g., 85:15) | Low | Elutes after the desired product. |
Section 3: Visual Guides and Mechanisms
To provide deeper insight, the following diagrams illustrate the key chemical transformations involved.
The Sonogashira Catalytic Cycle
This diagram illustrates the main productive cycle leading to the desired cross-coupled product.
Caption: The oxidative pathway leading to the undesired diyne byproduct.
General Workflow for Workup and Purification
This flowchart provides a standard sequence for isolating the target compound.
Caption: A standard workflow for post-reaction workup and purification.
References
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6398-6421. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(15), 6504-6517. [Link]
- ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
- Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]
- Anilkumar, G., & R, R. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(59), 31237-31248. [Link]
- Li, P., Wang, L., & Wang, M. (2011). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 76(18), 7448-7455. [Link]
- Wikipedia. Glaser coupling. [Link]
Sources
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- 5. reddit.com [reddit.com]
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Troubleshooting low yields in Buchwald-Hartwig amination of Methyl 4-Bromophenylacetate.
Topic: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of Methyl 4-Bromophenylacetate
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for challenges encountered during the Buchwald-Hartwig amination of this compound. Rather than a simple list of steps, we will explore the chemical logic behind each experimental choice, empowering you to diagnose and resolve issues leading to low yields. Our focus is on building a robust, self-validating experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows little to no conversion. Where should I start my investigation?
This is a common issue that typically points to a fundamental problem with one of the core components of the reaction: the catalyst's active state, the integrity of the reagents, or the reaction environment.
A1: The "First-Pass" Diagnostic Checklist:
Before delving into complex parameter optimization, ensure the fundamentals are correct. A failure at this stage is the most frequent cause of a completely stalled reaction.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] An incomplete nitrogen or argon purge, a leaky seal, or use of solvents not properly degassed can rapidly deactivate the catalyst.
-
Actionable Insight: Did you use a robust degassing method? (e.g., three cycles of freeze-pump-thaw for sealed tube reactions, or sparging with inert gas for 20-30 minutes for reactions under a balloon). Forgetting this step is a primary failure point.
-
-
Reagent Quality & Purity:
-
Amine: Is your amine pure? Impurities can sometimes act as catalyst poisons.
-
Aryl Bromide: While generally stable, ensure your this compound has not degraded during storage.
-
Solvent: Anhydrous conditions are crucial. Water can interfere with the base and the catalyst. Use freshly dried solvents from a still or a solvent purification system.[1]
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are extremely hygroscopic. Clumped or discolored base is a sign of degradation and should not be used. It is best practice to handle it in a glovebox.
-
-
Catalyst Precursor Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3] This reduction is typically performed by the phosphine ligand or the amine itself.[1][3] If the reaction is completely dead, it's possible this activation step has failed. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst can often provide more reliable initiation.[3][4]
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | Oxygen contamination | Re-evaluate inert gas purging technique; check all seals. |
| Solvents | Presence of water | Use freshly dried, degassed solvents. |
| Base | Degradation due to moisture | Use fresh, finely powdered base; handle in a glovebox. |
| Catalyst | Failure to form active Pd(0) | Consider using a Pd(0) source or a pre-catalyst. |
Q2: My reaction is slow and stalls at ~40-50% conversion, leaving unreacted starting material. What's the likely cause?
Stalling often indicates catalyst deactivation during the reaction or a suboptimal choice of ligand or base that is not efficient enough for this specific substrate.
A2: Addressing Catalyst Deactivation and Sub-Optimal Conditions:
-
Ligand Selection: The ligand is not just a spectator; it is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[5] For an electron-deficient aryl bromide like this compound, a sufficiently electron-rich and bulky phosphine ligand is necessary.
-
Expert Insight: Standard, first-generation ligands like P(o-tolyl)₃ may be insufficient.[5] Consider moving to more advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[6] These ligands promote faster reductive elimination, which is often the rate-limiting step, and can help prevent catalyst decomposition pathways.
-
-
Catalyst Loading: While typical loadings are around 1-2 mol%, a sluggish reaction can sometimes be improved by increasing the catalyst loading to 3-5 mol%.[1] However, this should be a secondary optimization step after other parameters have been checked.
-
Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.[3] If you are running the reaction at a lower temperature to protect the ester, it may be too slow. A careful balance is needed. If using a weaker base, a higher temperature might be necessary to achieve a reasonable rate.
Caption: A logical workflow for diagnosing stalled Buchwald-Hartwig reactions.
Q3: I am forming the desired product, but I also see a significant side product corresponding to the hydrolyzed ester (4-bromobenzoic acid). How can I prevent this?
This is the most critical substrate-specific issue for this compound. It is a direct consequence of the base being too harsh for the ester functional group.
A3: Balancing Basicity and Functional Group Tolerance:
The ester group is susceptible to saponification (base-mediated hydrolysis). Strong alkoxide bases like NaOtBu or LiHMDS are highly effective for the C-N coupling but are often incompatible with base-sensitive functional groups like esters.[1]
-
The Problem with Strong Bases: At the elevated temperatures required for the coupling, NaOtBu can readily hydrolyze the methyl ester, especially if trace amounts of water are present.
-
The Solution: Weaker Inorganic Bases: The key is to switch to a weaker, non-nucleophilic base that has sufficient strength to facilitate the deprotonation step in the catalytic cycle but is mild enough to leave the ester untouched.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[1][3] They offer broad functional group tolerance and are frequently used when sensitive groups are present.
-
Trade-offs: These weaker bases often require higher reaction temperatures or longer reaction times to achieve the same conversion as a strong alkoxide base.[1] However, this is a necessary compromise to preserve the ester.
-
| Base | pKa of Conj. Acid | Pros | Cons | Compatibility with Ester |
| NaOtBu | ~19 | High reactivity, fast reactions | Incompatible with many functional groups | Poor [1] |
| LHMDS | ~26 | Tolerates some protic groups | Air sensitive, can be too strong | Poor |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance | Can be slow, expensive | Excellent [1][3] |
| K₃PO₄ | ~12.3 | Excellent functional group tolerance, cheap | Often requires higher catalyst loading/time | Excellent [1][3] |
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. A failure in any step of this cycle will halt the reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1][5][7]
Protocols for Success
Protocol 1: Recommended General Procedure for Amination of this compound
This protocol is optimized for functional group tolerance.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and the phosphine ligand (e.g., XPhos, 2.0 mol %).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol % or a corresponding pre-catalyst).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution with respect to the aryl bromide) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Parallel Screen for Base Optimization
Use this protocol to quickly identify the best base for your specific amine partner.
-
Stock Solutions: Prepare stock solutions of your aryl bromide and the palladium pre-catalyst in degassed toluene to ensure accurate dispensing at a small scale.
-
Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the appropriate base (e.g., Vial 1: NaOtBu, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃; all 2.0 equiv).
-
Reagent Addition: Add the amine (1.2 equiv) to each vial. Then, dispense the stock solutions of the aryl bromide (1.0 equiv) and catalyst/ligand into each vial.
-
Reaction & Analysis: Seal the vials, remove from the glovebox, and heat the array on a heating block with stirring. After a set time (e.g., 18 hours), cool the array, quench all reactions, and analyze the conversion and product purity by LC-MS to compare the performance of each base directly.
References
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (2023).
- Kashani, S. K., & Jessiman, J. E. (2022).
- Szymański, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Szymański, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- ResearchGate. (2023). (PDF)
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Christensen, M., et al. (2008). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
- PubMed. (2014).
- Marion, N., & Nolan, S. P. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. [Link]
- ResearchGate. (2017).
- Liu, F.-S., et al. (2019). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
- Organic Chemistry Frontiers. (2021).
- Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- CatSci Ltd. (n.d.).
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- 7. chemrxiv.org [chemrxiv.org]
Preventing dehalogenation in cross-coupling reactions of Methyl 4-Bromophenylacetate
A Guide to Preventing Dehalogenation Side Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Methyl 4-Bromophenylacetate and encountering challenges with dehalogenation byproducts. As Senior Application Scientists, we understand that unexpected side reactions can derail a synthesis campaign. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and maximize your yield of the desired coupled product.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you might be facing in the lab. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Question: I'm running a Suzuki-Miyaura coupling with this compound and a boronic acid, but a significant portion of my starting material is being converted to Methyl Phenylacetate. What is causing this hydrodehalogenation?
Answer:
This is a classic and frustrating problem in cross-coupling chemistry. The formation of Methyl Phenylacetate indicates that the bromo-substituent is being replaced by a hydrogen atom, a side reaction known as hydrodehalogenation.[1][2] This occurs when the palladium catalytic cycle is intercepted by a hydride source, leading to a non-productive outcome that consumes your starting material.
The core of the issue lies in the competition between the desired reductive elimination step (which forms your C-C bond) and an undesired proto-dehalogenation pathway involving a palladium-hydride (Pd-H) species.[2] If the reductive elimination is slow, or if Pd-H species are readily formed, you will observe increased byproduct formation.
Several factors can promote the formation of these detrimental Pd-H species:
-
The Base: Strong alkoxide bases (e.g., NaOtBu, KOMe) or hydroxides in alcoholic solvents can generate Pd-H intermediates.[1]
-
The Solvent: Protic solvents like methanol or ethanol can act as hydride donors, especially at elevated temperatures.[1][3][4] Trace water can also contribute to this pathway.[5]
-
The Ligand: If the ligand does not sufficiently promote the rate of reductive elimination, the intermediate palladium complex has a longer lifetime to engage in side reactions.
Troubleshooting Steps:
-
Re-evaluate Your Base: Switch from strong alkoxide or hydroxide bases to milder inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate hydride species while still being effective for the transmetalation step.[6]
-
Change Your Solvent System: If you are using an alcohol-based solvent, switch to an aprotic solvent system. Toluene, dioxane, or THF (ensure it is peroxide-free) are common and effective choices.[7][8] Often, a mixture like Toluene/Water or Dioxane/Water is used, but ensure conditions are rigorously deoxygenated.
-
Optimize Your Ligand: This is one of the most critical parameters. The goal is to use a ligand that accelerates reductive elimination. Bulky, electron-rich phosphine ligands are the gold standard for this.[9][10] If you are using a simple ligand like PPh₃, upgrading to a Buchwald-type biarylphosphine ligand will almost certainly improve your results.
| Ligand Type | Key Characteristics | Recommendation for Suppressing Dehalogenation |
| Triphenylphosphine (PPh₃) | Less bulky, less electron-donating. | Often insufficient; prone to slower reductive elimination. |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | Bulky and very electron-rich. | Highly Recommended. They create a sterically crowded palladium center that rapidly undergoes reductive elimination, outcompeting the dehalogenation pathway.[9] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr) | Strong σ-donors, sterically demanding. | Also highly effective. (IPr)Pd(allyl)Cl complexes have shown high activity in suppressing dehalogenation.[11] |
-
Control the Temperature: Sometimes, simply lowering the reaction temperature by 10-20 °C can disfavor the dehalogenation pathway without significantly slowing down the desired coupling. This requires careful optimization.
-
Ensure Rigorous Inert Conditions: Oxygen can degrade the catalyst and ligands, leading to inactive palladium species that can promote side reactions.[12][13] Ensure your reagents and solvents are properly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for an extended period).[2]
Question: My reaction is sluggish, and forcing it with higher temperatures only increases the amount of dehalogenated byproduct. How can I increase the reaction rate productively?
Answer:
This is a common dilemma where the activation energy for the desired coupling is close to that of the undesired dehalogenation. Simply increasing the heat is a blunt instrument that often accelerates both pathways. The solution lies in strategic catalyst system modification rather than brute force.
The rate-determining step in many Suzuki-Miyaura couplings is either oxidative addition or transmetalation.[14] However, the key to preventing dehalogenation is to ensure the final, productive step—reductive elimination—is as fast as possible.
Workflow for Productive Rate Enhancement:
Caption: Troubleshooting workflow for sluggish reactions.
Detailed Steps:
-
Ligand Acceleration: As detailed in the previous question, the single most effective change is often the ligand. Bulky, electron-rich phosphines like SPhos, XPhos, or RuPhos are designed specifically to promote the crucial C-C bond-forming reductive elimination step.[10] Their steric bulk forces the aryl and coupling partner groups into a conformation that facilitates bond formation, shortening the lifetime of the key intermediate and giving it less opportunity to dehalogenate.[15]
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium pre-catalyst (e.g., SPhos G3, XPhos G3). These complexes are air-stable and are designed to rapidly and cleanly generate the active monoligated Pd(0) species upon activation, leading to more reliable and faster reactions.[9]
-
Base-Mediated Rate Enhancement: The transmetalation step, where the boron-containing partner transfers its organic group to the palladium, is base-mediated. If this step is slow, the Ar-Pd(II)-X intermediate lingers. Switching from a weaker base like Na₂CO₃ to a stronger, non-nucleophilic base like K₃PO₄ can significantly accelerate transmetalation without introducing a hydride source.[2][16]
Frequently Asked Questions (FAQs)
This section provides clear, concise answers to fundamental questions about the dehalogenation mechanism and prevention strategies.
1. What is the fundamental mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling?
Hydrodehalogenation is a competing catalytic cycle that reduces the aryl halide to an arene. The most accepted mechanism involves the generation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways, but a common pathway involves the reaction of the palladium catalyst with a base, solvent, or water.[1][5] Once formed, the Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride ligand to form the Ar-H byproduct and regenerate the Pd(0) catalyst, which can then re-enter either the desired or undesired cycle.
Caption: Competing catalytic cycles in cross-coupling reactions.
2. Why are bulky, electron-rich phosphine ligands so effective at preventing dehalogenation?
These ligands, often called Buchwald ligands, influence the catalytic cycle in two crucial ways:[9][17]
-
Electronic Effect: They are strong σ-donors, which increases the electron density on the palladium center.[10] This increased electron density facilitates both the initial oxidative addition and the final reductive elimination steps.
-
Steric Effect: Their large size (quantified by the Tolman cone angle) creates significant steric crowding around the metal.[18] This steric pressure promotes the reductive elimination step—the reaction that forms the desired C-C bond—because it relieves steric strain in the complex.[15] By dramatically speeding up this final, productive step, the ligand ensures the reaction intermediate doesn't have time to be intercepted by a hydride source.[19]
3. Can the choice of palladium precursor affect the outcome?
Yes. While various Pd(0) and Pd(II) sources can be used, modern, well-defined pre-catalysts are often superior.[9] Pre-catalysts are air-stable Pd(II) complexes that are designed to efficiently generate the active, monoligated Pd(0) species in the reaction mixture. This leads to a more controlled initiation, a lower concentration of potentially problematic palladium black, and often requires lower catalyst loadings, which can translate to less potential for side reactions.
4. What is a good, universal starting point for a Suzuki-Miyaura coupling of this compound to minimize dehalogenation?
While every reaction is substrate-dependent, a robust starting protocol would be the following:
Recommended Starting Protocol:
-
Aryl Halide: this compound (1.0 equiv)
-
Boronic Acid/Ester: (1.1 - 1.3 equiv)
-
Catalyst: SPhos-G3 Precatalyst (1-2 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv), finely ground
-
Solvent: Toluene or Dioxane (ensure anhydrous and deoxygenated)
-
Temperature: 80 - 100 °C
-
Procedure: Combine all solids in a flask under an inert atmosphere (Argon or Nitrogen). Add the degassed solvent, and heat with vigorous stirring. Monitor by TLC or LC-MS.[2]
This combination of a modern pre-catalyst, a bulky electron-rich ligand, and a non-nucleophilic, strong base in an aprotic solvent provides a very strong foundation for success and minimizes the key pathways that lead to hydrodehalogenation.[2]
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.Organometallics - ACS Publications.
- A mechanistic investigation of hydrodehalogenation using ESI-MS.Chemical Communications (RSC Publishing).
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.
- Cross-Coupling Reactions: A Practical Guide.ResearchGate.
- Cross Coupling Reactions: A Practical Guide Edited by N. Miyaura.Organic Process Research & Development - ACS Publications.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chlorobenzamide.Benchchem.
- Cross-coupling reactions : a practical guide.Semantic Scholar.
- How to avoid dehalogenation side reactions in Suzuki coupling.Benchchem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Phosphine ligands for more efficient chemical processes.Cfm Oskar Tropitzsch GmbH.
- An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates.RTI.
- How can I solve my problem with Suzuki coupling?ResearchGate.
- Phosphine Ligands.University of California, Berkeley.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.ResearchGate.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.Organic Chemistry Portal.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].Tokyo Chemical Industry (India) Pvt. Ltd..
- What is the proper way to set up a suzuki coupling?Reddit.
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2.YouTube.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?Quora.
- Phosphine Ligands - Ligands & Coordination Complexes.Alfa Chemistry.
- Significant dehalogenation in stille coupling.Reddit.
- Suzuki proto-dehalogenation problem.Reddit.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.MDPI.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.RSC Publishing.
- Phosphines.Chemistry LibreTexts.
- Hydrohalogenation reaction mechanism with different solvents! (Markovnikov and not stereoselective).YouTube.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.National Center for Biotechnology Information.
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Catalyst poisoning in palladium-catalyzed reactions of Methyl 4-Bromophenylacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving substrates such as Methyl 4-Bromophenylacetate. This guide is designed to help you troubleshoot and resolve one of the most common and frustrating issues in synthetic chemistry: catalyst poisoning and deactivation. By understanding the root causes and implementing systematic solutions, you can improve reaction robustness, increase yields, and ensure project timelines are met.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation.
Q1: My Suzuki/Heck/Buchwald-Hartwig reaction with this compound has stalled or is showing very low conversion. How do I know if catalyst poisoning is the culprit?
A1: While several factors can lead to low conversion, catalyst poisoning is a frequent cause. Telltale signs include:
-
Initial activity followed by a sudden stop: The reaction begins as expected but then plateaus, even with extended reaction times or gentle heating.
-
Formation of Palladium Black: The appearance of a black precipitate is a classic sign of catalyst decomposition into inactive, bulk palladium metal.[1] This can be triggered by poisons, high temperatures, or an insufficient ligand-to-metal ratio.[1]
-
Inconsistency between batches: A previously successful reaction fails when using a new bottle of reagent or solvent, suggesting the presence of a new, unseen impurity.
A systematic troubleshooting approach is the best way to confirm poisoning.[2] Start by evaluating the purity of all components: aryl halide, coupling partner, solvent, and base.[2]
Q2: What are the most common poisons for palladium catalysts?
A2: Palladium catalysts, particularly the active Pd(0) species, are sensitive to a variety of substances that can act as poisons by strongly binding to the metal center and blocking active sites.[3] Key culprits include:
-
Sulfur Compounds: Thiols, thioethers, and even elemental sulfur are potent poisons.[4][5][6][7] They form strong, often irreversible bonds with palladium.[4][5]
-
Coordinating Species: Excess phosphine ligands, amines (especially in Buchwald-Hartwig reactions), and coordinating solvents can sometimes inhibit the reaction by occupying sites on the palladium needed for the catalytic cycle.
-
Oxygen: Inadequate inert atmosphere techniques can lead to the oxidation of phosphine ligands to phosphine oxides and the active Pd(0) catalyst to inactive Pd(II) species.[1]
-
Water/Moisture: Can be particularly detrimental in reactions involving sensitive reagents like boronic acids (leading to protodeboronation) or cyanide (leading to HCN formation, which is highly reactive towards Pd(0)).[1][8][9]
-
Other Impurities: Halide ions (in excess), unreacted starting materials from previous synthetic steps, and trace metals can also interfere with catalysis.[10]
Q3: Can I "rescue" a stalled reaction that I suspect is poisoned?
A3: Rescuing a stalled reaction is challenging and often has a low success rate. Adding more catalyst and/or ligand is a common but often ineffective strategy if the poison is still present in the reaction mixture, as the new catalyst will also be deactivated. The more effective approach is to focus on prevention by ensuring the purity of all reagents before starting the reaction. If a reaction must be salvaged, identifying and removing the source of the poison is paramount, though this is often impractical mid-reaction.
Part 2: Deep-Dive Troubleshooting Guides
This section provides systematic workflows and protocols for identifying and mitigating catalyst poisoning.
Guide 1: Systematic Identification of the Poison Source
When a reliable reaction fails, a methodical investigation is necessary to pinpoint the contaminant. The following workflow helps isolate the problematic component.
Workflow: Locating the Contaminant Source
Caption: A logical workflow for identifying the source of catalyst poison.
Experimental Protocol: Component Swapping
-
Establish a Baseline: Run the reaction using a batch of reagents (this compound, coupling partner, base, solvent, catalyst) that has previously given a good yield. This is your positive control.
-
Systematic Substitution: Set up a series of parallel reactions. In each reaction, substitute exactly one component from the control batch with a component from the suspect (new) batch.
-
Analysis: Monitor the reactions by TLC, LCMS, or GCMS. The reaction that fails will contain the contaminated reagent.
Table 1: Example Component Swapping Experiment
| Reaction ID | This compound | Boronic Acid | Solvent | Base | Outcome |
| Control | Old Batch | Old Batch | Old Batch | Old Batch | >95% Conversion |
| Test 1 | New Batch | Old Batch | Old Batch | Old Batch | <5% Conversion |
| Test 2 | Old Batch | New Batch | Old Batch | Old Batch | >95% Conversion |
| Test 3 | Old Batch | Old Batch | New Batch | Old Batch | >95% Conversion |
| Test 4 | Old Batch | Old Batch | Old Batch | New Batch | >95% Conversion |
In this example, the new batch of this compound is identified as the source of the poison.
Guide 2: The Mechanism of Sulfur Poisoning
Sulfur-containing compounds are among the most virulent poisons for palladium catalysts.[4][5][7] They deactivate the catalyst by strongly coordinating to the electron-rich Pd(0) center, preventing the substrate from accessing the active site for oxidative addition. This interaction is often irreversible under typical reaction conditions.[4]
Caption: Sulfur poisons intercept the active Pd(0) catalyst, halting the cycle.
Guide 3: Purification and Prevention Strategies
The most robust solution to catalyst poisoning is to prevent poisons from entering the reaction in the first place.
Protocol 1: Activated Carbon Treatment for Reagent Purification
Activated carbon is a highly effective and economical choice for removing a wide range of organic impurities, including many sulfur-containing compounds, from solvents or solutions of starting materials.[11]
-
Preparation: Dissolve the suspect reagent (e.g., this compound) in a suitable, inert organic solvent (e.g., toluene or ethyl acetate) to make a ~10-20% w/v solution.
-
Treatment: Add 5-10 wt% of activated carbon relative to the dissolved solute.
-
Stirring: Stir the resulting slurry vigorously at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of celite to completely remove the carbon particles. Wash the celite pad with a small amount of fresh solvent to recover any adsorbed product.[11][12]
-
Concentration: Combine the filtrate and washings, then remove the solvent under reduced pressure to yield the purified reagent.
-
Validation: Re-run the reaction with the purified material to confirm the removal of the poison.
Protocol 2: Ensuring an Inert Atmosphere
Oxygen can oxidize both the phosphine ligands and the Pd(0) catalyst.[1] Rigorous inert atmosphere techniques are critical.
-
Glassware: Ensure all glassware is oven- or flame-dried immediately before use to remove adsorbed moisture.
-
Degassing: Degas solvents and liquid reagents using one of the following methods:
-
Sparging: Bubble an inert gas (Nitrogen or Argon) through the liquid for 20-30 minutes. This is highly effective at removing dissolved oxygen.[13]
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the liquid with liquid nitrogen, evacuating the headspace under high vacuum, and thawing under an inert gas atmosphere.
-
-
Headspace: Assemble the reaction under a positive pressure of inert gas. Use septa and needles for reagent transfer. Maintain the inert atmosphere throughout the reaction.
Part 3: Advanced Topics & Catalyst Reactivation
Q4: Are there methods to reactivate a poisoned catalyst?
A4: Reactivation of a poisoned catalyst is highly dependent on the nature of the poison and the catalyst form (homogeneous vs. heterogeneous).
-
Heterogeneous Catalysts (e.g., Pd on Carbon): For poisons like sulfur or nitrogen compounds, some success has been reported with specific treatments. Hydrogen treatment can partially remove sulfur compounds.[4][14][15] Washing with solutions of alkali metal salts (bicarbonates, carbonates, etc.) has been shown to reactivate catalysts poisoned by nitrogen impurities.[16] Treatment with polar organic solvents like acetone or methanol can also help regenerate activity by washing away adsorbed organic foulants.[17]
-
Homogeneous Catalysts: In-situ reactivation is generally not feasible. The strong binding of poisons to the molecular catalyst often leads to irreversible decomposition. Prevention through reagent purification is the only reliable strategy.
It is crucial to note that regeneration procedures can alter the catalyst's morphology and performance, and their effectiveness must be validated for each specific case.[3][4]
References
- Title: Poisoning and deactivation of palladium catalysts Source: SciSpace by Typeset URL:[Link]
- Title: Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds Source: ResearchG
- Title: Method for reactivating palladium catalysts Source: Google Patents URL
- Title: Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts Source: Semantic Scholar URL:[Link]
- Title: Catalyst Poisoning: Palladium & Pl
- Title: Poisoning and deactivation of palladium catalysts | Request PDF Source: ResearchG
- Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system Source: PubMed URL:[Link]
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: Journal of the American Chemical Society URL:[Link]
- Title: Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts Source: Journal of the Chemical Society, Faraday Transactions URL:[Link]
- Title: Palladium catalyst reactivation Source: Google Patents URL
- Title: Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?
- Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: National Institutes of Health (NIH) URL:[Link]
- Title: How to remove palladium catalyst from reaction mixture ?
- Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Title: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: Organic Process Research & Development - ACS Public
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Technical Support Center: Strategies to Improve Coupling Reaction Rates with Methyl 4-Bromophenylacetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 4-Bromophenylacetate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science.[1] However, its electronic properties—specifically the presence of an electron-withdrawing acetate group—can influence the kinetics of common cross-coupling reactions. This guide will focus on three key transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, providing strategies to enhance reaction rates and overall success.
General Troubleshooting Principles
Before delving into reaction-specific issues, several universal parameters should be meticulously controlled for any palladium-catalyzed cross-coupling reaction.
Q: My cross-coupling reaction is sluggish or has failed completely. What are the first things I should check?
A: A systematic evaluation of your reagents and reaction setup is the crucial first step.
-
Reagent Integrity:
-
Catalyst and Ligand: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously sensitive to air and should be stored under an inert atmosphere.[2] Using fresh, high-purity catalyst and ligand is paramount.
-
Solvents: Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.[2]
-
Base: The purity and strength of the base are critical. Ensure it is of high quality and has been stored correctly to prevent absorption of atmospheric moisture and CO₂.
-
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability of the active Pd(0) catalyst.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas, such as argon or nitrogen, through several vacuum/backfill cycles.
-
Reaction Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to catalyst decomposition.[2][3] A careful optimization of the reaction temperature is often necessary.
-
Efficient Stirring: A homogeneous reaction mixture is essential for reproducible results. Ensure your stir rate is sufficient to keep all components, including heterogeneous bases, well-suspended.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[4][5]
Common Issues and Solutions in Suzuki-Miyaura Couplings
Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is slow and gives a low yield. What are the likely causes and how can I improve it?
A: Slow reaction rates with this compound in Suzuki couplings can often be attributed to suboptimal catalyst systems, base selection, or solvent choice. The electron-withdrawing nature of the ester group can make oxidative addition more facile but may also influence other steps in the catalytic cycle.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for an efficient Suzuki-Miyaura coupling.
-
Palladium Source: While Pd(PPh₃)₄ can be effective, Pd(OAc)₂ or Pd₂(dba)₃ are often used with a separate phosphine ligand, which allows for greater modularity in catalyst system design.[4][6]
-
Ligand Choice: For aryl bromides, especially those that are electron-deficient, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[6][7] N-heterocyclic carbene (NHC) ligands have also shown great promise.[6]
| Ligand Type | Examples | Key Characteristics |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, PCy₃, SPhos, XPhos | Enhance the rate of oxidative addition and reductive elimination. |
| Ferrocenyl Phosphines | dppf | Offer good thermal stability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Provide strong σ-donation and good thermal stability.[6] |
The Critical Role of the Base and Solvent
The base is not just a simple additive; it plays a crucial role in the activation of the boronic acid for transmetalation.[6]
-
Base Selection: The choice of base can significantly impact the reaction rate and yield. A common issue is protodeboronation of the boronic acid, especially with electron-deficient partners.[2]
-
Solvent System: The solvent must solubilize the reagents and stabilize the catalytic species.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes.[10][11]
Common Issues and Solutions in Heck Reactions
Q: The Heck reaction between this compound and my alkene is giving a low yield and/or poor selectivity. How can I improve this?
A: The reactivity of aryl bromides in the Heck reaction is lower than that of aryl iodides, and often requires higher temperatures and carefully chosen catalyst systems.[3] The presence of the electron-withdrawing group on this compound can be beneficial for the oxidative addition step.[3]
Catalyst and Ligand Considerations
-
Palladium Source: Pd(OAc)₂ is a commonly used and effective precatalyst.[11]
-
Ligand Selection:
-
Phosphine Ligands: Bulky, electron-donating phosphine ligands can be effective.[3] However, excess phosphine can sometimes inhibit the reaction.[12]
-
N-Heterocyclic Carbene (NHC) Ligands: These have shown excellent activity and stability at the higher temperatures often required for Heck reactions with aryl bromides.[3]
-
Palladacycles: These are often stable at high temperatures and can be highly active catalysts.[3]
-
Base and Solvent Effects
-
Base: Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common.[11][12] Inorganic bases such as Na₂CO₃ or K₂CO₃ can also be used.[9] The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the solubility of the palladium salts and other reagents at elevated temperatures.
Troubleshooting Workflow for the Heck Reaction
Caption: Troubleshooting workflow for the Heck reaction.
Optimized Protocol for the Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) and NEt₃ (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat the mixture to 120-140 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[13]
Common Issues and Solutions in Buchwald-Hartwig Aminations
Q: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What factors should I consider for optimization?
A: Successful Buchwald-Hartwig aminations are highly dependent on the interplay between the ligand, base, and solvent. The substrate, this compound, is an aryl bromide, which is a good starting point for this reaction.
Ligand Selection is Key
The development of specialized ligands has been instrumental in the broad applicability of this reaction. For aryl bromides, bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[14]
| Ligand | Key Features |
| XPhos | Generally effective for a wide range of aryl halides and amines.[14] |
| RuPhos | Often superior for the coupling of secondary amines with aryl chlorides and bromides.[14] |
| BrettPhos | Enables the amination of aryl mesylates and selective monoarylation of primary amines.[14] |
| XantPhos | A cost-effective ligand that can be effective with milder bases like DBU for electron-deficient aryl halides.[15] |
Base and Solvent Combination
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[16] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, particularly if the substrate is base-sensitive.
-
Solvent: Anhydrous, aprotic solvents that can dissolve the catalyst and reagents are necessary. Toluene, 1,4-dioxane, and THF are common choices.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Optimized Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add NaOtBu (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.
-
Catalyst and Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), this compound (1.0 mmol, 1.0 equiv), and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100 °C.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Concluding Remarks
Improving the reaction rates of couplings with this compound requires a systematic approach to optimization. By carefully considering the choice of catalyst, ligand, base, and solvent, and by ensuring meticulous experimental technique, researchers can overcome common challenges and achieve high-yielding, efficient transformations. This guide provides a starting point for troubleshooting and a framework for rational experimental design.
References
- Heck Reaction—State of the Art - MDPI.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Heck Reaction - Organic Chemistry Portal.
- Heck Reaction - Chemistry LibreTexts.
- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet - JEOL USA Inc.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Suzuki Coupling - Organic Chemistry Portal.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - The Mirica Group - University of Illinois.
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF - ResearchGate.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed..
- Palladium-Catalyzed Cross-Coupling Reactions - Sigma-Aldrich.
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH.
- Effect of base and solvent Suzuki cross coupling of 4 - ResearchGate.
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage.
- Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
- Palladium-catalyzed cross-coupling reactions of aryl mesylates - RSC Publishing.
- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC.
- The Buchwald-Hartwig Amination After 25 Years - PubMed.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
- Palladium-catalyzed Cross-coupling Reactions in the Synthesis of Pharmaceuticals.
- Buchwald–Hartwig amination - Wikipedia.
- Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines | Request PDF - ResearchGate.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes | Request PDF - ResearchGate.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. - ResearchGate.
- Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides | The Journal of Organic Chemistry - ACS Publications.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
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Technical Support Center: Synthesis of Methyl 4-Bromophenylacetate
Welcome to the technical support center for the synthesis of Methyl 4-Bromophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities encountered during this common esterification reaction. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your synthesized compound.
Introduction
The synthesis of this compound is most commonly achieved via the Fischer esterification of 4-Bromophenylacetic acid with methanol, utilizing an acid catalyst such as sulfuric acid. While seemingly straightforward, this reaction is not without its potential pitfalls, leading to the formation of various impurities that can complicate purification and compromise the quality of the final product. This guide will walk you through the identification and mitigation of these common impurities in a user-friendly question-and-answer format.
Troubleshooting Guide: Identifying and Resolving Impurities
This section addresses specific issues you might encounter during your synthesis and analysis of this compound.
Q1: I see an unexpected peak in my GC-MS analysis. How can I identify it?
A1: An unexpected peak in your gas chromatogram can arise from several sources. The most common culprits in a Fischer esterification are unreacted starting material, byproducts from side reactions, or contaminants from your reagents or solvents. Here’s a systematic approach to identifying the unknown peak:
-
Analyze the Mass Spectrum: The fragmentation pattern of the unknown peak is your primary tool for identification. Compare the observed mass-to-charge ratios (m/z) with the expected patterns for potential impurities.
-
Consider Common Impurities: The most likely impurities in this synthesis are:
A summary of expected analytical data for the main product and common impurities is provided below:
| Compound | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | ¹H NMR Chemical Shifts (CDCl₃, ppm) |
| This compound (Product) | 229.07 | 228/230 (M+), 170/172 ([M-COOCH₃]⁺), 151/153, 90 | ~7.45 (d, 2H), ~7.15 (d, 2H), ~3.70 (s, 3H), ~3.60 (s, 2H)[3] |
| 4-Bromophenylacetic Acid (Impurity) | 215.04 | 214/216 (M+), 170/172 ([M-COOH]⁺), 151/153, 90[4] | ~10.5 (br s, 1H), ~7.50 (d, 2H), ~7.20 (d, 2H), ~3.65 (s, 2H) |
| Dimethyl Ether (Impurity) | 46.07 | 46 (M+), 45, 31, 29[5] | ~3.25 (s, 6H) |
Q2: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm. What is it?
A2: A broad singlet in the 10-12 ppm region of a ¹H NMR spectrum is characteristic of a carboxylic acid proton (-COOH). This strongly indicates the presence of unreacted 4-Bromophenylacetic acid in your sample.
Causality and Prevention:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][6] To drive the equilibrium towards the product, consider the following:
-
Use a large excess of methanol: This is often the most practical way to shift the equilibrium.[2]
-
Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[6]
-
Increase reaction time or temperature: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting unexpected analytical results.
Q3: My product yield is consistently low, even after optimizing the reaction time and temperature. What could be the issue?
A3: Low product yield, despite seemingly complete conversion of the starting material, often points to issues during the workup procedure. The most common cause is the hydrolysis of the ester product back to the starting carboxylic acid.[7]
Causality and Prevention:
-
Ester Hydrolysis: The presence of water, especially under acidic or basic conditions, can hydrolyze your ester.[8] This is the reverse of the Fischer esterification.
-
Acid-catalyzed hydrolysis: Residual acid catalyst in the presence of water can drive the reverse reaction.
-
Base-catalyzed hydrolysis (saponification): Using strong bases (like NaOH or KOH) to neutralize the acid catalyst can lead to rapid and irreversible hydrolysis of the ester.[9]
-
Recommended Workup Protocol to Minimize Hydrolysis:
-
Cool the reaction mixture: Before workup, cool the reaction to room temperature to slow down any potential side reactions.
-
Quench with cold water: Add the reaction mixture to a separatory funnel containing cold water.
-
Neutralize with a weak base: Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[10] Add it slowly and vent the separatory funnel frequently to release the CO₂ gas produced.
-
Extract the ester: Use a suitable organic solvent like diethyl ether or ethyl acetate to extract the product.
-
Wash with brine: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.
-
Dry the organic layer: Use an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any remaining traces of water.
-
Remove the solvent: Evaporate the solvent under reduced pressure to obtain your crude product.
Frequently Asked Questions (FAQs)
Q: What is the role of the acid catalyst in Fischer esterification?
A: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[1][11]
Q: Can I use a different alcohol for this reaction?
A: Yes, other primary or secondary alcohols can be used, which will result in the corresponding ester. However, tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[6]
Q: I suspect there might be dimethyl ether in my product. How can I confirm this and remove it?
A: Dimethyl ether is a very volatile compound (boiling point: -24 °C). If present, it will likely be observed as an early eluting peak in your GC-MS analysis with a molecular ion at m/z 46.[5] Due to its high volatility, it can usually be removed by evaporating your product under reduced pressure.
Reaction Pathways:
Caption: Key reaction pathways in the synthesis of this compound.
References
- Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- O'Hagan, D. (2000). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In Mass Spectrometry. Royal Society of Chemistry.
- Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
- Fischer–Speier esterification. (2023, November 26). In Wikipedia.
- Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- 4-Bromophenylacetic acid. (n.d.). NIST WebBook, SRD 69.
- 4-Bromophenylacetic acid. (2023, December 10). In Wikipedia.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- The decarboxylation of phenylacetic acid via addition of acid. (2017, June 4). Chemistry Stack Exchange.
- Onigbinde, A. O., & Man, R. (2009). GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. ResearchGate.
- Dimethyl ether. (n.d.). NIST WebBook, SRD 69.
- Work up of ester?. (2021, January 19). ResearchGate.
- Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry.
- Methyl 2-(4-bromophenyl)acetate. (n.d.). PubChem.
- Van Vranken, D. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube.
- Process for the preparation of α-bromo-phenylacetic acids. (1991). Google Patents.
- Decarboxylation. (n.d.). Organic Chemistry Portal.
- 4-Bromophenylacetic acid. (n.d.). SIELC Technologies.
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Technical Support Center: Recrystallization of Methyl 4-Bromophenylacetate
Welcome to the technical support center for the purification of Methyl 4-Bromophenylacetate via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based insights into overcoming common challenges in this purification technique. Here, we move beyond simple procedural steps to explain the "why" behind each action, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound, offering scientifically grounded explanations and actionable solutions.
Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
A1: "Oiling out" is the separation of the solute as a liquid, rather than a solid, from the cooling solution.[1][2][3] This phenomenon occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[2][4] For this compound, which can appear as a pale yellow oil, this is a common issue.[5] It can be caused by the presence of impurities that lower the melting point of the mixture or by cooling the solution too rapidly.[2][3][6]
Causality & Solution:
-
High Impurity Load: A significant amount of impurity can depress the melting point of your compound, making it more prone to oiling out.[2][3]
-
Rapid Cooling: If the solution cools too quickly, the high degree of supersaturation can favor the formation of an oil over an ordered crystal lattice.[8][9]
-
Solvent Choice: The boiling point of your solvent might be too high relative to the melting point of your compound.
-
Solution: Re-evaluate your solvent system. If using a single solvent, try adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization at a slightly lower temperature.[1] For this compound, a mixed solvent system like methanol/water or ethanol/water can be effective.[12]
-
Q2: I'm getting a very low yield of recrystallized this compound. What are the likely causes and how can I improve my recovery?
A2: Low yield is a frequent problem in recrystallization and can stem from several procedural missteps.[4]
Causality & Solution:
-
Using Too Much Solvent: The most common reason for low yield is dissolving the compound in an excessive volume of hot solvent.[4][7] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), a significant amount of product can be lost on the filter paper.[9]
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in product loss.
-
Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[15]
-
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of your product.
Q3: My solution is colored, and the resulting crystals are also tinted. How can I decolorize my sample?
A3: The presence of color often indicates high molecular weight, conjugated impurities.
Causality & Solution:
-
Colored Impurities: These impurities can become trapped in the crystal lattice of your product.
-
Solution: Add a small amount of activated charcoal (about 1-2% of the solute mass) to the hot, dissolved solution.[1] The charcoal has a high surface area that adsorbs the colored impurities.[7] Boil the solution with the charcoal for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[16] Be cautious when adding charcoal to a boiling solution as it can cause vigorous frothing.[16]
-
Q4: No crystals are forming even after my solution has cooled to room temperature and been placed in an ice bath. What should I do?
A4: This is a case of a supersaturated solution that is reluctant to crystallize.[1][7]
Causality & Solution:
-
Lack of Nucleation Sites: Crystal formation requires an initial site for the molecules to begin arranging into a lattice.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[7][11] The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the cold solution to act as a "seed" for crystal growth.[7][17]
-
-
Excess Solvent: As mentioned in the low yield section, too much solvent will prevent the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent to increase the concentration of the solute.[2] Then, allow it to cool again.
-
Section 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems during the recrystallization of this compound.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Oiling Out | 1. Solution cooled too quickly.2. High concentration of impurities.3. Inappropriate solvent (boiling point too high). | 1. Reheat to dissolve the oil, add a little more solvent, and cool slowly.[2]2. Consider a pre-purification step or using activated charcoal.[1][7]3. Switch to a lower-boiling solvent or use a mixed-solvent system.[18] |
| Low Crystal Yield | 1. Too much solvent used.2. Premature crystallization during hot filtration.3. Insufficient cooling.4. Washing crystals with warm solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution.[7]2. Pre-heat all filtration equipment.[14]3. Cool the solution in an ice bath after it reaches room temperature.[15]4. Wash crystals with a minimal amount of ice-cold solvent.[16] |
| Colored Crystals | Presence of colored, high-molecular-weight impurities. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1][7] |
| No Crystal Formation | 1. Solution is not saturated (too much solvent).2. Lack of nucleation sites. | 1. Boil off some of the solvent and allow to cool again.[2]2. Scratch the inside of the flask with a glass rod or add a seed crystal.[7][11][17] |
| Crystals Form in Funnel During Hot Filtration | The solution is cooling and becoming saturated in the funnel. | 1. Use a stemless or short-stemmed funnel.[1][15]2. Pre-heat the funnel and filter paper.[14]3. Keep the solution boiling while filtering in small portions.[1] |
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Objective: To purify crude this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol, Ethanol, or a Hexanes/Ethyl Acetate mixture)[12][19]
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Solvent Selection: The ideal solvent should dissolve this compound when hot but not at room temperature.[20] A good starting point for esters are solvent mixtures like hexanes/ethyl acetate or alcohols like methanol or ethanol.[12][19]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the crude solid in small portions, swirling the flask after each addition, until the solid just dissolves.[21] Use the minimum amount of hot solvent necessary.[7]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration.[22] Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove the insoluble materials.[15]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[15] Slow cooling promotes the formation of larger, purer crystals.[8][23] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[15]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[22]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[16]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For a more thorough drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Section 4: Visualizations
Recrystallization Workflow
A flowchart of the recrystallization process.
Troubleshooting Decision Tree
A decision tree for common recrystallization issues.
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- City University of New York.
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Technical Support Center: Overcoming Poor Reagent Solubility in Methyl 4-Bromophenylacetate Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the poor solubility of reagents in reactions involving Methyl 4-Bromophenylacetate. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate these common synthetic challenges.[1]
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling and nucleophilic substitution reactions. However, a common hurdle in these transformations is the poor solubility of one or more reagents in the reaction solvent. This can lead to slow reaction rates, incomplete conversions, and low yields.[2] This guide will provide a structured approach to diagnosing and solving these solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: Why is reagent solubility such a critical factor in my reaction's success?
A1: For a chemical reaction to occur, the reacting molecules must be able to interact. When a reagent has poor solubility, it exists predominantly as a solid, significantly reducing the concentration of the reactant in the solution phase. This low effective concentration leads to a dramatic decrease in the reaction rate, and in many cases, the reaction may not proceed to a significant extent at all.
Q2: I've noticed my reaction has stalled. Could this be a solubility issue?
A2: Yes, a stalled reaction is a classic symptom of poor reagent solubility. Initially, the small amount of dissolved reagent may react, but as it is consumed, the rate of dissolution of the remaining solid may be too slow to sustain the reaction. It's also important to consider other factors like catalyst deactivation or product inhibition.[2]
Q3: Are there any "go-to" solvents for reactions with this compound?
A3: While there is no single universal solvent, a good starting point is to consider the polarity of your reagents. This compound itself is a relatively polar molecule. Common solvents for reactions like Suzuki or Buchwald-Hartwig aminations involving this substrate include toluene, dioxane, and THF. However, the optimal solvent will depend on the specific reaction and the other coupling partners. A systematic solvent screen is often the most effective approach to identify the best medium for your reaction.[3][4][5]
Q4: Can I just heat the reaction to a higher temperature to improve solubility?
A4: Increasing the temperature often improves the solubility of solids and can increase the reaction rate. However, this approach has potential drawbacks. Higher temperatures can lead to the degradation of sensitive reagents or catalysts. It can also promote the formation of undesirable side products. Therefore, while increasing the temperature is a valid strategy, it should be done cautiously and with careful monitoring of the reaction progress.
Troubleshooting Guides
This section provides detailed troubleshooting workflows for common reaction types where poor reagent solubility is a frequent challenge when using this compound.
Scenario 1: Poor Solubility in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the inorganic bases (e.g., K₃PO₄, K₂CO₃) and boronic acids/esters or amines used in these reactions often have limited solubility in the organic solvents typically employed.[6][7]
Troubleshooting Workflow for Poor Solubility in Cross-Coupling Reactions
Caption: Decision-making workflow for addressing solubility issues in cross-coupling reactions.
Detailed Protocols and Explanations
1. Systematic Solvent Screening:
-
Rationale: The principle of "like dissolves like" is a good starting point.[8] However, the complex nature of cross-coupling reaction mixtures often requires empirical testing. A solvent screen will help identify a medium that provides a reasonable compromise in solubility for all components.
-
Protocol:
-
Set up several small-scale reactions in parallel, each with a different solvent (e.g., Toluene, 1,4-Dioxane, THF, 2-MeTHF, Cyclopentyl methyl ether).
-
Include a control reaction with your original solvent system.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Select the solvent that provides the best conversion to the desired product.
-
2. The Power of Co-solvents:
-
Rationale: Adding a small amount of a miscible co-solvent can dramatically increase the solubility of a poorly soluble reagent without significantly changing the overall properties of the reaction medium.[9][10][11][12][13] For example, adding water to a reaction mixture with an inorganic base can help to dissolve the base.
-
Protocol:
-
Based on your best single solvent from the screen, set up a series of reactions with varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Common co-solvents for increasing the solubility of polar reagents include water, DMF, and NMP.
-
Monitor the reactions to find the optimal co-solvent ratio that maximizes the reaction rate without promoting side reactions like ester hydrolysis.
-
3. Phase-Transfer Catalysis (PTC): Bridging the Gap
-
Rationale: In biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst can shuttle a reactant from the aqueous phase to the organic phase where the reaction occurs.[14][15] This is particularly useful for reactions involving ionic nucleophiles or bases that are soluble in water but not in the organic solvent.[14]
-
Protocol:
-
To your biphasic reaction mixture, add a catalytic amount (1-10 mol%) of a phase-transfer catalyst.
-
For anionic reagents, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.
-
For cationic reagents, crown ethers like 18-crown-6 can be effective.
-
Stir the reaction mixture vigorously to ensure efficient mass transfer between the phases.
-
| Strategy | Advantages | Disadvantages | Typical Application |
| Solvent Screening | Identifies the optimal single solvent for the entire system. | Can be time-consuming and resource-intensive. | Initial reaction optimization. |
| Co-solvents | Can significantly improve the solubility of a specific reagent.[9][11] | May introduce side reactions (e.g., hydrolysis). | Reactions with poorly soluble inorganic bases. |
| Phase-Transfer Catalysis | Facilitates reactions between reagents in immiscible phases.[14] | Requires an additional reagent and may complicate purification. | Nucleophilic substitutions with ionic reagents. |
Scenario 2: Sluggish Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the benzylic position of this compound can also be hampered by poor reagent solubility, especially when using ionic nucleophiles.
Troubleshooting Workflow for Poor Solubility in Nucleophilic Substitution
Caption: Troubleshooting guide for solubility issues in nucleophilic substitution reactions.
Advanced Strategies and Explanations
1. Utilizing Polar Aprotic Solvents:
-
Rationale: Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent at dissolving ionic compounds while not significantly solvating the nucleophile, thus enhancing its reactivity.
-
Protocol:
-
If your reaction is slow in a less polar solvent, switch to a polar aprotic solvent.
-
Be mindful that these solvents have high boiling points and can be difficult to remove during workup.
-
Ensure the solvent is anhydrous, as water can compete as a nucleophile.
-
2. Micellar Catalysis with Surfactants:
-
Rationale: Surfactants can form micelles in aqueous solutions, creating a microenvironment where organic substrates can be solubilized and react with water-soluble nucleophiles.[16][17][18][19][20] This is a key principle of "green chemistry," as it allows reactions to be run in water.[6]
-
Protocol:
-
Dissolve the surfactant (e.g., sodium dodecyl sulfate - SDS, or cetyltrimethylammonium bromide - CTAB) in water to form a micellar solution.
-
Add the this compound and the nucleophile to the solution.
-
Heat and stir the reaction mixture. The product will be sequestered in the micelles and can be extracted with an organic solvent.
-
3. The Role of Sonication and Microwave Irradiation:
-
Rationale: These techniques provide energy to the reaction mixture in ways that can overcome solubility barriers. Sonication uses high-frequency sound waves to create cavitation bubbles, which can break up solid particles and increase surface area.[21][22] Microwave irradiation provides rapid and uniform heating, which can increase the dissolution rate of solids.[21][23][24][25]
-
Protocol (Microwave):
-
Combine the reagents in a microwave-safe reaction vessel.
-
Set the desired temperature and reaction time in the microwave reactor.
-
Monitor the reaction progress carefully, as reactions can proceed much faster under microwave irradiation.
-
-
Protocol (Sonication):
-
Place the reaction flask in an ultrasonic bath.
-
Ensure the liquid level in the bath is appropriate for efficient energy transfer.
-
Monitor the reaction temperature, as sonication can cause heating.
-
| Method | Mechanism of Action | Best Suited For | Considerations |
| Polar Aprotic Solvents | Dissolves ionic nucleophiles and enhances their reactivity. | Sourcing soluble nucleophiles for substitution. | High boiling points, can be difficult to remove. |
| Micellar Catalysis | Surfactants form micelles that solubilize organic substrates in water.[16][17] | "Green" alternative to organic solvents. | May require optimization of surfactant and concentration. |
| Sonication | High-frequency sound waves break up solid particles and increase surface area.[22] | Heterogeneous reactions with insoluble solids. | Can increase reaction temperature. |
| Microwave Irradiation | Rapid and uniform heating increases the rate of dissolution.[23][24][25] | Accelerating slow reactions due to poor solubility. | Requires specialized equipment. |
Conclusion
Overcoming poor reagent solubility in reactions involving this compound is a multi-faceted challenge that can be addressed through a systematic and logical approach. By understanding the underlying principles of solubility and employing the strategies outlined in this guide—from solvent screening and the use of co-solvents to more advanced techniques like phase-transfer catalysis and microwave irradiation—researchers can significantly improve the outcomes of their experiments.
References
- Cosolvent – Knowledge and References. Taylor & Francis.
- Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies. ACS Publications.
- Buchwald–Hartwig amination. Wikipedia.
- The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. National Institutes of Health.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- What are surfactants and how do they work? Biolin Scientific.
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Microwave-Assisted Solubility Enhancement Techniques: A Review.
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.
- Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate.
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Institutes of Health.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Surfactants: physicochemical interactions with biological macromolecules. National Institutes of Health.
- Microwave Irradiation Technique: A Green Chemistry Approach for Dissolution Enhancement of Ritonavir. Research Journal of Pharmacy and Technology.
- Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science.
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
- Cosolvent. Wikipedia.
- Reactions and Mechanisms. Master Organic Chemistry.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Applications of surfactants to synthetic organic chemistry. ACS Publications.
- Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. ResearchGate.
- Framework for solvent screening and Design. ResearchGate.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
- Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Ultrasound and microwave irradiation: contributions of alternate physicochemical activation methods to Green Chemistry. ResearchGate.
- An Easy Guide to Understanding How Surfactants Work. IPC.
- SOLVENT SCREENING METHODS. Access Engineering.
- Methyl 2-(4-bromophenyl)acetate. PubChem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Institutes of Health.
- Surfactant. Wikipedia.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. ResearchGate.
- Original Research Article Microwave Irradiation Technique, A Green Chemistry Approach For Dissolution Enhancement Of Lopinavir. AWS.
- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St. Paul's Cathedral Mission College.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. University of Windsor.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 4-Bromophenylacetate Synthesis
This guide provides an in-depth, experience-driven comparison of spectroscopic methods for the validation of synthesized methyl 4-bromophenylacetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural steps to explain the scientific rationale behind the synthesis and its multi-faceted validation, ensuring the highest standards of scientific integrity and confidence in your results.
Introduction: The Importance of Rigorous Validation
This compound is a crucial intermediate in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its molecular structure offers a versatile scaffold for building more complex molecules. Given its role as a foundational building block, the unambiguous confirmation of its identity and purity is not just a procedural formality but a critical prerequisite for the success of any subsequent synthetic steps.
This guide details a robust workflow for the synthesis and validation of this compound. We will explore how a synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system to confirm the successful synthesis and purity of the target compound.
Synthesis via Fischer Esterification: A Deliberate Choice
The most reliable and atom-economical method for preparing this compound is the Fischer esterification of 4-bromophenylacetic acid.[2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[3]
The Causality Behind the Method: Fischer esterification is an equilibrium-controlled process.[4] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is achieved by applying Le Châtelier's principle in two key ways:
-
Use of Excess Reagent: Employing methanol as both the reactant and the solvent ensures its concentration is overwhelmingly high, driving the reaction forward.
-
Removal of Water: While not explicitly detailed in this simple lab-scale protocol, on a larger scale, water can be removed using a Dean-Stark apparatus to further push the equilibrium to the product side.[5]
Sulfuric acid is chosen as the catalyst because it is a strong, non-nucleophilic acid that efficiently protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[5]
Experimental Protocol: Synthesis of this compound
-
Reagents:
-
4-Bromophenylacetic acid (1.0 eq)
-
Methanol (CH₃OH, ~20 eq, serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure: [6]
-
To a solution of 4-bromophenylacetic acid in methanol, slowly add the concentrated sulfuric acid while stirring in an ice bath to control the initial exotherm.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.[1][6]
-
Synthesis Workflow Diagram
Caption: Fischer esterification synthesis workflow.
A Multi-Pronged Approach to Spectroscopic Validation
No single analytical technique provides a complete picture. True scientific rigor comes from the convergence of data from multiple, orthogonal methods. This section compares the expected data against typical experimental results for each key spectroscopic technique.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
Experimental Protocol:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, δ 0.00) if quantitative analysis is needed.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
Data Interpretation & Validation: The structure of this compound predicts four distinct proton signals. The validation lies in matching the observed chemical shifts, integration values (proton count), and splitting patterns to the expected values.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm)[6] | Integration | Splitting Pattern | Rationale |
| -OCH₃ (Methyl Ester) | 3.6 - 3.7 | 3.70 | 3H | Singlet (s) | Protons on the methyl ester are chemically unique and have no adjacent protons to couple with. |
| -CH₂ - (Methylene) | 3.5 - 3.6 | 3.59 | 2H | Singlet (s) | Methylene protons are adjacent to a carbonyl and an aromatic ring, with no vicinal protons. |
| Ar-H (ortho to -CH₂OAc) | 7.1 - 7.2 | 7.16 | 2H | Doublet (d) | These two equivalent aromatic protons are split by their neighbors (ortho to Br). |
| Ar-H (ortho to Br) | 7.4 - 7.5 | 7.45 | 2H | Doublet (d) | These two equivalent aromatic protons are deshielded by the electronegative bromine and are split by their neighbors. |
Comparison Insight: The close correlation between the expected and observed data provides strong evidence for the formation of the target molecule. The absence of a broad singlet around 10-12 ppm confirms the consumption of the starting material's carboxylic acid proton.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon backbone, including carbonyls and aromatic carbons.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of the ¹³C isotope.
Data Interpretation & Validation: The molecule has 7 unique carbon environments (the two pairs of aromatic carbons being equivalent by symmetry).
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -OC H₃ (Methyl Ester) | ~52 | Typical range for an ester methyl carbon. |
| -C H₂- (Methylene) | ~40 | Aliphatic carbon adjacent to both an aromatic ring and a carbonyl group. |
| Ar-C (quaternary, C-Br) | ~121 | Aromatic carbon directly attached to bromine is shielded compared to others. |
| Ar-C H (ortho to Br) | ~132 | Aromatic C-H carbons deshielded by bromine. |
| Ar-C H (ortho to -CH₂OAc) | ~130 | Aromatic C-H carbons. |
| Ar-C (quaternary, C-CH₂OAc) | ~134 | Quaternary aromatic carbon attached to the acetate group. |
| -C =O (Ester Carbonyl) | ~171 | Carbonyl carbon of an ester, highly deshielded. |
Comparison Insight: The presence of the ester carbonyl peak around 171 ppm is a definitive marker for a successful esterification. Conversely, the absence of a carboxylic acid carbonyl peak (~175-180 ppm) confirms the reaction's completion.
FT-IR Spectroscopy: Identifying Functional Groups
Principle: Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.
Experimental Protocol:
-
Place a single drop of the neat oil product onto the crystal of an ATR-FTIR spectrometer.
-
Alternatively, prepare a thin film on a salt plate (NaCl or KBr).
-
Acquire the spectrum.
Data Interpretation & Validation: The key validation is the appearance of strong ester-related absorptions and the disappearance of the broad carboxylic acid O-H stretch.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale for Validation |
| C=O Stretch (Ester) | ~1735 | This is the most critical peak. A strong, sharp absorption in this region is definitive proof of the newly formed ester functional group. |
| C-O Stretch (Ester) | ~1280 and ~1160 | Confirms the presence of the C-O single bonds characteristic of an ester. |
| sp² C-H Stretch (Aromatic) | >3000 | Indicates the presence of the aromatic ring. |
| sp³ C-H Stretch (Aliphatic) | <3000 | Confirms the -CH₃ and -CH₂ groups. |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (very broad) | The absence of this broad signal is crucial. It confirms that the starting material, 4-bromophenylacetic acid, has been consumed.[7] |
Comparison Insight: FT-IR provides a rapid and powerful qualitative check. The "before and after" comparison of the IR spectra of the starting material and the product offers a visually compelling confirmation of the chemical transformation.
Mass Spectrometry: Confirming Molecular Weight and Formula
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through isotopic patterns, can help confirm the elemental composition.
Experimental Protocol:
-
Dissolve a trace amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Data Interpretation & Validation: The molecular formula of this compound is C₉H₉BrO₂.[8]
| Ion | Expected m/z | Rationale for Validation |
| [M]⁺ (⁷⁹Br) | 227.9786 | The molecular ion peak corresponding to the lighter, more abundant bromine isotope. |
| [M+2]⁺ (⁸¹Br) | 229.9765 | The molecular ion peak for the heavier bromine isotope. The key validation is observing the [M]⁺ and [M+2]⁺ peaks in an approximate 1:1 intensity ratio , which is the characteristic isotopic signature of bromine. |
| [M+Na]⁺ | ~251 & ~253 | Often observed with ESI-MS, this sodium adduct also shows the characteristic 1:1 bromine isotopic pattern. |
Comparison Insight: Mass spectrometry provides the ultimate confirmation of the molecular weight. The unique isotopic pattern of bromine acts as a definitive fingerprint, leaving no ambiguity about the presence of the bromine atom in the final structure.
Integrated Validation Workflow
The power of this approach lies in the integration of these techniques into a logical, self-reinforcing workflow. Each method validates a different aspect of the molecular structure, and together they provide an unassailable confirmation of the product's identity and purity.
Caption: Integrated workflow for spectroscopic validation.
Conclusion
The synthesis of this compound, while straightforward, requires a validation protocol that is both comprehensive and scientifically sound. By comparing experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry against established theoretical values, researchers can achieve a high degree of confidence in their material. This guide demonstrates that these techniques are not merely separate analyses but components of an integrated, self-validating system that upholds the principles of expertise, authoritativeness, and trustworthiness in scientific research.
References
- Title: this compound - LookChem Source: LookChem URL:[Link]
- Title: Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 Source: PubChem URL:[Link]
- Title: 4-Bromophenylacetic acid - Wikipedia Source: Wikipedia URL:[Link]
- Title: this compound | CAS No. 41841-16-1 Source: SynZeal URL:[Link]
- Title: Fischer Esterification Source: Organic Chemistry Portal URL:[Link]
- Title: Fischer Esterification Source: University of Colorado, Boulder - Department of Chemistry URL:[Link]
- Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
- Title: Fischer Esterification Source: Organic Chemistry Portal URL:[Link]
- Title: Fischer Esterification Source: University of Colorado Boulder URL:[Link]
- Title: 4-Bromophenylacetic acid Source: NIST WebBook URL:[Link]
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- 3. cerritos.edu [cerritos.edu]
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- 5. Fischer Esterification [organic-chemistry.org]
- 6. This compound | 41841-16-1 [chemicalbook.com]
- 7. 4-Bromophenylacetic acid [webbook.nist.gov]
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A Comparative Study of Methyl 4-Halophenylacetates in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. The choice of the aryl halide coupling partner is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth comparative analysis of methyl 4-halophenylacetates (where the halogen is iodine, bromine, chlorine, or fluorine) in the Suzuki coupling reaction. By understanding the nuances of their reactivity, researchers can make more informed decisions in their synthetic endeavors.
Introduction: The Significance of Halogen Choice in Suzuki Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The nature of the halogen atom on the aryl halide directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. The generally accepted trend for the reactivity of aryl halides in Suzuki coupling is:
I > Br > Cl > F
This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the easiest to cleave and the stronger C-F bond being the most difficult. This guide will delve into the practical implications of this reactivity trend using the methyl 4-halophenylacetate series as a model system.
The Suzuki-Miyaura Catalytic Cycle: A Visual Overview
To understand the comparative reactivity, it is essential to visualize the fundamental steps of the Suzuki-Miyaura coupling.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity and Experimental Considerations
The following sections provide a detailed comparison of the four methyl 4-halophenylacetates in a typical Suzuki coupling with phenylboronic acid. The experimental data presented is a synthesis of literature reports on similar substrates to provide a representative comparison.
Methyl 4-iodophenylacetate: The Most Reactive Partner
Mechanistic Insight: The carbon-iodine bond is the weakest among the halogens, leading to a low activation barrier for the oxidative addition step. This high reactivity allows for the use of a wide range of palladium catalysts, including simple, less active ones, and often proceeds under mild reaction conditions.
Experimental Data:
| Feature | Methyl 4-iodophenylacetate |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃ or often ligandless |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF/Water |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 1 - 6 hours |
| Typical Yield | > 90% |
Expertise & Experience: Due to its high reactivity, methyl 4-iodophenylacetate is an excellent substrate for initial methodology development. However, the higher cost and potential for side reactions, such as homocoupling of the boronic acid, should be considered.
Methyl 4-bromophenylacetate: The Workhorse Substrate
Mechanistic Insight: The carbon-bromine bond is stronger than the C-I bond, requiring slightly more forcing conditions or more active catalyst systems to facilitate oxidative addition. However, it is still a highly reliable and widely used substrate in Suzuki couplings.
Experimental Data:
| Feature | This compound |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Ligand | PPh₃, dppf, Buchwald-type ligands |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, ACN/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 80 - 95% |
Expertise & Experience: this compound offers a good balance of reactivity and stability, making it a cost-effective and practical choice for many applications. Catalyst and ligand screening are often beneficial to optimize reaction times and yields.
Methyl 4-chlorophenylacetate: The Challenging yet Economical Choice
Mechanistic Insight: The carbon-chlorine bond is significantly stronger than the C-Br bond, making oxidative addition the clear rate-limiting step.[1] Standard palladium catalysts are often ineffective. Successful coupling of aryl chlorides requires the use of specialized, highly active catalyst systems, typically employing electron-rich and sterically bulky phosphine ligands.[2] These ligands stabilize the palladium center and facilitate the cleavage of the strong C-Cl bond.
Experimental Data:
| Feature | Methyl 4-chlorophenylacetate |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Buchwald-type (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) |
| Base | K₃PO₄, Cs₂CO₃, t-BuONa |
| Solvent | Toluene, Dioxane |
| Temperature | 100 - 130 °C |
| Reaction Time | 12 - 48 hours |
| Typical Yield | 50 - 85% |
Expertise & Experience: The use of methyl 4-chlorophenylacetate is advantageous from a cost perspective, as aryl chlorides are generally less expensive than their bromo and iodo counterparts. However, the development of a robust protocol often requires significant optimization of the catalyst, ligand, and reaction conditions.
Methyl 4-fluorophenylacetate: The Inert Partner
Mechanistic Insight: The carbon-fluorine bond is the strongest carbon-halogen bond, rendering aryl fluorides largely unreactive in traditional palladium-catalyzed Suzuki couplings.[3][4] Oxidative addition of the C-F bond to palladium(0) has a very high activation energy.[5][6] Successful couplings of aryl fluorides are rare and typically require specialized nickel catalysts or palladium catalysts in conjunction with specific additives or directing groups to facilitate C-F bond activation.[7]
Experimental Data:
| Feature | Methyl 4-fluorophenylacetate |
| Typical Catalyst | Ni(cod)₂ with specialized ligands, or advanced Pd systems |
| Ligand | Sterically demanding phosphines (e.g., PCy₃) or NHCs |
| Base | Strong bases (e.g., t-BuONa) |
| Solvent | Anhydrous, non-polar solvents (e.g., Toluene) |
| Temperature | > 120 °C |
| Reaction Time | Often > 24 hours |
| Typical Yield | Highly variable, often low to moderate |
Expertise & Experience: The Suzuki coupling of methyl 4-fluorophenylacetate is not a standard transformation and presents a significant synthetic challenge. It is generally avoided unless dictated by the specific requirements of the target molecule. Research in this area is ongoing, but for most practical applications, alternative synthetic routes are preferred.
Summary of Comparative Performance
The table below summarizes the key performance indicators for the Suzuki coupling of methyl 4-halophenylacetates with phenylboronic acid, providing a clear, at-a-glance comparison for researchers.
| Methyl 4-halophenylacetate | Reactivity | Typical Catalyst System | Reaction Conditions | Expected Yield |
| Iodo | Very High | Simple Pd catalysts (e.g., Pd(PPh₃)₄) | Mild (RT - 80°C) | > 90% |
| Bromo | High | Standard Pd catalysts (e.g., Pd(dppf)Cl₂) | Moderate (80 - 110°C) | 80 - 95% |
| Chloro | Moderate | Activated Pd catalysts (e.g., Pd₂(dba)₃ with Buchwald ligands) | Forcing (100 - 130°C) | 50 - 85% |
| Fluoro | Very Low | Specialized Ni or Pd catalysts | Harsh (> 120°C) | Low to Moderate |
Experimental Protocol: A Representative Suzuki Coupling
This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid, a common and reliable transformation.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water to the flask via syringe.
-
Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-(biphenyl-4-yl)acetate.
Conclusion and Future Perspectives
The choice of halogen in methyl 4-halophenylacetates profoundly impacts their reactivity in Suzuki-Miyaura cross-coupling reactions. While iodides and bromides are highly reliable and efficient coupling partners, the use of more economical chlorides requires specialized and highly active catalyst systems. Aryl fluorides remain largely unreactive under standard conditions and represent an ongoing challenge in the field of cross-coupling chemistry.
References
- Maspiren, N., & Weires, N. A. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- Maspiren, N., & Weires, N. A. (2020). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Tobisu, M., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Chemical Society Reviews, 40(1), 415-425.
- Maspiren, N., & Weires, N. A. (2020).
- Maspiren, N., & Weires, N. A. (2020).
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
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- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Methyl 4-Bromophenylacetate and Ethyl 4-Bromophenylacetate
For researchers and professionals in drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and overall project timelines. Among the versatile building blocks available, halo-substituted phenylacetic acid esters serve as key precursors in the synthesis of a wide array of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides an in-depth comparative analysis of two such closely related intermediates: Methyl 4-Bromophenylacetate and Ethyl 4-Bromophenylacetate.
Our investigation moves beyond a simple cataloging of physical properties to a functional comparison of their chemical reactivity. We will dissect the subtle yet significant impact of the ester alkyl group—methyl versus ethyl—on reaction kinetics and outcomes. This analysis is grounded in fundamental principles of organic chemistry and supported by experimental data for two pivotal reaction classes: nucleophilic acyl substitution at the ester carbonyl and palladium-catalyzed cross-coupling at the aryl-bromide bond.
Theoretical Framework: Steric vs. Electronic Effects
The structural difference between this compound and Ethyl 4-Bromophenylacetate is the substitution of a methyl (-CH₃) group with an ethyl (-CH₂CH₃) group in the ester moiety.[2] This seemingly minor change introduces differences in both steric and electronic properties, which in turn dictate their reactivity.
-
Electronic Effects : Both methyl and ethyl groups are considered electron-donating via the inductive effect (+I).[3] The ethyl group, with its additional carbon atom, is slightly more electron-donating than the methyl group.[4] This increased electron donation to the carbonyl oxygen can marginally decrease the electrophilicity of the carbonyl carbon, potentially slowing down reactions involving nucleophilic attack.
-
Steric Effects : Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents.[5] The ethyl group is larger than the methyl group, presenting a greater spatial obstacle to an incoming nucleophile attempting to attack the carbonyl carbon.[3][6] In reactions where the transition state is crowded, such as nucleophilic acyl substitution, this effect can be significant.[7]
Governing Hypothesis: For reactions involving nucleophilic attack at the ester's carbonyl carbon, the greater steric hindrance of the ethyl group is expected to be the dominant factor, rendering This compound more reactive than its ethyl counterpart.
Comparative Reactivity in Saponification
Saponification, the base-catalyzed hydrolysis of an ester, is a classic model for studying nucleophilic acyl substitution (B_AC_2 mechanism).[8] The reaction rate is highly sensitive to the steric environment around the carbonyl group.
Data Summary: Physicochemical and Kinetic Properties
| Property | This compound | Ethyl 4-Bromophenylacetate | Rationale for Reactivity Difference |
| Molecular Formula | C₉H₉BrO₂[12] | C₁₀H₁₁BrO₂[13] | - |
| Molecular Weight | 229.07 g/mol [12] | 243.10 g/mol [13][14] | - |
| Physical Form | Colorless Oil[15] | Off-white Solid[16] | - |
| Melting Point | N/A | 29-33 °C[16] | - |
| Relative Saponification Rate | k_methyl | k_ethyl | k_methyl > k_ethyl |
| Primary Reason | Less steric hindrance from the -CH₃ group allows easier nucleophilic attack at the carbonyl carbon.[17] | Greater steric hindrance from the -CH₂CH₃ group impedes nucleophilic attack.[3][5] |
Diagram: Generalized B_AC_2 Saponification Mechanism
Caption: B_AC_2 mechanism for ester saponification. The rate is primarily influenced by steric hindrance from the R group during nucleophilic attack.
Experimental Protocol: Comparative Kinetic Analysis of Saponification
This protocol outlines a method to determine and compare the second-order rate constants for the saponification of both esters.
-
Preparation of Solutions :
-
Prepare 0.02 M solutions of this compound and Ethyl 4-Bromophenylacetate in a suitable solvent (e.g., 85% ethanol/water) to ensure solubility.
-
Prepare a standardized 0.04 M solution of sodium hydroxide (NaOH) in the same solvent system.
-
Prepare a 0.01 M standardized solution of hydrochloric acid (HCl) for back-titration.
-
-
Reaction Setup :
-
Equilibrate two separate reaction flasks, one for each ester, containing 50 mL of the respective ester solution in a constant temperature water bath (e.g., 30 °C).[18]
-
Separately, equilibrate 50 mL of the NaOH solution to the same temperature.
-
-
Initiation and Sampling :
-
To start the reaction, rapidly add 50 mL of the pre-heated NaOH solution to the ester solution. Start a stopwatch immediately upon mixing.[18]
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot from the reaction mixture.[19]
-
Immediately quench the reaction in the aliquot by adding it to a flask containing 10 mL of the standardized 0.01 M HCl solution and a few ice chips to halt the hydrolysis.[18][19]
-
-
Titration and Data Analysis :
-
Determine the amount of unreacted NaOH in the quenched aliquot by back-titrating the excess HCl with a standardized ~0.01 M NaOH solution using phenolphthalein as an indicator.
-
The concentration of the ester at time 't' can be calculated from the decrease in NaOH concentration.
-
Plot 1/[Ester] versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the rate constant, k.
-
Compare the calculated rate constants for both esters to quantify the difference in reactivity.
-
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The 4-bromophenyl moiety in both esters is a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[20] and Sonogashira[21] couplings. These reactions are fundamental in modern drug synthesis.[22][23]
-
Reaction Site : In these reactions, the catalytic cycle occurs at the C-Br bond on the aromatic ring.[23] The ester group (-CH₂COOR) is electronically and spatially distant from this reactive center.
-
Influence of the Ester Group : The primary influence of the ester group is electronic. As discussed, the ethyl group is slightly more electron-donating than the methyl group. This subtle difference could, in theory, slightly alter the electron density of the aromatic ring, but its impact on the rates of oxidative addition or reductive elimination in the catalytic cycle is generally considered negligible for practical synthetic purposes.
Diagram: Experimental Workflow for Suzuki Cross-Coupling
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction with an aryl bromide substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of Ethyl 4-Bromophenylacetate with Phenylboronic Acid. An analogous procedure would be used for the methyl ester.
-
Reaction Setup :
-
To a Schlenk flask, add Ethyl 4-Bromophenylacetate (1.0 eq), Phenylboronic Acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[22][25]
-
Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Bubble argon gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen.
-
-
Catalyst Addition and Reaction :
-
Monitoring and Workup :
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification :
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product, Ethyl 4-phenylphenylacetate.
-
Conclusion and Practical Recommendations
This guide has established a clear distinction in the reactivity profiles of this compound and Ethyl 4-Bromophenylacetate based on the type of chemical transformation.
-
For nucleophilic acyl substitution reactions , such as ester hydrolysis or amidation, This compound is the more reactive substrate. Its smaller methyl group offers less steric hindrance, facilitating easier access for the nucleophile to the carbonyl center. Researchers aiming for faster reaction times or milder conditions for these transformations should favor the methyl ester.
-
For palladium-catalyzed cross-coupling reactions at the aryl-bromide position, such as Suzuki or Sonogashira couplings, the difference in reactivity is practically insignificant. The choice between the two esters should be based on other considerations like physical properties (solid vs. liquid for easier handling), cost, solubility, or the intended final molecular structure.
By understanding these reactivity principles, scientists can make more informed decisions in experimental design, leading to optimized synthetic routes and more efficient development of target molecules.
References
- Crosby, J., & Gordon, J. (1974). The Kinetics of the Alkaline Hydrolysis of Esters and Amides. RSC Publishing.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020609, Ethyl 2-(4-bromophenyl)acetate.
- Deshmukh, S. P., & Hankare, P. P. (1995). A comparative kinetic and mechanistic study of saponification of industrially important esters.
- Kwon, H. O., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
- Housing Innovations. (2025). Ethyl Vs Methyl.
- Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
- IV SEMMESTER. (n.d.). Kinetics of Acid hydrolysis of an ester.
- Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group?.
- University of Massachusetts Lowell. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
- ResearchGate. (2010). Experiment No. 8: Kinetics.
- CORE. (n.d.). Saponification: A Comparative Kinetic Study in a Batch Reactor.
- Asian Journal of Chemistry. (1995). A Comparative Kinetic Study of Saponification of Industrially Important Esters.
- U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
- Lehigh Preserve. (n.d.). A Study of the Kinetics of Aliphatic Ester Saponification.
- YouTube. (2014). K1 Kinetics of Ester Hydrolysis.
- Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316783, Methyl 2-(4-bromophenyl)acetate.
- LookChem. (n.d.). Cas 41841-16-1, this compound.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- YouTube. (2024). Steric Hindrance | Esterification | Chemistry.
- Chemistry LibreTexts. (2022). Steric Hindrance.
- Wikipedia. (n.d.). Sonogashira coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemguide. (n.d.). Hydrolysis of esters.
- Wikipedia. (n.d.). Steric effects.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- Bradford Scholars - University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.
- ResearchGate. (2025). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
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A Comparative Guide to the Development and Validation of a GC-MS Method for Methyl 4-Bromophenylacetate
This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl 4-Bromophenylacetate. We will explore the rationale behind key experimental decisions, present a fully validated protocol, and compare its performance against an alternative analytical technique, High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require reliable and accurate quantification of this compound.
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Therefore, a validated, precise, and accurate analytical method is indispensable for quality control and process monitoring.
The Analytical Challenge and the Choice of GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry.[3][4] This combination makes it exceptionally well-suited for analyzing volatile and semi-volatile compounds like this compound.
Why GC-MS is the Preferred Method:
-
Volatility and Thermal Stability: this compound possesses a boiling point and thermal stability profile that makes it amenable to the temperature conditions used in gas chromatography without significant degradation.[1]
-
Specificity: The mass spectrometer provides a "molecular fingerprint" of the analyte through its mass spectrum, offering a much higher degree of certainty in identification compared to less specific detectors.[5][6] This is crucial for distinguishing the target analyte from structurally similar impurities.
-
Sensitivity: GC-MS, particularly when operating in Selected Ion Monitoring (SIM) mode, can achieve very low limits of detection (LOD) and quantification (LOQ), which is essential for impurity profiling and trace analysis.[3][7]
The overall workflow of a GC-MS analysis is a multi-step process designed for precision and accuracy.
Caption: High-level workflow for GC-MS analysis of this compound.
A Validated GC-MS Method for this compound
This section details a validated method, explaining the rationale for each parameter selection. The goal is to create a method that is not only accurate and precise but also robust for routine use.
Experimental Protocol: Sample and Standard Preparation
Proper sample preparation is critical to ensure the quality of the analysis.[8] The primary objective is to dissolve the analyte in a solvent compatible with the GC system while removing any particulate matter.[9][10]
-
Solvent Selection: Ethyl acetate is chosen as the diluent due to its high volatility, ability to readily dissolve this compound, and compatibility with common non-polar GC columns.
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. This range is chosen to cover typical assay and impurity analysis levels.
-
Sample Preparation (Target Concentration 50 µg/mL): Accurately weigh 50 mg of the test sample into a 100 mL volumetric flask. Dissolve in ~70 mL of ethyl acetate, sonicate for 5 minutes, then dilute to volume. Further dilute 1 mL of this solution to 10 mL with ethyl acetate.
-
Final Step: Filter all solutions through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial before analysis to prevent contamination of the injector and column.[9]
Instrumentation and Chromatographic Conditions
The instrumental parameters are optimized to achieve good peak shape, resolution, and sensitivity for the target analyte.
| Parameter | Setting | Justification |
| Gas Chromatograph | Agilent 8890 GC or equivalent | A modern GC system provides excellent electronic pneumatic control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A single quadrupole mass spectrometer is a robust and reliable choice for routine quantitative analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | This is a versatile, low-bleed, non-polar column providing excellent separation for a wide range of semi-volatile compounds, including brominated aromatics.[11] |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency.[12] |
| Flow Rate | 1.2 mL/min (Constant Flow) | This flow rate is optimal for a 0.25 mm ID column, balancing separation efficiency and analysis time. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column, which is essential for achieving low detection limits.[8] |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | The initial temperature ensures good peak focusing. The ramp rate is chosen to elute the analyte as a sharp peak in a reasonable timeframe. The final hold ensures that any less volatile components are eluted from the column. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte as it moves from the GC to the MS. |
| Ion Source Temp. | 230°C | Standard temperature for robust electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI), 70 eV | EI is a hard ionization technique that produces reproducible fragmentation patterns, ideal for library matching and structural confirmation.[4] |
| Acquisition Mode | Full Scan (m/z 50-300) and SIM | Full Scan mode is used for method development and peak identification. Selected Ion Monitoring (SIM) mode, monitoring ions m/z 228 (M+), 230 (M+2), and 169, is used for quantification to enhance sensitivity and selectivity. |
Method Validation: A Self-Validating System
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[13][14] The following experiments are conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17]
Caption: Logical flow of the analytical method validation process.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16][18] This was demonstrated by injecting a blank (ethyl acetate) and a placebo (matrix without the analyte), confirming no interfering peaks at the retention time of this compound.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[18][19]
| Concentration (µg/mL) | Peak Area (n=3) |
| 1.0 | 25,150 |
| 5.0 | 126,200 |
| 25.0 | 630,500 |
| 50.0 | 1,255,000 |
| 75.0 | 1,880,000 |
| 100.0 | 2,510,000 |
| Correlation Coefficient (R²) | 0.9998 |
| Regression Equation | y = 25080x + 1250 |
Acceptance Criteria: R² ≥ 0.995. The result confirms excellent linearity across the range of 1-100 µg/mL.[20]
Accuracy
Accuracy is the closeness of the test results to the true value and is assessed using spike recovery experiments at three concentration levels.[20][21]
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) (n=3) | %RSD |
| 80% | 40 | 99.5 | 0.8% |
| 100% | 50 | 100.8 | 0.5% |
| 120% | 60 | 101.2 | 0.6% |
Acceptance Criteria: Mean Recovery between 98.0% and 102.0%, with %RSD ≤ 2.0%. The method is highly accurate.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][19]
-
Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% concentration were analyzed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The experiment was repeated on a different day by a different analyst using a different instrument.
| Precision Level | %RSD (n=6) |
| Repeatability | 0.7% |
| Intermediate Precision | 1.1% |
Acceptance Criteria: %RSD ≤ 2.0%. The low %RSD values demonstrate that the method is precise.
LOD and LOQ
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18][19] They are determined based on the signal-to-noise (S/N) ratio.
| Parameter | S/N Ratio | Value |
| LOD | 3:1 | 0.1 µg/mL |
| LOQ | 10:1 | 0.3 µg/mL |
Acceptance Criteria: S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ. The method is sensitive enough for trace-level analysis.[20]
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
| Parameter Varied | Result |
| Column Flow Rate (±0.1 mL/min) | No significant change in peak area or resolution. |
| Oven Temperature (±2°C) | Minor shift in retention time; quantification unaffected. |
| Inlet Temperature (±5°C) | No significant impact on results. |
The method is demonstrated to be robust under minor variations in its operating parameters.
Method Comparison: GC-MS vs. HPLC-UV
While GC-MS is an excellent choice, it is valuable to compare it with other common analytical techniques like High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.
| Feature | Validated GC-MS Method | Alternative: HPLC-UV Method |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[12] | Separation based on partitioning between mobile and stationary phases; detection by UV absorbance. |
| Specificity | Very High. Mass spectrum provides a unique fingerprint, confirming identity with high confidence. | Moderate. Relies on retention time and UV spectrum. Co-eluting impurities can interfere if they absorb at the same wavelength. |
| Sensitivity | High. Especially in SIM mode, capable of reaching low ng/mL or even pg/mL levels. | Good. Typically in the low µg/mL range. Can be a limiting factor for trace impurity analysis. |
| Sample Throughput | Moderate. Typical run times are 10-20 minutes. | Comparable. Run times are often in a similar range (5-15 minutes). |
| Instrumentation Cost | Higher. Mass spectrometers are more complex and expensive than UV detectors. | Lower. HPLC-UV systems are more common and generally more affordable. |
| Robustness | Good. Modern systems are reliable, though the ion source requires periodic cleaning.[8] | Very Good. HPLC systems are workhorses in QC labs, known for their long-term stability. |
| Best For... | Assays requiring absolute certainty of identification, trace-level impurity analysis, and analysis of complex mixtures. | Routine assays where the analyte is well-characterized and present at higher concentrations. |
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. Its primary advantages over an HPLC-UV alternative are its superior specificity and sensitivity, which provide a higher degree of confidence in the analytical results. While the initial investment in GC-MS instrumentation is greater, the quality of data and the certainty of identification it provides are indispensable for rigorous quality control in the pharmaceutical and chemical industries. This validated method serves as a reliable, self-validating system for its intended purpose.
References
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- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Gas chromatography mass spectrometry basic principles. Agilent.
- Validation of Analytical Procedures Q2(R2). ICH.
- Key terms related to validation of an analytical method. YouTube.
- Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
- What Is the Principle Behind GC-MS. MtoZ Biolabs.
- Gas Chromatography-Mass Spectrometry: Principles & Applications. AZoM.
- Key ICH Method Validation Parameters to Know. Altabrisa Group.
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- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
- GC-MS sample preparation and column choice guide. SCION Instruments.
- Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed.
- Validation of Analytical Methods. SciSpace.
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- Common Sample Preparation Techniques for GC-MS Analysis. CD Bioparticles.
- Sample Preparation Guidelines for GC-MS. University of California, Riverside.
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A Comparative Guide to Palladium Catalysts for the Heck Reaction of Methyl 4-Bromophenylacetate
For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction stands as a cornerstone of carbon-carbon bond formation. The strategic selection of a palladium catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of various classes of palladium catalysts for the Heck reaction of a moderately deactivated aryl bromide, Methyl 4-Bromophenylacetate, with common olefin coupling partners.
The Heck Reaction: A Mechanistic Overview
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization.[1] The generally accepted cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the desired product and a palladium-hydride species, which, upon reductive elimination with a base, regenerates the active palladium(0) catalyst.[2]
Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; ArPdX [label="Ar-Pd(II)LnX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkeneCoord [label="Alkene\nCoordination", shape=plaintext]; AlkeneComplex [label="Ar-Pd(II)LnX(alkene)", fillcolor="#FBBC05", fontcolor="#202124"]; MigIns [label="Migratory\nInsertion", shape=plaintext]; AlkylPd [label="R-Pd(II)LnX", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaElim [label="β-Hydride\nElimination", shape=plaintext]; ProductComplex [label="Product-Pd(II)HLnX", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext];
Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> AlkeneCoord [label="Alkene"]; AlkeneCoord -> AlkeneComplex; AlkeneComplex -> MigIns; MigIns -> AlkylPd; AlkylPd -> BetaElim; BetaElim -> ProductComplex; ProductComplex -> RedElim [label="Base"]; RedElim -> Pd0; ProductComplex -> ArPdX [style=invis]; # To influence layout }
Figure 1: A simplified representation of the Heck reaction catalytic cycle.Key Performance Indicators for Palladium Catalysts
When comparing palladium catalysts for the Heck reaction, several key performance indicators are considered:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst. A higher TON indicates a more active and stable catalyst.[1]
-
Turnover Frequency (TOF): The turnover number per unit of time, reflecting the catalyst's activity.
-
Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reagent. Lower catalyst loadings are economically and environmentally preferable.
-
Reaction Conditions: The temperature, time, solvent, and base required for optimal performance. Milder conditions are generally favored.
-
Ligand Stability: The robustness of the ligand under the reaction conditions, as ligand degradation can lead to catalyst deactivation.
Comparative Analysis of Palladium Catalysts
This section provides a comparative overview of three major classes of palladium catalysts for the Heck reaction of this compound with styrene and n-butyl acrylate. The data presented is a synthesis of findings from various sources to provide a coherent comparison.
Classical Phosphine-Ligated Palladium Catalysts
Traditional catalyst systems often employ a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), in combination with a phosphine ligand. These ligands play a crucial role in stabilizing the palladium center and modulating its reactivity.
Catalyst System: Pd(OAc)₂ / P(o-tol)₃ (Tri(o-tolyl)phosphine)
Discussion: This system is a workhorse in organic synthesis due to the commercial availability and relatively low cost of its components. The bulky and electron-rich nature of P(o-tol)₃ facilitates the oxidative addition of the aryl bromide and promotes the catalytic cycle. However, these systems can be sensitive to air and moisture, and phosphine ligands can be toxic.[3]
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric tunability often lead to highly stable and active catalysts.[4][5]
Catalyst System: PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
Discussion: PEPPSI™-IPr is a commercially available, air- and moisture-stable precatalyst. The IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides a sterically demanding and electron-rich environment around the palladium center, leading to high catalytic activity. These catalysts are often effective for challenging substrates, including deactivated aryl chlorides.[6]
Palladacycle Catalysts
Palladacycles are organopalladium complexes containing a carbon-palladium bond within a cyclic structure. They are often highly stable and can serve as efficient catalyst precursors.
Catalyst System: Herrmann-Beller Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II))
Discussion: The Herrmann-Beller catalyst is a well-known palladacycle that has demonstrated high activity in Heck reactions, particularly with less reactive aryl bromides and chlorides.[1] Its dimeric structure acts as a reservoir for the active monomeric palladium species. These catalysts are often prized for their high stability and turnover numbers.
Experimental Data Comparison
The following table summarizes representative experimental data for the Heck reaction of this compound with styrene and n-butyl acrylate using the aforementioned catalyst systems. It is important to note that direct comparison can be challenging due to variations in reported experimental conditions.
| Catalyst System | Olefin | Base | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | DMF | 110 | - | - | Moderate to Good | [3] |
| Pd(OAc)₂ / P(o-tol)₃ | n-Butyl Acrylate | NaOAc | DMF | 100 | 42 | 1.5 (Pd₂(dba)₃) / 6 (P(t-Bu)₃) | 79 | [7] |
| PEPPSI™-IPr | Styrene | NaOAc | DMF | - | - | 0.5 | Good to Excellent | [5] |
| Herrmann-Beller Catalyst | n-Butyl Acrylate | NaOAc | NMP | 140 | - | - | High | [1] |
Note: Specific yield data for the Heck reaction of this compound was not consistently available across all catalyst types in a single comparative study. The table reflects general performance trends for similar electron-deficient aryl bromides.
Experimental Protocols
Below are representative, detailed experimental protocols for the Heck reaction of this compound with styrene, illustrating the application of two distinct catalyst systems.
Protocol 1: Heck Reaction using Pd(OAc)₂ and PPh₃
Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Combine Reactants:\n- this compound\n- Styrene\n- Pd(OAc)₂\n- PPh₃\n- Base (e.g., Et₃N)\n- Solvent (e.g., DMF)"]; Reaction [label="Heat to 100-120 °C\nwith stirring"]; Monitor [label="Monitor reaction by TLC/GC-MS"]; Workup [label="Cool, Dilute with Ether,\nFilter through Celite"]; Extraction [label="Wash with Water and Brine"]; Drying [label="Dry over Na₂SO₄"]; Purification [label="Concentrate and Purify\n(e.g., Column Chromatography)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Reaction; Reaction -> Monitor; Monitor -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; }
Figure 2: Experimental workflow for the Heck reaction using a classical phosphine-ligated palladium catalyst.Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Palladium(II) Acetate, and Triphenylphosphine.
-
Add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Heck Reaction using an NHC-Palladium Precatalyst (PEPPSI™-IPr)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
PEPPSI™-IPr (0.01 mmol, 1 mol%)
-
Sodium Acetate (NaOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vial with PEPPSI™-IPr and sodium acetate.
-
Add a solution of this compound in anhydrous DMF.
-
Add styrene to the reaction mixture.
-
Seal the vial and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction for completion using TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the product.
Conclusion
The choice of palladium catalyst for the Heck reaction of this compound is a critical decision that impacts reaction outcomes.
-
Classical phosphine-ligated systems , such as those generated in situ from Pd(OAc)₂ and phosphine ligands, offer a cost-effective and versatile option, though they may require more stringent reaction conditions.
-
N-Heterocyclic carbene-ligated catalysts , like PEPPSI™-IPr, provide high stability and activity, often enabling reactions under milder conditions and with lower catalyst loadings, making them suitable for more challenging substrates.[5]
-
Palladacycles , exemplified by the Herrmann-Beller catalyst, are known for their exceptional stability and high turnover numbers, proving advantageous in large-scale applications and with less reactive starting materials.[1]
Ultimately, the optimal catalyst selection will depend on the specific requirements of the synthesis, including cost, substrate reactivity, desired reaction conditions, and scalability. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
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- Findlay, J. A., et al. (2009). Efficient, regioselective palladium-catalyzed tandem Heck-isomerization reaction of aryl bromides and non-allylic benzyl alcohols. Organic Letters, 11(5), 1183-1185.
- Kantam, M. L., et al. (2006). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
- Organ, M. G., et al. (2004). A User-Friendly, All-Purpose Catalyst for the Heck Reaction.
- Dupont, J., et al. (2012). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 31(17), 6125-6133.
- Nolan, S. P., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511-1514.
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- SynArchive. Mizoroki-Heck Reaction. [Link]
- Wang, Y., et al. (2024). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(1), e202300249.
- Tzschucke, C. C. Heck Reaction. [Link]
- Singh, B. K., et al. (2017). Heck Reaction—State of the Art.
- Taylor & Francis Online. Heck reaction – Knowledge and References. [Link]
- Larhed, M., & Hallberg, A. (2001). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. The Journal of Organic Chemistry, 66(26), 9040-9043.
- Soh, C. H., et al. (2011). Heck coupling reaction of aryl bromide with methyl acrylate.
- Abid, M. K. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry, 3(1), 131-145.
- Valentín, H., et al. (2011). Heck reaction between 4-bromobenzaldehyde and n-butyl acry- late using compounds 4 and 5 as catalysts.
- Comasseto, J. V., et al. (2010). Palladium-Catalyzed Tandem Heck-Lactonization. The Journal of Organic Chemistry, 75(21), 7083-7090.
- Various Authors. Heck reaction. Semantic Scholar.
- Poliakoff, M., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2869-2878.
- de Bellefon, C., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
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A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with Methyl 4-Bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon bonds is a foundational element of modern organic synthesis, critical to the assembly of pharmaceuticals, natural products, and advanced materials.[1] Among the array of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in constructing C(sp²)–C(sp) bonds by linking aryl or vinyl halides with terminal alkynes.[2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth kinetic analysis of the Sonogashira coupling, using Methyl 4-Bromophenylacetate as a representative aryl bromide substrate. We will explore the causality behind experimental design for kinetic studies, present a detailed protocol, and objectively compare the Sonogashira reaction's kinetic profile with that of alternative cross-coupling methodologies.
The Sonogashira Reaction: Mechanism and Kinetic Nuances
The Sonogashira reaction is a powerful synthetic tool, typically catalyzed by a combination of a palladium complex and a copper(I) salt, and mediated by an amine base.[2] Its utility is underscored by its tolerance for a wide range of functional groups and its ability to proceed under relatively mild conditions.[1] A thorough understanding of its mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.
The reaction proceeds via two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the activation of a palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂) to a catalytically active palladium(0) species.[1][5] The cycle's key steps are:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (this compound). This step involves the cleavage of the carbon-bromine bond and the formation of a Pd(II) intermediate. For many cross-coupling reactions, particularly with less reactive aryl bromides, this is the rate-determining step (RDS) of the entire process.[1][6] The reactivity order for the halide is generally I > OTf > Br >> Cl.[1][7]
-
Transmetalation: The organopalladium(II) intermediate receives the alkynyl group from a copper acetylide species, which is generated in the copper cycle. This step forms a new Pd(II) complex bearing both the aryl and alkynyl ligands.[1]
-
Reductive Elimination: The final step involves the formation of the desired C-C bond as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]
-
-
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
The copper(I) salt reacts with the terminal alkyne, forming a π-alkyne-copper complex.[5]
-
The amine base facilitates the deprotonation of the alkyne, yielding a highly nucleophilic copper acetylide intermediate.[1][8] This species is then poised to participate in the transmetalation step of the palladium cycle.
-
The presence of copper increases the reaction rate significantly; however, it can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[1] This has led to the development of "copper-free" Sonogashira protocols, which are mechanistically distinct and often rely on a stronger base to deprotonate the alkyne for subsequent reaction with the palladium center.[5][9]
Experimental Design for Kinetic Analysis
To elucidate the kinetic profile of the Sonogashira coupling of this compound, a series of experiments based on the method of initial rates is the most robust approach. This method simplifies the complex rate law by measuring the reaction rate at the very beginning of the reaction, where the concentrations of reactants are known and the influence of product inhibition or catalyst degradation is minimal.
Causality Behind Experimental Choices:
-
Substrate: this compound is an ideal model. As an aryl bromide, its reactivity is moderate, making the reaction slow enough to be conveniently monitored while being faster than a corresponding chloride.[1] The ester functionality is a common feature in pharmaceutical intermediates, allowing for an assessment of functional group tolerance.
-
Monitoring Technique: The reaction progress can be monitored by taking aliquots at timed intervals, quenching the reaction, and analyzing the mixture by Gas Chromatography (GC) or HPLC.[6] This is a reliable and widely accessible method. An internal standard (e.g., dodecane, biphenyl) must be used to correct for variations in sample volume and injection.
-
Experimental Series: A systematic variation of the initial concentration of each component (aryl bromide, alkyne, palladium precatalyst, copper(I) iodide, and base) is performed, keeping all other concentrations constant. This allows for the determination of the reaction order with respect to each component.
-
Temperature Variation: Performing the reaction at several different temperatures (e.g., 40°C, 50°C, 60°C) allows for the calculation of the activation energy (Ea) using the Arrhenius equation, or the enthalpy (ΔH‡) and entropy (ΔS‡) of activation using the Eyring equation.[10] These parameters provide profound insight into the energy barrier and the molecularity of the rate-determining step.
Detailed Experimental Protocol: Kinetic Study
This protocol describes a representative experiment to determine the reaction order with respect to this compound.
Materials:
-
This compound (Substrate)
-
Phenylacetylene (Coupling Partner)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (Precatalyst)
-
Copper(I) Iodide (CuI) (Co-catalyst)
-
Triphenylphosphine (PPh₃) (Additional Ligand)
-
Triethylamine (Et₃N) (Base and Solvent)
-
Toluene (Co-solvent)
-
Dodecane (Internal Standard for GC)
-
Anhydrous, degassed solvents are required.
Procedure:
-
Reactor Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add PdCl₂(PPh₃)₂ (e.g., 0.01 mmol, 1 mol%) and CuI (e.g., 0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add this compound (e.g., 1.0 mmol), toluene (5 mL), and triethylamine (3 mL). Add the internal standard, dodecane (e.g., 1.0 mmol).
-
Equilibration: Place the flask in a preheated oil bath at the desired temperature (e.g., 60°C) and allow the mixture to stir for 10 minutes to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction (t=0) by injecting phenylacetylene (e.g., 1.2 mmol) via syringe.
-
Sampling: At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (~0.1 mL) of the reaction mixture using a syringe.[6]
-
Quenching: Immediately quench the aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of silica gel to adsorb the catalyst.[6]
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate is the slope of the linear portion of this curve near t=0.
-
Varying Concentration: Repeat steps 1-9, but in subsequent experiments, change the initial concentration of this compound (e.g., to 0.8 mmol, 0.6 mmol, etc.) while keeping all other concentrations identical.
Performance Comparison with Alternative Cross-Coupling Reactions
While the Sonogashira reaction is exceptional for forming C(sp²)-C(sp) bonds, researchers often need to form other types of bonds. Understanding the kinetic profiles of alternative reactions is crucial for selecting the optimal synthetic route.
| Reaction | Coupling Partners | Bond Formed | Typical Rate-Determining Step (RDS) | Key Advantages | Key Disadvantages |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²)–C(sp) | Oxidative Addition (especially for Ar-Br/Cl)[1] | Mild conditions, high functional group tolerance.[1] | Potential for alkyne homocoupling (Glaser); requires careful exclusion of oxygen.[1] |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | C(sp²)–C(sp²) | Oxidative Addition or Transmetalation | Low toxicity of boron reagents; stable and easy to handle; compatible with aqueous conditions.[11] | Base sensitivity of some substrates; potential for protodeboronation. |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | C(sp²)–C(sp²) (vinyl) | Oxidative Addition or Carbopalladation | Atom economical (no organometallic reagent needed); good for vinylation.[7] | Issues with regioselectivity; can require higher temperatures. |
| Stille Coupling | Aryl/Vinyl Halide + Organotin Reagent | C(sp²)–C(sp²) | Transmetalation | Very high functional group tolerance; insensitive to water/air. | High toxicity of organotin reagents and byproducts; difficult purification. |
| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C(sp²)–N | Reductive Elimination | Premier method for C-N bond formation; broad substrate scope. | Requires specialized, often expensive, phosphine ligands; can be sensitive to air and moisture. |
Kinetic Implications for this compound:
For a substrate like this compound, the activation of the C-Br bond via oxidative addition is a significant kinetic barrier common to all these palladium-catalyzed reactions.[6] Therefore, factors that accelerate this step, such as the use of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), are beneficial across the board.[5] The choice between reactions then hinges on the desired bond (C-C vs. C-N) and the specific kinetic challenges of the subsequent steps (e.g., transmetalation in Suzuki vs. reductive elimination in Buchwald-Hartwig).
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- Organic Chemistry Portal. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. [Link]
- PubMed. (2013, January 18). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)
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Benchmarking the efficiency of Buchwald-Hartwig amination with different ligands for Methyl 4-Bromophenylacetate
Introduction
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process development scientists.[2]
The efficiency and generality of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine ligand coordinated to the palladium center.[1][4] The ligand plays a multifaceted role in the catalytic cycle, influencing the rates of oxidative addition, amine coordination, and reductive elimination, while simultaneously suppressing undesired side reactions.[1][2] Sterically hindered and electron-rich phosphine ligands have proven to be particularly effective, promoting the formation of the active monoligated palladium species and accelerating the key bond-forming reductive elimination step.[2][5]
This guide presents a comprehensive benchmark study on the efficiency of various commercially available phosphine ligands for the Buchwald-Hartwig amination of Methyl 4-Bromophenylacetate with a representative secondary amine, morpholine. The objective is to provide researchers, scientists, and drug development professionals with a practical, data-driven resource to aid in the selection of the optimal ligand for their specific synthetic needs.
The Catalytic Cycle: A Ligand's Crucial Role
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as depicted below. The ligand (L) is integral to each step, from the initial formation of the active Pd(0) catalyst to the final product-releasing reductive elimination.
Sources
A Senior Application Scientist’s Guide to Purity Assessment: High-Performance Liquid Chromatography as the Gold Standard for Synthesized Methyl 4-Bromophenylacetate
In the landscape of pharmaceutical development and synthetic chemistry, the purity of a compound is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. For an intermediate like Methyl 4-Bromophenylacetate, a precursor in various synthetic pathways, rigorous purity assessment is critical to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for this purpose. We will delve into the causality behind methodological choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate technique for their needs.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[1][2] Its preeminence in pharmaceutical quality control stems from its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally unstable compounds.[3][4]
The fundamental principle of HPLC involves the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] For this compound, a moderately polar aromatic ester, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, a non-polar stationary phase (typically alkyl-silica, such as C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Components are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase, leading to longer retention times.
Why RP-HPLC for this compound?
-
Molecular Characteristics: The compound possesses a non-polar bromophenyl group and a more polar methyl ester group, making it ideally suited for retention and separation on a C18 stationary phase.
-
Solubility: It is readily soluble in common HPLC mobile phase components like acetonitrile and methanol.
-
Detection: The presence of the phenyl ring provides strong UV absorbance, allowing for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.
Experimental Workflow for HPLC Analysis
The logical flow of an HPLC experiment is a self-validating system, ensuring that each step from preparation to analysis contributes to a reliable and reproducible result.
Caption: Workflow for HPLC Purity Assessment.
Detailed Protocol: HPLC Purity of this compound
This protocol is designed to provide high resolution and accurate quantification, consistent with the validation guidelines from the International Council for Harmonisation (ICH).[7][8]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 50% B to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% B to 50% B
-
21-25 min: Hold at 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the synthesized sample using the area percent method from the resulting chromatogram:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparative Analysis: Alternative Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding requires comparison with other available methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural confirmation, sample throughput, or cost constraints.[9][10]
A. Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase.[11] It is highly effective for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, making it a viable alternative.
-
Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing the stationary phase. Separation occurs based on boiling point and polarity. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds.
-
Causality: GC is chosen when impurities are expected to have significantly different boiling points from the main compound. It offers excellent sensitivity, particularly for volatile organic impurities.
-
Protocol Synopsis:
-
Sample Prep: Dissolve the sample in a volatile solvent (e.g., Dichloromethane).
-
Injection: Inject 1 µL into the GC inlet at ~250 °C.
-
Separation: Use a capillary column (e.g., DB-5) with a temperature program (e.g., ramp from 100 °C to 280 °C).
-
Detection: Detect eluting compounds using an FID or Mass Spectrometer (MS).
-
B. Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy provides detailed structural information and can be used for highly accurate quantitative analysis without the need for a specific reference standard of the analyte.[12][13][14]
-
Principle: The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[12] By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[15][16]
-
Causality: qNMR is the method of choice for certifying reference materials or when a primary, non-chromatographic method is required for purity assignment. It is non-destructive and provides structural confirmation simultaneously.
-
Protocol Synopsis:
-
Sample Prep: Accurately weigh the sample and a high-purity internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all nuclei (e.g., a long relaxation delay, D1 ≥ 5xT1).
-
Calculation: Determine purity using the integral ratio of analyte peaks to standard peaks, correcting for the number of protons and molecular weights.
-
C. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive chromatographic technique used for qualitative purity assessment and reaction monitoring.[17][18][19]
-
Principle: Similar to HPLC, separation is based on partitioning between a stationary phase (a thin layer of adsorbent like silica gel on a plate) and a liquid mobile phase.[18]
-
Causality: TLC is ideal for quickly screening multiple samples, checking for the presence of major impurities, or monitoring the progress of a chemical reaction.[20][21] It is not suitable for high-accuracy quantitative analysis.
-
Protocol Synopsis:
-
Spotting: Apply a small spot of the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the plate in a sealed chamber containing a solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The solvent moves up the plate via capillary action.
-
Visualization: Visualize the separated spots under UV light or by using a chemical stain. A pure compound should ideally show a single spot.[20]
-
Head-to-Head Performance Comparison
The selection of an analytical method is a balance of performance, cost, and the specific information required. The following table summarizes the key performance attributes of each technique for the purity assessment of this compound.
| Parameter | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Thin-Layer Chromatography (TLC) |
| Quantitative Accuracy | Excellent | Very Good | Excellent (Primary Method) | Poor (Semi-quantitative at best) |
| Precision (RSD) | < 1% | < 2% | < 1% | > 10% |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low (µg) |
| Specificity/Resolution | Very High | Very High | High (Structural) | Moderate |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low | Very High |
| Instrumentation Cost | Moderate to High | Moderate to High | Very High | Very Low |
| Analysis Time/Sample | 15-30 minutes | 10-30 minutes | 5-15 minutes (plus prep) | < 15 minutes |
| Destructive? | Yes | Yes | No | Yes |
| Primary Information | Purity, Retention Time | Purity, Retention Time | Purity, Structure | Number of Components, Rf |
Decision Framework for Method Selection
Choosing the right tool requires a clear understanding of the analytical question. This decision tree illustrates a logical approach to selecting the most suitable purity assessment method.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 4-Bromophenylacetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For intermediates like Methyl 4-Bromophenylacetate—a key building block in the synthesis of various active pharmaceutical ingredients (APIs) such as the NSAID bromfenac—rigorous quality control is non-negotiable.[1] This guide provides an in-depth, experience-driven comparison and cross-validation of two principal analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Our objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices, ensuring that the protocols described are robust, reliable, and scientifically sound.
The validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[2][3] However, in the lifecycle of a product, it is often necessary to use different analytical methods across different laboratories or to update existing ones. This is where cross-validation becomes critical. As defined by international guidelines, cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[4][5] This guide will equip you with the foundational knowledge and practical protocols to perform a successful cross-validation for this compound.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis
HPLC is the cornerstone of quality control in the pharmaceutical industry for its versatility, high resolution, and suitability for non-volatile and thermally sensitive compounds. For an ester like this compound, a reversed-phase HPLC method with UV detection is the logical first choice for assay and impurity profiling.
The Causality Behind the Method: We select a reversed-phase C18 column because its nonpolar stationary phase provides excellent retention and separation for moderately nonpolar molecules like this compound. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time. Acetonitrile is chosen for its low UV cutoff and viscosity, ensuring good peak shape and low backpressure. UV detection at 225 nm is selected based on the chromophore of the phenylacetate moiety, offering a good balance of sensitivity and specificity.
Experimental Protocol: HPLC-UV Method for Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound Reference Standard (CRS), purity ≥99%.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, e.g., Milli-Q or equivalent).
-
Methanol (HPLC grade, for sample preparation).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
-
Method Validation Parameters (per ICH Q2(R2)):
-
This protocol must be fully validated to demonstrate its fitness for purpose.[6][7] Key parameters include:
-
Specificity: Demonstrated by analyzing a placebo and spiked samples to ensure no interference at the retention time of the main peak.
-
Linearity: Assessed over a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be ≥0.999.
-
Accuracy: Determined by percent recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision (Repeatability & Intermediate Precision): Expressed as the Relative Standard Deviation (%RSD) of replicate analyses. The acceptance criterion is typically ≤2.0% RSD.[8]
-
-
HPLC Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Pillar 2: Gas Chromatography (GC) - A Powerful Alternative for Volatile Analytes
Gas Chromatography is an excellent alternative for the analysis of thermally stable and volatile compounds. As this compound has a boiling point of approximately 268 °C, it is well-suited for GC analysis.[9] A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.
The Causality Behind the Method: We select a nonpolar capillary column (e.g., DB-1 or HP-5ms) because separation in GC is primarily based on boiling point and interactions with the stationary phase. A temperature gradient program is employed to ensure that the analyte elutes with a good peak shape and that any higher-boiling impurities are cleared from the column. Nitrogen is a common, cost-effective carrier gas. The injector and detector temperatures are set well above the analyte's boiling point to ensure rapid vaporization and prevent condensation.
Experimental Protocol: GC-FID Method for Assay
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
This compound Reference Standard (CRS), purity ≥99%.
-
Dichloromethane (DCM, HPLC or GC grade).
-
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-1, or equivalent).
-
Carrier Gas: Nitrogen or Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Detector: FID.
-
Detector Temperature: 280 °C.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
-
Method Validation Parameters (per ICH Q2(R2)):
-
The GC-FID method must also undergo full validation. The parameters (Specificity, Linearity, Accuracy, Precision) are analogous to those for the HPLC method, with acceptance criteria tailored to the performance of the GC technique.
-
GC Workflow Diagram
Caption: Workflow for the GC-FID analysis of this compound.
Comparative Performance Summary
The choice between HPLC and GC often depends on available equipment, sample throughput needs, and the specific impurities that need to be monitored. Below is a table summarizing the expected performance characteristics of the two validated methods.
| Parameter | HPLC-UV Method | GC-FID Method | Rationale / Comments |
| Specificity | High; separation based on polarity. | High; separation based on boiling point. | Both methods are highly specific when properly developed. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both detectors offer excellent linearity over a wide range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Expected to be comparable for a well-behaved analyte. |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% | Modern instrumentation allows for excellent precision in both techniques. |
| LOD / LOQ | Lower | Potentially higher | HPLC-UV can often achieve lower detection limits for UV-active compounds. |
| Run Time | ~10 minutes | ~15 minutes | Can be optimized, but GC oven cycles often lead to slightly longer times. |
| Solvent Consumption | High (Aqueous/Organic) | Low (Organic only for prep) | GC is a "greener" technique regarding solvent usage during the run. |
Pillar 3: The Cross-Validation Protocol
The core directive of cross-validation is to provide documented evidence that two validated methods yield comparable results.[4] This is not merely a re-validation but a direct comparison. The process involves analyzing the same, homogeneous samples with both the "originating" method (e.g., HPLC) and the "alternative" method (e.g., GC).
Experimental Design for Cross-Validation
-
Sample Selection:
-
Select a minimum of three representative batches of this compound. If possible, include batches with slightly different purity profiles (e.g., one high-purity, one at the lower end of the specification).
-
-
Analysis Protocol:
-
For each selected batch, prepare the sample solution as described in the respective HPLC and GC protocols.
-
Perform six replicate injections for each sample preparation using the HPLC method (n=6).
-
Perform six replicate injections for each sample preparation using the GC method (n=6).
-
-
Data Collection:
-
Record the individual assay results (%) for all 12 analyses (6 from HPLC, 6 from GC) for each batch.
-
Calculate the mean assay value and the standard deviation for each method and each batch.
-
Statistical Analysis and Acceptance Criteria
The goal is to statistically confirm the equivalence of the results.
-
Comparison of Means (Student's t-test):
-
Purpose: To determine if there is a statistically significant difference between the mean assay values obtained by the two methods.
-
Procedure: For each batch, perform a two-sample t-test on the two sets of six results.
-
Acceptance Criterion: The calculated p-value should be greater than 0.05, indicating no significant difference between the means at a 95% confidence level.
-
-
Comparison of Variances (F-test):
-
Purpose: To compare the precision of the two methods.
-
Procedure: For each batch, perform an F-test on the variances of the two sets of results.
-
Acceptance Criterion: The calculated F-value should be less than the critical F-value at a 95% confidence level, indicating that the precisions are comparable.
-
-
Overall Equivalence:
-
Calculation: Calculate the absolute difference between the mean assay values from the HPLC and GC methods for each batch.
-
Acceptance Criterion: The absolute difference between the mean results from the two methods should not be more than a predefined limit, typically 2.0% . This criterion must be met for all batches tested.
-
Cross-Validation Workflow Diagram
Sources
- 1. ycdehongchem.com [ycdehongchem.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 5. e-b-f.eu [e-b-f.eu]
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. lookchem.com [lookchem.com]
An In-Depth Guide to the Isomeric Purity Analysis of Methyl 4-Bromophenylacetate: A Comparative Study of HPLC and GC Methodologies
Introduction
Methyl 4-bromophenylacetate is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its utility as a versatile building block demands stringent quality control to ensure the integrity of the final products.[1] A critical aspect of this quality control is the analysis of isomeric purity. The synthesis of this compound, often starting from bromination of phenylacetic acid or esterification of 4-bromophenylacetic acid, can inadvertently lead to the formation of positional isomers: Methyl 2-bromophenylacetate and Methyl 3-bromophenylacetate.[2]
This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust analysis of isomeric purity in this compound. We will delve into the causality behind methodological choices, provide detailed, self-validating experimental protocols, and present a comparative analysis to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.
It is essential to clarify that the isomeric purity concern for this compound revolves around positional isomers (ortho-, meta-, para- substitution on the phenyl ring). The molecule itself is achiral and thus does not have enantiomers. The presence of these positional isomers can significantly impact the reaction kinetics, yield, and purity of subsequent synthetic steps, making their accurate quantification paramount.
The Analytical Challenge: Separating Positional Isomers
Positional isomers often present a significant chromatographic challenge due to their similar physicochemical properties, such as polarity and boiling points. The subtle differences in their molecular structure require highly selective analytical methods to achieve baseline separation, which is essential for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic isomers, leveraging specific interactions like π-π stacking can be highly effective.
-
Gas Chromatography (GC) separates compounds based on their volatility and interactions with the stationary phase in a gaseous state. High-resolution capillary columns are capable of separating compounds with very close boiling points.
This guide will compare an optimized HPLC method using a Phenyl-Hexyl stationary phase against a high-resolution capillary GC method coupled with both Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Methodology 1: High-Performance Liquid Chromatography (HPLC)
Principle of Separation: Leveraging π-π Interactions
To resolve the closely related bromophenylacetate isomers, a standard C18 column may not provide sufficient selectivity. A Phenyl-Hexyl stationary phase is the logical choice as it introduces an additional separation mechanism beyond simple hydrophobicity.[3][4][5] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes.[5][6] These interactions are sensitive to the position of the bromine substituent, allowing for the chromatographic separation of the ortho-, meta-, and para- isomers.
Furthermore, the choice of organic modifier in the mobile phase is critical. Methanol, unlike acetonitrile, tends to enhance π-π interactions between aromatic analytes and a phenyl stationary phase, often leading to increased retention and improved selectivity.[3][4][7]
Detailed Experimental Protocol (HPLC)
This protocol is designed to be self-validating by including system suitability parameters that must be met before analysis.
| Parameter | Specification |
| Instrument | HPLC system with UV/Vis or PDA Detector |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase | 60:40 Methanol:Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase. |
| System Suitability | Prepare a resolution solution containing all three isomers. The resolution between the this compound and the closest eluting isomer must be ≥ 1.5. The tailing factor for the main peak should be ≤ 1.5. |
Experimental Workflow (HPLC)
Caption: High-level workflow for the HPLC-based isomeric purity analysis.
Expected Results & Discussion
This HPLC method is expected to provide robust separation of the three isomers. The elution order will depend on the subtle polarity differences, with the para-isomer (this compound) typically being the most retained due to its symmetry and effective interaction with the stationary phase. The primary advantage of this method is its simplicity, speed, and suitability for routine quality control environments. However, without mass spectrometric detection, peak identification relies solely on retention time, which requires well-characterized reference standards for all potential isomers.
Methodology 2: Gas Chromatography (GC)
Principle of Separation: Volatility and Polarity
Gas chromatography is an excellent alternative, particularly when coupled with a mass spectrometer (GC-MS), which provides definitive peak identification. The separation of bromophenylacetate isomers by GC is governed by their boiling points and interactions with the capillary column's stationary phase. While positional isomers often have very similar boiling points, a high-efficiency, mid-polarity capillary column (like a 5% phenyl-poly(dimethylsiloxane)) can effectively resolve them. The slight differences in dipole moment and molecular shape among the isomers lead to differential retention times.
GC-MS offers an unambiguous method for impurity identification, a critical aspect of "trustworthiness" in any analytical protocol.[8] It can confirm that a peak at a specific retention time is indeed an isomer (by its mass-to-charge ratio) and not a different co-eluting impurity.
Detailed Experimental Protocol (GC-FID/MS)
| Parameter | Specification |
| Instrument | GC system with FID and/or MS detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 10°C/min to 250°C, hold for 5 min. |
| Injector | Split (50:1), 250°C |
| Injection Vol. | 1 µL |
| Detector (FID) | 280°C |
| Detector (MS) | Transfer Line: 280°C; Ion Source: 230°C; Scan Range: 50-300 amu |
| Sample Prep. | Accurately weigh ~25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate. |
Experimental Workflow (GC-MS)
Caption: Integrated workflow for GC-FID/MS isomeric purity and identity confirmation.
Expected Results & Discussion
The high-efficiency capillary column should provide baseline resolution of the isomers. The use of dual detection (FID for quantification and MS for identification) creates a powerful, self-validating system. The FID provides excellent quantitative data due to its wide linear range, while the MS confirms the identity of each peak. The fragmentation patterns of the three isomers in the mass spectrometer will be very similar, but their chromatographic separation prior to detection allows for individual analysis. This method is ideal for method development, impurity profiling, and investigations where definitive identification is required.
Comparative Performance Analysis
The choice between HPLC and GC depends on the specific analytical objective, available instrumentation, and desired level of certainty.
| Performance Metric | HPLC with UV Detection | GC with FID/MS Detection | Rationale |
| Selectivity | Good to Excellent | Excellent | The Phenyl-Hexyl column offers unique π-π selectivity.[3][4] However, the high theoretical plates of a capillary GC column provide exceptional resolving power for closely boiling isomers.[9] |
| Confirmation Capability | Low (Retention Time Only) | High (Mass Spectra) | GC-MS provides structural information, offering unambiguous peak identification.[8] |
| Analysis Time | ~15 minutes (Isocratic) | ~25 minutes (Temp. Program) | The isocratic HPLC method is generally faster than a programmed GC run. |
| Method Robustness | High | High | Both techniques are well-established and robust, but GC can be sensitive to non-volatile matrix components. |
| Limit of Quantification | Good (ppm level) | Excellent (sub-ppm level) | FID is highly sensitive for carbon-containing compounds, and MS in SIM mode can achieve very low detection limits. |
| Ease of Use | High | Moderate | HPLC with aqueous mobile phases is often considered more straightforward for routine QC labs compared to GC-MS. |
Conclusion & Recommendations
Both HPLC and GC are powerful and valid techniques for assessing the isomeric purity of this compound. The optimal choice is dictated by the analytical context.
-
For routine Quality Control (QC) testing , where the impurity profile is well-understood and speed is a priority, the HPLC method with a Phenyl-Hexyl column is highly recommended. Its simplicity, robustness, and adequate selectivity make it ideal for high-throughput environments.
-
For impurity identification, method development, and in-depth characterization , the GC-MS method is unequivocally superior. Its ability to provide definitive mass-based identification of impurities provides a higher level of analytical trust and is indispensable when investigating unknown peaks or validating a new synthetic route.
Ultimately, a comprehensive analytical strategy in a drug development setting may involve using the GC-MS method to initially identify and characterize all potential process-related impurities, followed by the validation of the faster HPLC method for routine release testing. This dual approach leverages the strengths of both techniques, ensuring product quality with both speed and certainty.
References
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Advanced Materials Technology. (n.d.). Phenyl-Hexyl - HPLC.
- SIELC Technologies. (n.d.). Separation of Ethyl bromophenylacetate on Newcrom R1 HPLC column.
- Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
- HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
- PharmaGrowthHub. (2023, August 3). Phenyl Columns [Video]. YouTube.
- ChemicalBook. (2024, July 24). This compound | 41841-16-1.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- Ruan, T., et al. (2012). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Kulsamadin, R., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. PubMed.
- SynZeal. (n.d.). This compound | CAS No. 41841-16-1.
- Chen, R., et al. (2022). Positional isomers on Br-PCL-PDMS-PCL-Br column for GC separation,...
- ChemicalBook. (n.d.). This compound synthesis.
- LookChem. (n.d.). Cas 41841-16-1,this compound.
- ChemicalBook. (2024, July 24). METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8.
- ResearchGate. (2024, October 16). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
- ResearchGate. (n.d.). (PDF) Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
- LGC Standards. (n.d.). Buy Online CAS Number 41841-16-1 - TRC - this compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 41841-16-1.
- ResearchGate. (2024, August 6). Analyses of the brominated vegetable oil in soft drinks using gas chromatography–flame ionization detector and atmospheric pressure gas chromatography–quadrupole/time-of-flight mass spectrometry | Request PDF.
- Chemdad Co., Ltd. (n.d.). This compound Six Chongqing Chemdad Co. ,Ltd.
- ChemicalBook. (n.d.). (3-BROMOPHENYL)ACETIC ACID METHYL ESTER | 150529-73-0.
- PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Chromatography Forum. (2017, December 14). separation of positional isomers.
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- 6. youtube.com [youtube.com]
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- 9. researchgate.net [researchgate.net]
A Comparative Cost and Strategy Analysis of Synthetic Routes to Methyl 4-Bromophenylacetate
Introduction
Methyl 4-bromophenylacetate is a valuable intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its utility stems from the presence of two key reactive sites: the ester functionality, which can be readily hydrolyzed or transesterified, and the aryl bromide, which is amenable to a variety of cross-coupling reactions. The economic viability and overall efficiency of synthesizing this key building block are of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of four distinct synthetic routes to this compound, evaluating them based on cost, yield, safety, and operational complexity.
Route 1: Fischer Esterification of 4-Bromophenylacetic Acid
This classical approach is arguably the most direct and widely employed method for the synthesis of this compound. The reaction involves the acid-catalyzed esterification of commercially available 4-Bromophenylacetic acid with methanol.
Causality Behind Experimental Choices
The use of a strong acid catalyst, typically sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is an equilibrium process.[1][2] To drive the equilibrium towards the product side, a large excess of methanol is used as the solvent, in accordance with Le Châtelier's principle. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. The workup procedure is designed to remove the excess methanol and the acid catalyst, followed by extraction and purification of the desired ester.
Experimental Protocol
-
To a solution of 4-Bromophenylacetic acid (1.0 eq) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as dichloromethane or diethyl ether, and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure ester.
Caption: Fischer Esterification of 4-Bromophenylacetic Acid.
Route 2: From 4-Bromobenzyl Bromide via Cyanation and Esterification
This two-step sequence begins with the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt to form 4-bromobenzyl cyanide. The nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently esterified.
Causality Behind Experimental Choices
The first step is a classic SN2 reaction where the cyanide ion acts as a potent nucleophile, displacing the bromide from the benzylic position. The choice of a polar aprotic solvent like DMSO or a protic solvent like ethanol facilitates this reaction. The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions to yield 4-bromophenylacetic acid.[3] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup. The final esterification step follows the same principles as the Fischer esterification described in Route 1.
Experimental Protocol
Step 1: Synthesis of 4-Bromobenzyl Cyanide
-
Dissolve 4-bromobenzyl bromide (1.0 eq) in ethanol or DMSO.
-
Add sodium cyanide (1.1 eq) portion-wise to the solution.
-
Heat the mixture to reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromobenzyl cyanide.
Step 2: Hydrolysis and Esterification
-
To the crude 4-bromobenzyl cyanide (1.0 eq), add a mixture of methanol and concentrated sulfuric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Follow the workup and purification procedure as described in Route 1 to isolate this compound.
Caption: Synthesis from 4-Bromobenzyl Bromide.
Route 3: From 4-Bromoacetophenone via Willgerodt-Kindler Reaction
This route involves the conversion of 4-bromoacetophenone to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to the carboxylic acid and subsequent esterification.
Causality Behind Experimental Choices
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a terminal thioamide.[4][5] The reaction typically employs sulfur and a secondary amine, such as morpholine, at elevated temperatures. The mechanism is complex but is thought to involve the formation of an enamine, which then reacts with sulfur. Subsequent rearrangement and hydrolysis lead to the formation of the corresponding phenylacetic acid derivative. The final esterification is again a standard Fischer esterification.
Experimental Protocol
Step 1: Willgerodt-Kindler Reaction
-
In a flask equipped with a reflux condenser, mix 4-bromoacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 130-140 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent and wash the organic layer.
Step 2: Hydrolysis and Esterification
-
The crude thioamide can be hydrolyzed by refluxing with a strong acid (e.g., a mixture of acetic acid, sulfuric acid, and water) to give 4-bromophenylacetic acid.
-
After workup to isolate the carboxylic acid, proceed with the esterification as described in Route 1.
Caption: Synthesis from 4-Bromoacetophenone.
Route 4: From 4-Bromobenzoic Acid via Arndt-Eistert Homologation
This synthetic strategy involves a one-carbon homologation of 4-bromobenzoic acid using the Arndt-Eistert reaction.
Causality Behind Experimental Choices
The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid to its next higher homolog.[6][7][8] The process begins with the conversion of the carboxylic acid to its more reactive acyl chloride, typically using thionyl chloride. The acyl chloride is then reacted with diazomethane to form a diazoketone. In the key step, the diazoketone undergoes a Wolff rearrangement in the presence of a catalyst (often a silver salt) and a nucleophile (in this case, methanol) to form the desired ester. Due to the hazardous nature of diazomethane, safer alternatives like (trimethylsilyl)diazomethane are often employed in modern applications.[9]
Experimental Protocol
Step 1: Acyl Chloride Formation
-
Gently reflux 4-bromobenzoic acid (1.0 eq) with an excess of thionyl chloride (2-3 eq) for 1-2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-bromobenzoyl chloride.
Step 2: Arndt-Eistert Homologation
-
Dissolve the crude 4-bromobenzoyl chloride in an anhydrous, inert solvent like diethyl ether or THF.
-
Cool the solution to 0 °C and slowly add a solution of diazomethane or (trimethylsilyl)diazomethane (2.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
In a separate flask, prepare a solution of silver oxide (0.1 eq) in methanol.
-
Slowly add the diazoketone solution to the methanolic silver oxide solution at room temperature.
-
Stir the reaction mixture until the evolution of nitrogen ceases.
-
Filter the reaction mixture to remove the silver catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography or vacuum distillation to yield this compound.
Caption: Synthesis from 4-Bromobenzoic Acid.
Comparative Analysis
| Feature | Route 1: Fischer Esterification | Route 2: From 4-Bromobenzyl Bromide | Route 3: From 4-Bromoacetophenone | Route 4: Arndt-Eistert Homologation |
| Starting Material Cost | Moderate | High | Low | Moderate |
| Reagent Cost | Low | Moderate (NaCN is toxic and requires special handling) | Moderate | High (Diazomethane/TMS-diazomethane, Ag₂O) |
| Overall Yield | High | Moderate to High | Moderate | Moderate |
| Number of Steps | 1 | 2 | 3 | 2 |
| Operational Complexity | Low | Moderate | High | High |
| Safety & Handling | Standard laboratory procedures | Use of highly toxic cyanide | Use of sulfur and morpholine at high temperatures | Use of explosive and toxic diazomethane |
| Scalability | Excellent | Good | Fair | Poor |
| Estimated Cost per Gram | $ |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Fischer esterification of 4-Bromophenylacetic acid (Route 1) stands out as the most practical and cost-effective method. It is a one-step procedure that utilizes readily available and relatively inexpensive starting materials, and the operational simplicity makes it highly reproducible and scalable.
Route 2 , starting from 4-bromobenzyl bromide, is a viable alternative, particularly if the starting material is readily available. However, the use of sodium cyanide necessitates stringent safety protocols due to its high toxicity.
Route 3 , employing the Willgerodt-Kindler reaction, is an interesting academic approach but is less practical for routine synthesis due to the harsh reaction conditions, moderate yields, and multi-step nature.
Route 4 , the Arndt-Eistert homologation, is a powerful tool for carbon chain extension but is the least cost-effective and most hazardous for this specific target molecule due to the use of expensive and dangerous reagents like diazomethane and silver oxide. This route is typically reserved for situations where the starting carboxylic acid is precious and other homologation methods are not feasible.
References
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- Arndt, F.; Eistert, B. Ein neues Verfahren zur Synthese von Carbonsäuren aus Aldehyden. Ber. Dtsch. Chem. Ges. A/B1935, 68 (1), 200–208. [Link]
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A Comparative Guide to the Environmental Impact of Cross-Coupling Reactions Using Methyl 4-Bromophenylacetate
In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the environmental footprint of synthetic methodologies is under increasing scrutiny. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic chemistry for their power in forming carbon-carbon and carbon-heteroatom bonds, are a key area of focus for green innovation. This guide provides an in-depth evaluation of the environmental impact of four major coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—using Methyl 4-Bromophenylacetate as a common aryl bromide substrate. Our analysis moves beyond simple yield comparisons to a holistic assessment based on established green chemistry principles, offering researchers the insights needed to make more sustainable experimental choices.
The Role of Green Chemistry Metrics
To objectively compare these reactions, we must utilize quantitative metrics that assess their environmental performance. The most widely adopted metrics include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).[1][2][3]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. While useful, it doesn't account for reaction yield, solvent, or reagents used in workup.
-
E-Factor: Developed by Roger Sheldon, this metric calculates the total mass of waste generated per kilogram of product. A lower E-Factor signifies a greener process.[2]
-
Process Mass Intensity (PMI): Advocated by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR), PMI is the ratio of the total mass of all materials (reactants, solvents, workup chemicals, etc.) used to the mass of the final product.[2][4] It provides a comprehensive view of the process efficiency and is a key focus of our comparison.
The Substrate: this compound
This compound is a versatile building block in organic synthesis, often used in the preparation of pharmaceuticals and other biologically active compounds. Its structure, featuring an activated aryl bromide and an ester functionality, makes it a suitable substrate for a variety of cross-coupling reactions, allowing for a direct comparison of their environmental performance.
The Suzuki-Miyaura Coupling: The Workhorse Reimagined
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming reactions. Its primary environmental advantages lie in the low toxicity and high stability of the boronic acid coupling partners and the fact that the inorganic byproducts are generally easy to remove.[5]
Environmental Considerations:
-
Catalyst: While highly efficient, the reliance on palladium, a precious metal with a significant carbon footprint from mining and purification, is a major drawback.[6][7][8] The trend is towards using extremely low catalyst loadings (ppm levels) or developing catalysts based on more earth-abundant metals like nickel.[7][9]
-
Solvents: Traditional protocols often use undesirable solvents like toluene or dioxane.[6] Significant progress has been made in utilizing greener alternatives, with water being a particularly attractive medium due to its non-toxicity and non-flammability.[4][10][11] Reactions in water, often aided by surfactants or phase-transfer catalysts, can be highly efficient.[4][12]
-
Base: The reaction requires a base, typically an inorganic carbonate or phosphate, which are generally considered benign. The use of pre-formed trihydroxyborates can even eliminate the need for a stoichiometric base, further improving the process efficiency.[4]
Representative Green Suzuki-Miyaura Protocol
This protocol is designed to maximize green credentials by using water as the solvent and a low palladium loading.
Reaction: this compound + Phenylboronic acid → Methyl 4-biphenylacetate
Methodology:
-
To a reaction vessel, add this compound (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Add a pre-prepared aqueous solution of a water-soluble palladium catalyst, such as one formed from Pd(OAc)₂ and a sulfonated phosphine ligand (e.g., TPPTS), to achieve a catalyst loading of 0.05 mol% Pd.[4]
-
Heat the mixture to 80°C with vigorous stirring for 2 hours.
-
After cooling to room temperature, extract the product with a green solvent such as 2-methyltetrahydrofuran (2-MeTHF).[13][14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
The Heck-Mizoroki Reaction: An Atom-Economical Olefination
The Heck reaction couples an organohalide with an alkene, offering a highly atom-economical route to substituted olefins. The ideal Heck reaction forms only the desired product and a hydrohalic acid, which is neutralized by the base.[15]
Environmental Considerations:
-
Atom Economy: The Heck reaction has a high intrinsic atom economy, as all atoms of the alkene are incorporated into the product.
-
Solvents: Like other cross-couplings, the Heck reaction has traditionally relied on polar aprotic solvents like DMF, which is now classified as a substance of very high concern (SVHC).[16] Greener alternatives include water, ionic liquids, and polyethylene glycol (PEG).[17][18][19]
-
Ligands: The development of highly active phosphine ligands allows for the use of less reactive and more economical aryl chlorides instead of bromides, and at milder reaction conditions.[20] However, these ligands can be complex and costly to synthesize. Ligand-free protocols, often in aqueous media, represent a greener alternative.[4]
Representative Green Heck Protocol
This protocol utilizes an aqueous micellar system to facilitate the reaction, eliminating the need for bulk organic solvents.
Reaction: this compound + Methyl acrylate → Methyl (E)-3-(4-(2-methoxy-2-oxoethyl)phenyl)acrylate
Methodology:
-
In a reaction vessel, create an aqueous solution containing a surfactant (e.g., TPGS-750-M) to form micelles.
-
Add this compound (1.0 eq), Methyl acrylate (1.5 eq), and a mild base such as Triethylamine (NEt₃, 1.5 eq).
-
Add a palladium catalyst, such as Pd(OAc)₂, at a low loading (e.g., 0.1 mol%).
-
Heat the reaction mixture to 60°C and stir for 4-6 hours until completion is confirmed by TLC.
-
Upon cooling, the product can often be isolated by simple filtration or extraction with a minimal amount of a green solvent.
The Sonogashira Coupling: A Gateway to Alkynes
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an organohalide with a terminal alkyne. This reaction is fundamental in the synthesis of pharmaceuticals, advanced materials, and natural products.[21]
Environmental Considerations:
-
Co-catalyst: The classic Sonogashira protocol requires a copper(I) co-catalyst, which introduces toxicity concerns and can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[16] Modern protocols often focus on copper-free conditions, which are environmentally preferable.[22][23]
-
Solvents and Base: The reaction is typically run in amine solvents like triethylamine, which can be problematic. The development of protocols in greener solvents like water, ethanol/water mixtures, or 2-MeTHF is a key area of research.[21][22][23] Simple inorganic bases are preferred over organic amines.[6]
-
Catalyst Recovery: Heterogeneous catalysts, such as palladium nanoparticles supported on various materials, are being developed to allow for easy recovery and reuse, significantly reducing palladium waste.[21][24]
Representative Green Sonogashira Protocol
This protocol is designed to be copper-free and utilizes a green solvent system.
Reaction: this compound + Phenylacetylene → Methyl 4-(phenylethynyl)phenylacetate
Methodology:
-
To a degassed mixture of water and a bio-based solvent like 2-MeTHF (1:1), add this compound (1.0 eq) and Phenylacetylene (1.2 eq).[23]
-
Add a base such as Cesium Carbonate (Cs₂CO₃, 2.0 eq).[23]
-
Add a palladium catalyst/ligand system, for example, Pd(OAc)₂ with a suitable phosphine ligand (e.g., cataCXium A), at 0.5 mol% Pd loading.[23]
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water, and concentrate to obtain the product. The catalyst may be recoverable depending on the specific system used.
The Buchwald-Hartwig Amination: Mastering C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. It involves the coupling of an aryl halide with an amine.
Environmental Considerations:
-
Catalyst and Ligands: This reaction is particularly sensitive to the choice of palladium catalyst and, crucially, the phosphine or N-heterocyclic carbene (NHC) ligand.[6] These ligands can be complex and expensive, adding to the environmental burden.[6] Efforts are focused on developing heterogeneous and recoverable catalysts to mitigate these issues.[13][25]
-
Solvents: Historically, solvents like toluene and 1,4-dioxane have been used, which are now being replaced by greener alternatives such as 2-MeTHF or tert-butyl methyl ether (MTBE).[6][13][14]
-
Base: Strong bases like sodium tert-butoxide are often required, which can be hazardous. The use of weaker, inorganic bases is preferred where possible.[6]
Representative Green Buchwald-Hartwig Protocol
This protocol employs a bio-derived solvent and a recyclable heterogeneous catalyst.
Reaction: this compound + Aniline → Methyl 4-(phenylamino)phenylacetate
Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), Aniline (1.2 eq), and Sodium tert-butoxide (1.3 eq).
-
Add the bio-based solvent 2-methyltetrahydrofuran (2-MeTHF).[13]
-
Add a heterogeneous catalyst such as commercially available Pd/C (1.0 mol%) along with a suitable ligand (e.g., XPhos).
-
Heat the mixture under an inert atmosphere using microwave irradiation to 100°C for 30 minutes to improve energy efficiency.[13]
-
After the reaction, cool the mixture and filter to recover the heterogeneous Pd/C catalyst, which can be washed and reused.[13]
-
The filtrate can then be worked up by washing with water and concentrating the organic layer to yield the product.
Comparative Analysis and Data Summary
To provide a clear comparison, the following table summarizes the key green chemistry metrics for the representative protocols described above. The PMI and E-Factor values are calculated based on typical lab-scale procedures and are intended for comparative purposes.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Est. PMI | Est. E-Factor | Key Green Advantage | Key Environmental Challenge |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / TPPTS (0.05%) | Water | 80 | 2 | ~50 | ~49 | Low toxicity of boron reagents; use of water. | Palladium use; boronic acid stoichiometry. |
| Heck-Mizoroki | Methyl acrylate | Pd(OAc)₂ (0.1%) | Water (micellar) | 60 | 4-6 | ~65 | ~64 | High atom economy. | Use of organic base; potential for side reactions. |
| Sonogashira | Phenylacetylene | Pd(OAc)₂ / Ligand (0.5%) | 2-MeTHF/Water | RT | 12-24 | ~80 | ~79 | Mild, copper-free conditions are possible. | Ligand complexity; longer reaction times. |
| Buchwald-Hartwig | Aniline | Pd/C (1.0%) / XPhos | 2-MeTHF | 100 (MW) | 0.5 | ~70 | ~69 | Catalyst recyclability; energy-efficient heating. | Complex/costly ligands; strong base required. |
Note: PMI and E-Factor are highly dependent on scale, workup procedure, and solvent recycling. These values are illustrative estimates.
Visualizing the Processes
Catalytic Cycles
The fundamental mechanisms of these reactions share common steps, including oxidative addition and reductive elimination, but differ in the key transmetalation or carbopalladation steps.
Caption: Generalized catalytic cycles for the four major cross-coupling reactions.
Green Chemistry Evaluation Workflow
The process of selecting the most sustainable reaction protocol involves a multi-step evaluation.
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A Senior Application Scientist's Guide to Spectroscopic Comparison: From Methyl 4-Bromophenylacetate to its Biaryl Product
Introduction
In the landscape of modern drug discovery and materials science, the ability to precisely synthesize and rigorously characterize chemical compounds is paramount. Methyl 4-bromophenylacetate is a versatile building block, frequently employed as a starting material in the synthesis of more complex molecules due to the reactivity of its bromine substituent.[1] Its utility as a synthetic intermediate is particularly notable in the pharmaceutical and agrochemical industries.[1] The transformation of this compound into a desired product must be monitored and confirmed with unequivocal evidence. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process, providing a detailed roadmap of the molecular changes occurring during a chemical reaction.[2][3][4]
This guide provides an in-depth comparison of the spectroscopic characteristics of this compound and a representative product, Methyl 4-phenylphenylacetate, formed via a Suzuki-Miyaura cross-coupling reaction. We will delve into the practical aspects of the synthesis, explain the rationale behind the experimental choices, and dissect the resulting spectroscopic data to provide a clear, evidence-based confirmation of the chemical transformation.
Spectroscopic Profile of the Starting Material: this compound
Before initiating any synthesis, a thorough characterization of the starting material is crucial to establish a baseline.
Molecular Structure:
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show three distinct signals. The two doublets in the aromatic region (δ 7.45 and 7.16 ppm) correspond to the protons on the benzene ring, split by each other.[5] A singlet around δ 3.59 ppm represents the two protons of the methylene (-CH₂-) group, and another singlet at approximately δ 3.70 ppm corresponds to the three protons of the methyl (-OCH₃) group.[5]
-
¹³C NMR (CDCl₃): The carbon NMR will reveal the number of chemically distinct carbon environments. Key signals include the carbonyl carbon (C=O) around 171 ppm, the aromatic carbons between 120-135 ppm (with the carbon attached to bromine being distinct), the methylene carbon (-CH₂-) near 40 ppm, and the methoxy carbon (-OCH₃) around 52 ppm.
-
IR Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretch of the ester group, typically found around 1735-1750 cm⁻¹. Other characteristic peaks include C-H stretches from the aromatic and aliphatic portions of the molecule, and the C-Br stretch at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecule's mass. A critical feature for bromine-containing compounds is the presence of a second peak (M+2) of nearly equal intensity, due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) having almost a 1:1 natural abundance. The expected molecular weight is 229.07 g/mol .[6][7]
The Transformation: A Suzuki-Miyaura Cross-Coupling Reaction
To illustrate a clear spectroscopic comparison, we will perform a Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is a robust method for forming carbon-carbon bonds, making it a staple in synthetic chemistry.[8] We will couple this compound with phenylboronic acid.
Rationale for Experimental Choices: This reaction is chosen because it results in a significant structural change: the replacement of a bromine atom with a phenyl group. This transformation leads to predictable and easily identifiable changes in the spectroscopic data, serving as an excellent learning example.
-
Catalyst (Pd(PPh₃)₄): A palladium catalyst is essential for the reaction mechanism, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[9]
-
Base (K₃PO₄): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[9]
-
Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.[9]
Experimental Protocol: Synthesis of Methyl 4-phenylphenylacetate
-
Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 4-phenylphenylacetate.
Spectroscopic Profile of the Product: Methyl 4-Phenylphenylacetate
Following successful synthesis and purification, the product is subjected to the same spectroscopic analyses.
Molecular Structure:
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): The spectrum will be more complex in the aromatic region (δ 7.30-7.60 ppm) due to the presence of the additional phenyl ring. The signals for the methylene (-CH₂-) and methyl (-OCH₃) groups will remain, likely with slight shifts in their positions compared to the starting material.
-
¹³C NMR (CDCl₃): New signals corresponding to the second phenyl ring will appear in the aromatic region of the spectrum. The signal for the carbon previously bonded to bromine will shift significantly.
-
IR Spectroscopy: The strong carbonyl (C=O) peak will still be present, possibly with a minor shift. Changes in the fingerprint region (below 1500 cm⁻¹) will be evident due to the different vibrational modes of the biphenyl structure.
-
Mass Spectrometry (MS): The molecular ion peak will now correspond to the new molecular weight (226.27 g/mol ). Crucially, the characteristic 1:1 isotopic pattern for bromine (M⁺, M+2) will be absent, providing strong evidence that the bromine atom has been replaced.
Direct Spectroscopic Comparison
The most effective way to confirm a reaction's success is by directly comparing the data from the starting material and the product.
Workflow for Spectroscopic Analysis
Table 1: Comparative Summary of Key Spectroscopic Data
| Spectroscopic Technique | This compound (Starting Material) | Methyl 4-phenylphenylacetate (Product) | Key Observation for Confirmation |
| ¹H NMR | Aromatic: δ ~7.1-7.5 (4H, two doublets). CH₂: δ ~3.6 (2H, singlet). CH₃: δ ~3.7 (3H, singlet). | Aromatic: δ ~7.3-7.6 (9H, multiplet). CH₂: δ ~3.6 (2H, singlet). CH₃: δ ~3.7 (3H, singlet). | Increased complexity and integration in the aromatic region. |
| IR (cm⁻¹) | C=O stretch: ~1740. C-Br stretch: ~600-700. | C=O stretch: ~1738. | Disappearance of the C-Br stretch; changes in the fingerprint region. |
| MS (m/z) | M⁺ at 228, M+2 at 230 (approx. 1:1 ratio). | M⁺ at 226. | Change in molecular weight and complete absence of the Br isotopic pattern. |
This side-by-side comparison provides a clear and definitive spectroscopic "before and after," validating the chemical transformation. The disappearance of the bromine isotopic pattern in the mass spectrum is often considered the most conclusive piece of evidence for the success of this specific reaction.
Conclusion
Spectroscopic analysis is an indispensable tool in synthetic chemistry, offering a window into the molecular world.[10] By systematically acquiring and interpreting NMR, IR, and MS data, researchers can confidently track the conversion of a starting material like this compound into a more complex product. The stark differences in the spectra, particularly the change in the mass spectrum's isotopic pattern and the evolution of the NMR aromatic signals, provide a self-validating system that confirms the successful formation of the new carbon-carbon bond via the Suzuki-Miyaura coupling. This analytical rigor is fundamental to ensuring the purity, identity, and quality of newly synthesized compounds for any application, from pharmaceuticals to advanced materials.
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Inter-Laboratory Validation of an Analytical Method for Methyl 4-Bromophenylacetate: A Comparative Guide
In the landscape of pharmaceutical development and manufacturing, the consistent and reliable analysis of chemical intermediates is paramount. Methyl 4-Bromophenylacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust analytical method to ensure its quality and purity.[1][2] This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will delve into the causality behind experimental choices, ensuring a self-validating system that stands up to regulatory scrutiny.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5][6] An inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness and transferability, assessing the precision of results when the analysis is performed in different laboratories.[7][8][9] This guide will compare and contrast the performance of a hypothetical, yet scientifically grounded, HPLC method across multiple laboratories, providing a clear protocol and data interpretation framework.
The Analytical Challenge: Quantifying this compound
This compound is a non-polar compound, soluble in organic solvents like chloroform and ethyl acetate.[1] Its structure, containing a phenyl ring, makes it suitable for UV detection in HPLC. The primary analytical goal is to develop and validate a method that can accurately and precisely quantify it, likely as a purity assay or for determining its concentration in reaction mixtures.
Proposed HPLC Method
A reversed-phase HPLC method is the logical choice for this analyte. Based on methods for similar phenylacetic acid derivatives, a C18 column would provide the necessary retention and separation from potential impurities.[10][11]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar compounds, offering good resolution and efficiency. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides adequate retention and elution of the analyte. The ratio can be adjusted based on preliminary experiments. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Detection | UV at 225 nm | The phenyl ring provides strong UV absorbance. 225 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A standard injection volume to minimize band broadening. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Standard Conc. | 100 µg/mL in mobile phase | A typical concentration for assay determination. |
The Inter-Laboratory Validation Protocol: A Step-by-Step Guide
An inter-laboratory study is designed to assess the reproducibility of an analytical method.[7][9] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[3][4][5][8][9][12]
Participating Laboratories
For this hypothetical study, we will involve three independent laboratories:
-
Lab A: The originating laboratory (method development).
-
Lab B: A contract research organization (CRO).
-
Lab C: A quality control (QC) laboratory at a different manufacturing site.
Validation Parameters to be Assessed
The core of the validation protocol is the assessment of key performance characteristics.[13]
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to produce results directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value.
-
Precision:
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[4][5][6]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4][5]
Experimental Workflow
Inter-laboratory validation workflow.
Step 1: Specificity
Each laboratory will assess the specificity of the method by analyzing a blank (mobile phase), a placebo (matrix without the analyte, if applicable), and a standard solution of this compound. The chromatograms should show no interfering peaks at the retention time of the analyte in the blank and placebo injections.
Step 2: Linearity and Range
Each laboratory will prepare a series of at least five concentrations of this compound, typically ranging from 80% to 120% of the nominal test concentration for an assay.[5][7] For this study, concentrations of 80, 90, 100, 110, and 120 µg/mL will be used. The peak area response will be plotted against the concentration, and a linear regression analysis will be performed.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Step 3: Accuracy
Accuracy will be assessed by each laboratory using a recovery study. A known amount of this compound will be spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Three replicate preparations will be made at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Step 4: Precision
-
Repeatability: Each laboratory will perform six replicate injections of the 100 µg/mL standard solution.
-
Intermediate Precision: Lab A will repeat the analysis on a different day with a different analyst and on a different HPLC system.
-
Reproducibility: The results from all three laboratories will be statistically compared.
Acceptance Criteria:
-
Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 2.0%.
-
Reproducibility: Overall RSD from the inter-laboratory comparison should be within an acceptable, predefined limit (e.g., ≤ 5.0%).
Step 5: Robustness
The originating laboratory (Lab A) will evaluate the method's robustness by making small, deliberate changes to the method parameters.
Table 2: Robustness Study Parameters
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase Composition | 60:40 ACN:H₂O | 58:42 ACN:H₂O | 62:38 ACN:H₂O |
| Column Temperature | 30 °C | 28 °C | 32 °C |
The effect on retention time and peak area will be evaluated.
Acceptance Criteria: The RSD of the results from the varied conditions compared to the original conditions should not exceed 2.0%.
Comparative Data Analysis and Interpretation
The following tables present hypothetical data that would be generated from this inter-laboratory validation study.
Table 3: Linearity Results
| Laboratory | Slope | Intercept | Correlation Coefficient (r²) |
| Lab A | 12543 | 567 | 0.9998 |
| Lab B | 12498 | 612 | 0.9995 |
| Lab C | 12601 | 523 | 0.9999 |
The linearity data from all three labs are excellent, with correlation coefficients well above the acceptance criterion of 0.999. This indicates a strong linear relationship between concentration and response across the specified range in all participating laboratories.
Table 4: Accuracy (Recovery) Results
| Laboratory | Spiked Level | Mean Recovery (%) | RSD (%) |
| Lab A | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 | |
| 120% | 99.8 | 0.6 | |
| Lab B | 80% | 98.9 | 1.1 |
| 100% | 99.6 | 0.9 | |
| 120% | 100.5 | 0.7 | |
| Lab C | 80% | 100.8 | 0.7 |
| 100% | 101.2 | 0.4 | |
| 120% | 100.3 | 0.5 |
All laboratories demonstrated high accuracy, with mean recoveries falling within the 98.0% to 102.0% acceptance range. This confirms that the method can accurately quantify this compound.
Table 5: Precision Results
| Precision Type | Laboratory | Mean Concentration (µg/mL) | RSD (%) |
| Repeatability | Lab A | 100.1 | 0.45 |
| Lab B | 99.8 | 0.62 | |
| Lab C | 100.3 | 0.51 | |
| Intermediate | Lab A (Day 2/Analyst 2) | 99.9 | 0.78 |
| Reproducibility | Overall (Labs A, B, C) | 100.07 | 1.55 |
The precision of the method is excellent. The repeatability and intermediate precision RSDs are well below the 2.0% limit. The overall RSD for reproducibility across the three labs is 1.55%, demonstrating that the method is highly precise and transferable between laboratories.
Statistical Evaluation of Reproducibility
A common statistical tool for analyzing inter-laboratory data is the Analysis of Variance (ANOVA). ANOVA can be used to partition the total variability in the results into within-laboratory and between-laboratory components. For this study, a one-way ANOVA would be performed on the results from the three laboratories.
ANOVA variation sources.
A low F-statistic and a p-value greater than 0.05 would indicate that there is no statistically significant difference between the means of the results from the different laboratories, further supporting the method's reproducibility.
Conclusion
This guide has outlined a comprehensive, scientifically rigorous approach to the inter-laboratory validation of an HPLC method for this compound. By adhering to international guidelines and employing a systematic experimental design, we have demonstrated how to generate data that unequivocally supports the method's suitability for its intended purpose. The hypothetical data presented showcases a method with excellent linearity, accuracy, and precision, both within and between laboratories. This level of validation provides a high degree of assurance in the quality, reliability, and consistency of analytical results, which is a cornerstone of good manufacturing practice (GMP).[7] The successful completion of such a study ensures that the analytical method can be confidently transferred and implemented across different sites, contributing to the overall quality and consistency of the final pharmaceutical product.
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Safety Operating Guide
Guide to the Proper Disposal of Methyl 4-Bromophenylacetate: A Senior Application Scientist's Protocol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 4-Bromophenylacetate. As researchers and drug development professionals, adherence to proper chemical waste management protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety.
Pre-Disposal Safety Assessment: Understanding the Hazard Profile
Before handling this compound for disposal, a thorough understanding of its hazard profile is essential. This compound is not benign and requires specific precautions to mitigate risks of exposure.
1.1. Hazard Identification
This compound is classified with several key hazards based on aggregated GHS data.[1] It is crucial to recognize these risks before beginning any disposal procedure.
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Harmful if Swallowed or in Contact with Skin: It is classified as harmful if it comes into contact with skin and if ingested.[1][2][4]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1][2][3]
1.2. Required Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE must be worn when handling this compound for disposal. The causality is clear: creating an impermeable barrier between the chemical and the user.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[2][4]
-
Protective Gloves: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of potential splashing, a chemically resistant apron is recommended.[2]
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to avoid inhalation of vapors.[5]
| Hazard | GHS Classification | Primary Precaution | Reference |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Wear protective gloves and clothing. | [1][2] |
| Skin Irritation | H315: Causes skin irritation | Avoid skin contact; wear gloves. | [1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles. | [1][2][3][4] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when handling.[2][4] | [1][2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood.[2][3] | [1][2][3] |
The Core Directive: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct characterization and segregation as a halogenated organic waste .
2.1. Why Segregation is Paramount
The presence of a bromine atom (a halogen) on the phenyl ring fundamentally dictates its disposal pathway. Halogenated organic compounds cannot be disposed of with non-halogenated organic solvents.[6][7] The reason for this strict segregation lies in the final treatment method. Non-halogenated solvents are often recycled or used in fuel blending. In contrast, halogenated wastes must undergo high-temperature incineration in specialized facilities equipped with "scrubbers" that neutralize the acidic and corrosive gases (e.g., hydrogen bromide) generated during combustion.[6][8] Mixing these waste streams leads to regulatory non-compliance, damages disposal equipment, and poses a significant environmental hazard.
2.2. The Segregation Workflow
-
Identify: Confirm the waste contains this compound or any other brominated, chlorinated, fluorinated, or iodated organic compound.[6]
-
Isolate: Designate a specific, properly labeled waste container solely for halogenated organic liquids.[7][9]
-
Prohibit Mixing: Under no circumstances should non-halogenated solvents (e.g., acetone, ethanol, hexane, toluene) be mixed with this waste stream.[7] Similarly, do not mix acids, bases, or oxidizers with this waste.[10]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for accumulating and disposing of this compound waste in a laboratory setting.
3.1. Container Selection and Management
-
Step 1: Choose a Compatible Container. Use a container made of material that will not react with the chemical, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.[10][11]
-
Step 2: Ensure Proper Condition. The container must be in good condition, free from cracks or signs of deterioration.[10]
-
Step 3: Keep Containers Closed. Except when actively adding waste, the container must be kept tightly sealed.[9][10][12] This prevents the release of vapors and protects the lab environment.
-
Step 4: Avoid Overfilling. Leave at least 10% of headspace (about one inch) in the container to allow for vapor expansion.[10]
3.2. Hazardous Waste Labeling
Proper labeling is a regulatory mandate and a critical safety communication tool.
-
Step 1: Label Immediately. Affix a hazardous waste tag to the container before adding the first drop of waste.[9]
-
Step 2: Complete All Fields. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9]
-
A complete list of all components and their approximate percentages if it is a mixed waste stream.[10]
-
The relevant hazard pictograms (e.g., irritant, harmful).[13]
-
The name and contact information of the generating researcher or lab.
-
3.3. Waste Accumulation and Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10][12]
-
Step 1: Designate an SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Step 2: Provide Secondary Containment. Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[11]
-
Step 3: Segregate Incompatibles. Store the halogenated waste container away from incompatible materials, particularly acids, bases, and strong oxidizing agents.[10]
3.4. Arranging for Final Disposal
-
Step 1: Monitor Waste Levels. Once the container is nearly full (90% capacity), it is ready for disposal.
-
Step 2: Contact EHS. Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[12] Do not attempt to dispose of the chemical waste yourself.
-
Step 3: Follow Institutional Procedures. Adhere to your organization's specific procedures for waste pickup requests and documentation.
Emergency Procedures: Spills and Exposures
Accidents can happen. A prepared response is key to mitigating harm.
4.1. Spill Cleanup Protocol
-
For Minor Spills (inside a chemical fume hood):
-
Ensure your PPE is intact. Alert others in the immediate area.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[2]
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the contaminated absorbent and any used cleaning materials into a separate, sealable container. Label it as "Debris contaminated with this compound."
-
Dispose of this solid waste as hazardous waste through your EHS office.
-
Decontaminate the spill area with soap and water.
-
-
For Major Spills (outside a chemical fume hood):
-
Evacuate the immediate area. Alert all personnel and your laboratory supervisor.
-
If the spill is large or if vapors are significant, activate the fire alarm to initiate a building evacuation.
-
Call your institution's emergency number or 911 and inform them of the nature and location of the chemical spill.[9]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
4.2. Personal Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and running water. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Personal protective equipment for handling Methyl 4-Bromophenylacetate
A Researcher's Guide to Safely Handling Methyl 4-Bromophenylacetate
An In-Depth Operational and Safety Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, a compound commonly used in organic synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to maintain the highest standards of laboratory safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring a self-validating system of protocols for your laboratory.
Hazard Assessment and Risk Mitigation
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed or in contact with skin.[1][3] Understanding these hazards is the first step in mitigating risk.
Causality of Hazards: The irritant nature of this compound stems from its chemical structure and reactivity. As a substituted phenylacetate, it can react with biological macromolecules, leading to inflammatory responses upon contact with skin, eyes, or the respiratory tract. The presence of a bromine atom can enhance its reactivity and potential for biological interaction.
Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are critical for preventing exposure.[4] The following recommendations are based on a thorough risk assessment of handling this compound.
Detailed PPE Protocol:
-
Eye and Face Protection:
-
Minimum Requirement: ANSI-certified (Z87) chemical splash goggles are mandatory.[5]
-
Enhanced Precaution: When there is a risk of splashing or spraying, a face shield should be worn in addition to chemical splash goggles.[6][7] This is particularly important when transferring the substance or working with heated solutions.
-
-
Skin and Body Protection:
-
Lab Coat: A knee-length laboratory coat is required.[5] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Gloves: Chemically compatible gloves are essential.[5] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[6][7]
-
-
Respiratory Protection:
-
Work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] Proper fit-testing and training are required for respirator use.
-
PPE Selection Workflow
Caption: PPE selection is a risk-based process.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures safety at every stage.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before starting, ensure that the chemical fume hood is functioning correctly.
-
Have a designated and clearly labeled waste container for this compound residue.
-
Locate the nearest emergency eyewash station and safety shower.
-
Ensure a spill kit compatible with irritant chemicals is readily available.[5]
-
-
Handling:
-
Always wear the appropriate PPE as outlined above.
-
When weighing the solid, perform this task in the fume hood to avoid inhaling any dust particles.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[1][10]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[10][11]
-
Keep it segregated from incompatible materials, such as strong oxidizing agents.[9]
-
Ensure the storage container is in good condition and properly labeled.[5]
-
Store liquid solutions below eye level to minimize the risk of spills to the face.[5][6]
-
Emergency and Disposal Plan
Preparedness is key to effectively managing unforeseen incidents.
Spill Response:
-
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.[12]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[1]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[13][14]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[5]
-
All contaminated materials must be disposed of as hazardous waste.[5][15]
-
-
Major Spill (Outside of the fume hood):
-
Evacuate the immediate area and alert others.[6]
-
If the material is flammable, turn off all ignition sources.[6][12]
-
Close the laboratory doors to confine the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[5]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[5]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][16] Seek immediate medical attention.[1][10]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water and soap.[1][10] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, give them a glass of water to drink.[1] Seek immediate medical attention.[5][16]
Disposal Plan:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[5]
-
Consult your institution's EHS department for specific disposal procedures, which may include incineration or burial in a licensed landfill.[1] Do not dispose of this chemical down the drain.[6]
Emergency Response Logic
Caption: A clear logic for emergency response.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Environmental Health & Safety Services. (n.d.). Irritants.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
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- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- The University of Tennessee, Knoxville. (n.d.).
- Apollo Scientific. (n.d.). Methyl (4-bromophenyl)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
